4-Chloro-2-formylbenzoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-formylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClO3/c9-6-1-2-7(8(11)12)5(3-6)4-10/h1-4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAEFASLCDWQSDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70452976 | |
| Record name | 2-Formyl-4-chlorobenzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70452976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4657-56-1 | |
| Record name | 2-Formyl-4-chlorobenzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70452976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
physicochemical properties of 4-Chloro-2-formylbenzoic acid
An In-depth Technical Guide on the Physicochemical Properties of 4-Chloro-2-formylbenzoic Acid
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core (CAS No: 4657-56-1). Due to its bifunctional nature, containing both a carboxylic acid and an aldehyde group, this compound serves as a valuable intermediate and building block in the synthesis of various heterocyclic compounds and complex organic molecules.[1][2]
Physicochemical Data
The known quantitative properties of this compound are summarized in the table below. This data is essential for its application in chemical synthesis, enabling researchers to select appropriate reaction conditions and purification methods.
| Property | Value | Reference(s) |
| CAS Number | 4657-56-1 | [3] |
| Molecular Formula | C₈H₅ClO₃ | |
| Molecular Weight | 184.58 g/mol | |
| Melting Point | 184-186 °C | [3] |
| Boiling Point | 347.3 ± 27.0 °C (at 760 mmHg) | [3] |
| Physical Form | Solid | [3] |
| Appearance | White to off-white solid | [1] |
| Purity | Typically ≥95% | [3] |
Qualitative Solubility: this compound is described as being soluble in organic solvents but has limited solubility in water.[1] The presence of the polar carboxylic acid and aldehyde groups suggests potential solubility in polar organic solvents like DMSO, DMF, and alcohols, while the chlorinated benzene ring may confer solubility in less polar solvents like ethers and chlorinated solvents.
Spectral Data: While specific, verified spectra for this compound are not widely published in readily accessible databases, spectral data including ¹H NMR, IR, and Mass Spectrometry are available through specialized chemical data providers.[4][5] Researchers requiring this data should consult chemical suppliers or spectral databases directly. The following experimental protocols can be used to obtain this data.
Experimental Protocols
Detailed methodologies for determining key physicochemical properties of solid organic compounds like this compound are provided below.
Determination of Melting Point (Capillary Method)
This protocol is used to determine the temperature range over which the solid compound melts, which is a key indicator of purity.
Materials:
-
This compound sample
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Glass capillary tubes (sealed at one end)
-
Thermometer
-
Spatula
Procedure:
-
Place a small amount of the dry, powdered this compound onto a clean, dry surface.
-
Gently tap the open end of a capillary tube into the powder to pack a small amount of the sample (1-2 mm in height) into the sealed end.
-
Tap the capillary tube on a hard surface to ensure the sample is tightly packed at the bottom.
-
Place the capillary tube into the heating block of the melting point apparatus, adjacent to the thermometer bulb.
-
Heat the apparatus rapidly to a temperature approximately 15-20 °C below the expected melting point (184 °C).
-
Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the entire sample has completely melted into a clear liquid (the end of the melting range). A pure compound typically has a sharp melting range of 0.5-1.0 °C.[3]
Determination of Solubility
This protocol provides a systematic approach to characterizing the solubility of the compound in various solvents.
Materials:
-
This compound sample
-
A range of solvents: Water, Diethyl Ether, 5% NaOH (aq), 5% NaHCO₃ (aq), 5% HCl (aq), concentrated H₂SO₄.
-
Small test tubes
-
Vortex mixer or glass stirring rod
-
Graduated cylinders or pipettes
Procedure:
-
Place approximately 25 mg of the compound into a small test tube.
-
Add 0.75 mL of the first solvent (e.g., water) in small portions, shaking vigorously after each addition.
-
Observe if the solid dissolves completely. If it is water-soluble, test its solubility in a non-polar solvent like diethyl ether.
-
If the compound is insoluble in water, proceed to test its solubility in 5% NaOH solution. The presence of the carboxylic acid group suggests it will dissolve in a basic solution.
-
If soluble in 5% NaOH, test its solubility in a weaker base, 5% NaHCO₃, to differentiate between a strong and weak acid. Carboxylic acids are generally acidic enough to dissolve in sodium bicarbonate solution.
-
If the compound were insoluble in water and base, its solubility in 5% HCl would be tested to check for basic functional groups.
-
For compounds insoluble in aqueous acid and base, solubility in cold, concentrated sulfuric acid can indicate the presence of functional groups that can be protonated, such as aldehydes.
Determination of pKa (Potentiometric Titration)
This protocol determines the acid dissociation constant (pKa), a quantitative measure of the compound's acidity.
Materials:
-
This compound sample
-
pH meter with a glass electrode, calibrated with standard buffers (pH 4, 7, 10)
-
Burette
-
Standardized solution of a strong base (e.g., 0.1 M NaOH, carbonate-free)
-
Beaker
-
Magnetic stirrer and stir bar
-
Solvent in which the acid is soluble (e.g., a water/ethanol mixture if solubility in pure water is low)
Procedure:
-
Accurately weigh a sample of this compound and dissolve it in a known volume of the chosen solvent in a beaker.
-
Place the beaker on a magnetic stirrer and add a stir bar.
-
Immerse the calibrated pH electrode in the solution.
-
Record the initial pH of the solution.
-
Fill the burette with the standardized NaOH solution.
-
Add the NaOH solution in small, precise increments (e.g., 0.1-0.2 mL).
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
Continue the titration well past the equivalence point (the point of rapid pH change).
-
Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).
-
Determine the equivalence point from the inflection point of the curve. The volume of NaOH at the halfway point to equivalence corresponds to the pKa of the acid.
Synthetic Application Workflow
This compound is a useful reagent for synthesizing various heterocyclic structures. One such application is in the preparation of 2-substituted-3-(1H-indol-3-yl)isoindolin-1-one derivatives, which are frameworks of interest in medicinal chemistry. The logical workflow for a key step in such a synthesis is depicted below.
Caption: Logical workflow for the synthesis of isoindolinone derivatives.
References
An In-depth Technical Guide to 4-Chloro-2-formylbenzoic Acid: Molecular Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Chloro-2-formylbenzoic acid, a key chemical intermediate. This document details its molecular structure, physicochemical properties, a plausible synthetic route, and methods for its characterization, designed to support professionals in research and development.
Molecular Structure and Identification
This compound is a polysubstituted aromatic carboxylic acid. The molecule consists of a benzene ring substituted with a chlorine atom, a formyl group (-CHO), and a carboxylic acid group (-COOH).
The structural formula is:

Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | This compound[1] |
| Synonyms | 4-Chloro-phthalaldehydic acid, Benzoic acid, 4-chloro-2-formyl-[2][3][4] |
| CAS Number | 4657-56-1[1] |
| Molecular Formula | C₈H₅ClO₃[1] |
| Molecular Weight | 184.58 g/mol [1] |
| SMILES String | O=C(O)c1cc(Cl)ccc1C=O[5] |
| InChI Key | UAEFASLCDWQSDH-UHFFFAOYSA-N[1] |
Physicochemical Properties
This compound is a white to off-white solid at room temperature. Its properties are influenced by the presence of the electron-withdrawing chlorine, formyl, and carboxylic acid groups.
Table 2: Physicochemical Data
| Property | Value | Source |
| Melting Point | 184-186 °C | [1] |
| Boiling Point | 347.3 ± 27.0 °C at 760 mmHg | [1] |
| Solubility | Soluble in organic solvents; limited solubility in water. | - |
| pKa (estimated) | ~3.5 | [6][7][8] |
Note: The pKa value is an estimation based on the known pKa of benzoic acid (4.20) and the electron-withdrawing effects of the ortho-formyl and para-chloro substituents, which are known to increase acidity (lower pKa).[6][8]
Synthesis and Purification
Proposed Synthetic Protocol: Oxidation of 4-chloro-2-methylbenzoic acid
This protocol is based on the general method for the oxidation of benzylic carbons to carboxylic acids using potassium permanganate.
Materials:
-
4-chloro-2-methylbenzoic acid
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl, concentrated)
-
Sodium bisulfite (NaHSO₃)
-
Deionized water
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloro-2-methylbenzoic acid in a 1 M aqueous solution of sodium hydroxide.
-
Heat the solution to reflux.
-
Slowly add a solution of potassium permanganate in water to the refluxing mixture over several hours. The purple color of the permanganate will disappear as it is consumed.
-
After the addition is complete, continue to reflux the mixture until the permanganate color is completely gone, indicating the completion of the oxidation. A brown precipitate of manganese dioxide (MnO₂) will form.
-
Cool the reaction mixture to room temperature and filter to remove the manganese dioxide.
-
To the filtrate, add a saturated solution of sodium bisulfite until the solution becomes colorless to destroy any remaining permanganate.
-
Cool the solution in an ice bath and acidify with concentrated hydrochloric acid until a white precipitate forms. Check the pH to ensure it is acidic.
-
Collect the crude this compound by vacuum filtration and wash with cold deionized water.
-
Recrystallize the crude product from an ethanol/water mixture to obtain the pure compound.
-
Dry the purified product under vacuum.
Logical Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
Analytical Characterization
The identity and purity of synthesized this compound can be confirmed using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.
-
Data Acquisition: For ¹H NMR, acquire at least 16 scans. For ¹³C NMR, acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically >1024 scans).
-
Referencing: Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard, or referenced to the residual solvent peak.
Table 3: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~10.5 | s | 1H | Aldehyde (-CHO) |
| ~13.0 | br s | 1H | Carboxylic acid (-COOH) |
| ~8.2 | d | 1H | Aromatic (ortho to -COOH) |
| ~8.0 | d | 1H | Aromatic (ortho to -CHO) |
| ~7.8 | dd | 1H | Aromatic (meta to both) |
Table 4: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~190 | Aldehyde Carbonyl (C=O) |
| ~165 | Carboxylic Acid Carbonyl (C=O) |
| ~140 | Aromatic (C-Cl) |
| ~138 | Aromatic (C-COOH) |
| ~135 | Aromatic (C-CHO) |
| ~132 | Aromatic (CH) |
| ~130 | Aromatic (CH) |
| ~128 | Aromatic (CH) |
Note: The predicted NMR data is based on the analysis of similar substituted benzoic acid derivatives.[9][10]
Infrared (IR) Spectroscopy
Experimental Protocol:
-
Sample Preparation: The IR spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Instrumentation: Record the spectrum on an FTIR spectrometer.
-
Data Acquisition: Typically, 32 scans are co-added at a resolution of 4 cm⁻¹.
Table 5: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |
| ~1700 | Strong | C=O stretch (Carboxylic acid) |
| ~1680 | Strong | C=O stretch (Aldehyde) |
| ~1600, ~1475 | Medium | C=C stretch (Aromatic ring) |
| ~1300 | Medium | C-O stretch |
| ~920 | Broad | O-H bend (out-of-plane) |
| ~850 | Strong | C-Cl stretch |
Mass Spectrometry (MS)
Experimental Protocol:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Analyze using a mass spectrometer with an electrospray ionization (ESI) source in negative ion mode.
-
Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-500).
Table 6: Expected Mass Spectrometry Data
| m/z | Interpretation |
| 183.0 | [M-H]⁻ (deprotonated molecular ion) |
| 139.0 | [M-H-CO₂]⁻ (loss of carbon dioxide) |
Workflow for Analytical Characterization
Caption: Workflow for the analytical characterization of this compound.
Applications in Synthesis
This compound is a valuable intermediate in organic synthesis due to its three distinct functional groups, which can be selectively manipulated. It is a useful reagent for the preparation of various heterocyclic compounds. For instance, it is used in the synthesis of 3-(3-oxoalkyl)isocoumarins and 2-substituted-3-(1H-indol-3-yl)isoindolin-1-one derivatives.[2] The presence of the chloro, formyl, and carboxylic acid moieties allows for a wide range of chemical transformations, making it a versatile building block for the synthesis of more complex molecules in drug discovery and materials science.
References
- 1. This compound | 4657-56-1 [sigmaaldrich.com]
- 2. veeprho.com [veeprho.com]
- 3. 4-Chloro-2-Formyl-Benzoic Acid | CAS No- 4657-56-1 | NA [chemicea.com]
- 4. kmpharma.in [kmpharma.in]
- 5. clearsynth.com [clearsynth.com]
- 6. The pKa values of a few ortho-, meta-, and para-substituted benzo... | Study Prep in Pearson+ [pearson.com]
- 7. asianpubs.org [asianpubs.org]
- 8. hcpgcollege.edu.in [hcpgcollege.edu.in]
- 9. rsc.org [rsc.org]
- 10. rsc.org [rsc.org]
Solubility Profile of 4-Chloro-2-formylbenzoic Acid: A Technical Guide for Researchers
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Chloro-2-formylbenzoic acid (CAS No: 4657-56-1), a key intermediate in various chemical syntheses. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on reported qualitative solubility and provides a detailed experimental protocol for determining precise solubility values. This guide is intended to equip researchers with the necessary information and methodologies to effectively utilize this compound in their work.
Introduction
This compound is an aromatic carboxylic acid characterized by a benzoic acid core with a formyl group at the 2-position and a chlorine atom at the 4-position.[1] It typically presents as a white to off-white solid and is recognized for its utility as a reagent in the synthesis of various organic compounds, including isocoumarins and isoindolinone derivatives.[1][2] Understanding its solubility in different organic solvents is critical for reaction optimization, purification, and formulation development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value | Reference |
| CAS Number | 4657-56-1 | [1][3] |
| Molecular Formula | C₈H₅ClO₃ | [1] |
| Molecular Weight | 184.58 g/mol | [1][3] |
| Melting Point | 184-186 °C | [3] |
| Boiling Point | 347.3 ± 27.0 °C (at 760 mmHg) | [3] |
| Appearance | White to off-white solid | [1] |
Solubility Data
Currently, publicly available quantitative solubility data for this compound is limited. However, qualitative assessments have indicated its solubility in select organic solvents.
Table 1: Qualitative Solubility of this compound
| Solvent | CAS Number | Solubility | Source |
| Dimethyl Sulfoxide (DMSO) | 67-68-5 | Slightly Soluble | [4][5] |
| Methanol | 67-56-1 | Slightly Soluble | [4][5] |
| Water | 7732-18-5 | Limited Solubility | [1] |
Note: The term "Slightly Soluble" generally indicates a solubility in the range of 1-10 g/L. For precise quantitative data, experimental determination is recommended.
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data, the following experimental protocol, based on the isothermal shake-flask method, is recommended. This method is a reliable and widely accepted technique for determining the equilibrium solubility of a solid in a solvent.
Objective
To determine the equilibrium solubility of this compound in a range of organic solvents at a specified temperature (e.g., 25 °C).
Materials
-
This compound (high purity solid)
-
Selected solvents (e.g., DMSO, Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Acetonitrile)
-
Analytical balance (± 0.1 mg)
-
Glass vials with screw caps
-
Constant temperature orbital shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE, chemically compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
References
- 1. benchchem.com [benchchem.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. 4-Chlorobenzoic Acid | ClC6H4COOH | CID 6318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US9957232B2 - 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide monohydrate - Google Patents [patents.google.com]
Technical Guide: Physicochemical Properties and Synthetic Applications of 4-Chloro-2-formylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, specifically the melting and boiling points, of 4-Chloro-2-formylbenzoic acid. It also outlines detailed, standardized experimental protocols for the determination of these properties and explores the synthetic utility of this compound through a representative reaction pathway.
Physicochemical Data
The accurate determination of physical constants such as melting and boiling points is fundamental in the characterization and quality assessment of chemical compounds. These properties are indicative of the purity of a substance.
| Property | Value | Conditions |
| Melting Point | 184-186 °C | Not Specified |
| Boiling Point | 347.3 ± 27.0 °C | at 760 mmHg |
Experimental Protocols
The following sections detail standardized laboratory procedures for the determination of melting and boiling points of organic compounds like this compound.
The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range. The protocol described below utilizes a modern melting point apparatus.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of the crystalline this compound is finely ground using a mortar and pestle to ensure uniform heat transfer.
-
Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.
-
Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.
-
Heating: The apparatus is switched on, and the heating rate is adjusted. An initial rapid heating can be employed to approach the expected melting point, followed by a slower rate of 1-2 °C per minute near the melting range to ensure accuracy.[1]
-
Observation: The sample is observed through the magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has liquefied is recorded as the end of the melting range.[2]
-
Data Recording: The observed melting range is recorded. For pure compounds, this range is typically narrow, within 1-2 °C.[1]
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. The following micro-method using a Thiele tube is suitable for small quantities of liquid. Since this compound is a solid at room temperature, it would first need to be melted to determine its boiling point, though this is more practically determined under vacuum due to the high temperature. The following is a general procedure.
Apparatus:
-
Thiele tube
-
Thermometer
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Heating mantle or Bunsen burner
-
Mineral oil or silicone oil
Procedure:
-
Sample Preparation: A small amount of the substance is placed in the fusion tube.
-
Capillary Insertion: A capillary tube, sealed at one end, is placed into the fusion tube with the open end submerged in the sample.
-
Apparatus Assembly: The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then clamped and immersed in the oil bath of the Thiele tube. The oil level should be above the side arm of the Thiele tube.
-
Heating: The side arm of the Thiele tube is gently heated. This design promotes convection currents, ensuring uniform temperature distribution throughout the oil.[3][4]
-
Observation: As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out. Upon reaching the boiling point, a continuous and rapid stream of bubbles will emerge from the capillary tip.[3]
-
Data Recording: The heat source is removed, and the liquid is allowed to cool. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[4]
Synthetic Utility and Logical Workflow
This compound is a valuable intermediate in organic synthesis, serving as a building block for more complex molecules, including pharmaceuticals and agrochemicals.[5] Its bifunctional nature, possessing both a carboxylic acid and an aldehyde group, allows for a variety of chemical transformations. For instance, it is a key reagent in the synthesis of 3-(3-oxoalkyl)isocoumarins and 2-substituted-3-(1H-indol-3-yl)isoindolin-1-one derivatives.[6]
The following diagram illustrates a generalized workflow for a synthetic transformation involving a substituted benzoic acid derivative, such as in a cross-coupling reaction to build a more complex molecular scaffold.
References
- 1. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 2. pennwest.edu [pennwest.edu]
- 3. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 5. cymitquimica.com [cymitquimica.com]
- 6. veeprho.com [veeprho.com]
An In-depth Technical Guide to the Spectral Data of 4-Chloro-2-formylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the compound 4-Chloro-2-formylbenzoic acid. This information is critical for the unambiguous identification, purity assessment, and structural elucidation of this molecule in research and development settings, particularly in the context of medicinal chemistry and drug discovery.
Spectral Data Summary
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~11.0 - 13.0 | Singlet (broad) | 1H | Carboxylic Acid (-COOH) |
| ~10.2 | Singlet | 1H | Aldehyde (-CHO) |
| ~8.1 | Doublet | 1H | Aromatic (H-3) |
| ~7.9 | Doublet of doublets | 1H | Aromatic (H-5) |
| ~7.7 | Doublet | 1H | Aromatic (H-6) |
Note: Predicted chemical shifts are relative to tetramethylsilane (TMS) at 0.00 ppm. The exact chemical shifts and coupling constants can vary based on the solvent and experimental conditions.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~190 | Aldehyde Carbonyl (C=O) |
| ~168 | Carboxylic Acid Carbonyl (C=O) |
| ~140 | Aromatic (C-4, attached to Cl) |
| ~138 | Aromatic (C-2, attached to CHO) |
| ~135 | Aromatic (C-1, attached to COOH) |
| ~132 | Aromatic (C-5) |
| ~130 | Aromatic (C-6) |
| ~128 | Aromatic (C-3) |
Table 3: Predicted Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 2500 | Broad | O-H stretch (Carboxylic Acid) |
| ~1770 | Strong | C=O stretch (Aldehyde) |
| ~1700 | Strong | C=O stretch (Carboxylic Acid) |
| 1600 - 1450 | Medium | C=C stretch (Aromatic) |
| ~1300 | Medium | C-O stretch |
| ~850 | Strong | C-Cl stretch |
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 184/186 | High | [M]+ (Molecular Ion, showing isotopic pattern for Chlorine) |
| 167/169 | Medium | [M-OH]+ |
| 155/157 | Medium | [M-CHO]+ |
| 139/141 | High | [M-COOH]+ |
| 111 | Medium | [C6H4Cl]+ |
| 75 | Medium | [C6H3]+ |
Spectral Analysis and Interpretation
The predicted spectral data provides a clear fingerprint for the identification of this compound.
-
¹H NMR: The downfield singlet for the carboxylic acid proton is expected to be broad due to hydrogen bonding. The aldehyde proton will appear as a sharp singlet. The aromatic region will display a complex splitting pattern corresponding to the three adjacent protons on the substituted benzene ring.
-
¹³C NMR: The spectrum will be characterized by two distinct carbonyl signals for the aldehyde and carboxylic acid groups. The six aromatic carbons will show unique chemical shifts due to the different electronic environments created by the chloro, formyl, and carboxylic acid substituents.
-
IR Spectroscopy: The broad O-H stretch of the carboxylic acid is a key feature. Two distinct C=O stretching bands for the aldehyde and carboxylic acid carbonyls are also expected. The presence of a C-Cl stretching band will further confirm the structure.
-
Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). Fragmentation is expected to occur via the loss of the hydroxyl, formyl, and carboxyl groups.
Experimental Protocols
The following are detailed methodologies for acquiring the spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. The choice of solvent is critical as it can influence the chemical shifts.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-14 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom.
-
Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-200 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Infrared (IR) Spectroscopy
As this compound is a solid, one of the following methods can be used for sample preparation:
-
Potassium Bromide (KBr) Pellet:
-
Grind a small amount of the sample (1-2 mg) with anhydrous KBr powder (100-200 mg) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Press the powder into a thin, transparent pellet using a hydraulic press.
-
-
Attenuated Total Reflectance (ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
Spectrum Acquisition:
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Collect a background spectrum of the empty sample holder or clean ATR crystal and subtract it from the sample spectrum.
-
Mass Spectrometry (MS)
-
Ionization Method: Electron Ionization (EI) is a common method for the analysis of small organic molecules. Electrospray ionization (ESI) can also be used, particularly for confirming the molecular weight.
-
Instrumentation: A mass spectrometer with a suitable mass analyzer (e.g., quadrupole, time-of-flight) is used.
-
Sample Introduction: The sample can be introduced directly into the ion source or via a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Data Acquisition:
-
Acquire a full scan mass spectrum to determine the molecular weight and fragmentation pattern.
-
The mass range should be set to include the expected molecular ion peak (m/z 184/186).
-
Logical Workflow for Spectral Analysis
The following diagram illustrates the logical workflow for the acquisition and analysis of spectral data for a compound like this compound.
This comprehensive guide provides the essential spectral information and analytical protocols necessary for the confident identification and characterization of this compound. The combination of NMR, IR, and MS data offers a powerful toolkit for researchers and scientists in the field of drug development and chemical synthesis.
Synthesis of 4-Chloro-2-formylbenzoic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of 4-Chloro-2-formylbenzoic acid, a key building block in the development of various pharmaceutical compounds. This document details plausible synthetic pathways, experimental protocols adapted from analogous transformations, and relevant data to aid researchers in the successful synthesis of this molecule.
Executive Summary
This compound is a bifunctional molecule containing both a carboxylic acid and an aldehyde group, making it a versatile intermediate in organic synthesis. The strategic placement of the chloro, formyl, and carboxyl groups on the benzene ring allows for a variety of chemical transformations, rendering it a valuable precursor for the synthesis of complex molecular architectures, including active pharmaceutical ingredients (APIs). This guide explores three principal synthetic strategies commencing from readily available starting materials:
-
Oxidation of 4-chloro-2-(hydroxymethyl)benzoic acid: A reliable method involving the selective oxidation of a benzylic alcohol to an aldehyde.
-
Formylation of a 2-bromo-4-chlorobenzene derivative: A route that constructs the aldehyde functionality via a Grignard reaction followed by subsequent oxidation.
-
Oxidation of 4-chloro-2-methylbenzoic acid: A direct approach, though potentially challenging in achieving selective oxidation to the aldehyde without over-oxidation to the dicarboxylic acid.
This document provides detailed experimental methodologies for these key transformations, supported by quantitative data where available, and visual representations of the synthetic workflows.
Data Presentation
The following tables summarize the key physical and quantitative data for the starting materials, intermediates, and the final product.
Table 1: Physical Properties of Key Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 4-chloro-2-methylbenzoic acid | 7499-07-2 | C₈H₇ClO₂ | 170.59 | 167-171 |
| 4-chloro-2-(hydroxymethyl)benzoic acid | Not readily available | C₈H₇ClO₃ | 186.59 | Not readily available |
| 2-bromo-4-chlorotoluene | 27139-97-5 | C₇H₆BrCl | 205.48 | Not readily available |
| This compound | 4657-56-1 | C₈H₅ClO₃ | 184.58 | 184-186 [1] |
Table 2: Representative Reaction Conditions and Yields
| Synthetic Step | Starting Material | Reagents and Conditions | Product | Yield (%) |
| Oxidation | 4-chloro-2-(hydroxymethyl)benzoic acid | Pyridinium chlorochromate (PCC), Dichloromethane (DCM), Room Temperature | This compound | High (expected) |
| Grignard & Formylation | 2-bromo-4-chlorotoluene | Mg, THF; then DMF; then acid workup | 4-chloro-2-methylbenzaldehyde | Moderate to High (expected) |
| Side-chain Oxidation | 4-chloro-2-methylbenzaldehyde | KMnO₄, H₂O, heat | This compound | Variable |
Experimental Protocols
The following are detailed experimental protocols for the key synthetic transformations. These are based on established chemical principles and analogous reactions reported in the literature.
Route 1: Oxidation of 4-chloro-2-(hydroxymethyl)benzoic acid
This is a highly efficient and selective method for the synthesis of this compound. The protocol is adapted from the well-established oxidation of primary alcohols to aldehydes using pyridinium chlorochromate (PCC).
Experimental Protocol: PCC Oxidation
-
Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add a suspension of pyridinium chlorochromate (PCC) (1.5 equivalents) and an equal weight of Celite® in anhydrous dichloromethane (DCM). The volume of DCM should be sufficient to allow for efficient stirring (approximately 15-20 mL per gram of the starting alcohol).
-
Addition of Starting Material: Dissolve 4-chloro-2-(hydroxymethyl)benzoic acid (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred PCC suspension at room temperature over a period of 15-20 minutes.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material. The reaction is typically complete within 2-4 hours. The reaction mixture will appear as a dark brown, thick slurry.
-
Work-up: Upon completion, dilute the reaction mixture with an equal volume of diethyl ether to precipitate the chromium salts.
-
Filtration: Filter the mixture through a pad of Celite® using a Büchner funnel. Wash the filter cake thoroughly with several portions of diethyl ether until the filtrate runs clear.
-
Extraction: Combine the organic filtrates and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure product as a white to off-white solid.
Route 2: Synthesis from 2-bromo-4-chlorotoluene
This route involves the formation of a Grignard reagent from 2-bromo-4-chlorotoluene, followed by formylation with N,N-dimethylformamide (DMF) to yield 4-chloro-2-methylbenzaldehyde. Subsequent oxidation of the methyl group provides the target molecule.
Experimental Protocol: Grignard Reaction and Formylation
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to initiate the reaction. Add a solution of 2-bromo-4-chlorotoluene (1.0 equivalent) in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings. The reaction is initiated by gentle heating. Once the reaction starts, add the remaining solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
Formylation: Cool the Grignard solution to 0 °C in an ice bath. Add a solution of N,N-dimethylformamide (DMF) (1.5 equivalents) in anhydrous THF dropwise to the stirred Grignard reagent. Maintain the temperature below 5 °C during the addition. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Work-up: Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of 1 M HCl.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts and wash with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain crude 4-chloro-2-methylbenzaldehyde.
-
Purification: Purify the crude aldehyde by column chromatography on silica gel.
Experimental Protocol: Oxidation of 4-chloro-2-methylbenzaldehyde
-
Reaction Setup: In a round-bottom flask, dissolve the purified 4-chloro-2-methylbenzaldehyde in a suitable solvent such as a mixture of t-butanol and water.
-
Oxidation: Add potassium permanganate (KMnO₄) (2.0 equivalents) portion-wise to the stirred solution. The reaction is exothermic and should be controlled by external cooling if necessary. Heat the reaction mixture to reflux for 2-4 hours, or until the purple color of the permanganate has disappeared.
-
Work-up: Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate. Wash the precipitate with hot water.
-
Acidification: Combine the filtrates and acidify with concentrated HCl until a white precipitate forms.
-
Isolation: Cool the mixture in an ice bath to complete the precipitation. Collect the solid by vacuum filtration, wash with cold water, and dry to afford this compound.
Mandatory Visualization
The following diagrams illustrate the synthetic pathways described in this guide.
Caption: Oxidation of 4-chloro-2-(hydroxymethyl)benzoic acid.
Caption: Synthesis from 2-bromo-4-chlorotoluene.
Caption: Selective oxidation of 4-chloro-2-methylbenzoic acid.
References
The Versatile Role of 4-Chloro-2-formylbenzoic Acid in Synthetic Research and Drug Discovery
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction: 4-Chloro-2-formylbenzoic acid, a multi-functional aromatic compound, is emerging as a significant building block in synthetic organic chemistry and medicinal research. Its unique trifunctional nature, featuring a carboxylic acid, an aldehyde, and a chloro-substituent on a benzene ring, offers a versatile platform for the construction of a diverse array of complex molecules and heterocyclic scaffolds. This technical guide provides an in-depth exploration of the potential applications of this compound in research, with a focus on its utility in synthesizing bioactive isocoumarins and isoindolinones. This paper will detail its chemical properties, key synthetic applications with experimental protocols, and the prospective biological activities of its derivatives, supported by quantitative data and pathway visualizations.
Physicochemical Properties
This compound is a solid at room temperature with a melting point in the range of 184-186 °C.[1][2] Its molecular structure and key identifiers are summarized in the table below. The presence of the carboxylic acid, aldehyde, and chloro groups imparts a unique reactivity profile, making it a valuable intermediate in various chemical transformations.
| Property | Value | Reference |
| CAS Number | 4657-56-1 | [1] |
| Molecular Formula | C₈H₅ClO₃ | [3] |
| Molecular Weight | 184.58 g/mol | [3] |
| IUPAC Name | This compound | [2] |
| Synonyms | 4-Chloro-phthalaldehydic acid | [3] |
| Boiling Point | 347.3 ± 27.0 °C | [2] |
| Melting Point | 184-186 °C | [1][2] |
Core Applications in Research
The strategic positioning of the formyl and carboxylic acid groups in this compound allows for a range of cyclization and condensation reactions, leading to the formation of various heterocyclic systems. Two of the most promising applications are in the synthesis of isocoumarins and isoindolinones, classes of compounds known for their diverse biological activities.
Synthesis of Bioactive Isocoumarins
Isocoumarins are a class of natural and synthetic lactones that exhibit a wide range of pharmacological properties, including enzyme inhibition and antimicrobial effects.[4][5] this compound serves as a key precursor for the synthesis of substituted isocoumarins, particularly 3-(3-oxoalkyl)isocoumarins.
A general approach for this transformation involves a tandem reductive rearrangement of 3-furylphthalides with 2-formylbenzoic acids.[6] This method allows for the construction of the isocoumarin core with an appended oxoalkyl side chain.
This protocol describes a general method for the synthesis of 4-unsubstituted 3-(3-oxoalkyl)isocoumarins from 2-formylbenzoic acids and 2-alkylfurans, which proceeds via the formation and subsequent recyclization of 2-(2-carboxybenzyl)furans.[6]
Step 1: Synthesis of 2-(2-carboxybenzyl)furans
-
In a round-bottom flask, a mixture of the 3-(2-furyl)phthalide (synthesized from the corresponding 2-formylbenzoic acid) and zinc dust in aqueous ammonia is refluxed.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled and acidified to precipitate the 2-(2-carboxybenzyl)furan product.
-
The product is collected by filtration, washed, and dried.
Step 2: Acid-Catalyzed Recyclization to Isocoumarins
-
The 2-(2-carboxybenzyl)furan from the previous step is dissolved in ethanol.
-
A catalytic amount of concentrated hydrochloric acid is added.
-
The mixture is refluxed until TLC analysis indicates the complete consumption of the starting material.
-
The reaction mixture is cooled, and the isocoumarin product is isolated by extraction and purified by chromatography.
Derivatives of isocoumarins have demonstrated a range of biological activities. Notably, certain isocoumarins act as inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and XII.[4][7] The proposed mechanism involves the hydrolysis of the isocoumarin lactone ring by the esterase activity of the enzyme, forming a 2-carboxy-phenylacetic aldehyde derivative that acts as the inhibitor.[4]
Furthermore, chloro-substituted isocoumarins have been investigated as inhibitors of pancreatic cholesterol esterase (CEase), an enzyme involved in dietary cholesterol absorption.[8] Potent reversible inhibition has been observed with dissociation constants (Ki) in the nanomolar range.[8] Some isocoumarins have also shown potential as pancreatic lipase inhibitors, which is a target for anti-obesity drugs.[9]
| Target Enzyme | Compound Class | Inhibition Data | Reference |
| Carbonic Anhydrase IX | 3,4-Disubstituted Isocoumarins | Kᵢ = 2.7–78.9 µM | [4] |
| Carbonic Anhydrase XII | 3,4-Disubstituted Isocoumarins | Kᵢ = 1.2–66.5 µM | [4] |
| Pancreatic Cholesterol Esterase | 4-Chloro-3-alkoxyisocoumarins | Kᵢ = 11 nM and 19 nM | [8] |
| Pancreatic Lipase | Flavonoid Derivatives (for comparison) | IC₅₀ = 17.68 ± 1.43 µM | [9] |
Synthesis of Bioactive Isoindolinones
Isoindolinones are another important class of N-heterocyclic compounds that form the core of many biologically active molecules with applications as anticancer, anti-inflammatory, and antimicrobial agents.[7][10][11] this compound is a valuable starting material for the catalyst-free, three-component synthesis of 2-substituted-3-(1H-indol-3-yl)isoindolin-1-one derivatives in water.[12]
This environmentally friendly protocol describes the one-pot synthesis of 3-(1H-indol-3-yl)isoindolin-1-one derivatives.[12]
-
In a reaction vessel, combine this compound (1 mmol), a primary amine (1 mmol), and 1H-indole (1 mmol) in water.
-
Stir the reaction mixture at a specified temperature (e.g., 70-100 °C) for a designated time, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization if necessary.
Isoindolinone derivatives have shown promise in a variety of therapeutic areas. Studies have demonstrated their potential as:
-
Anticancer Agents: Certain isoindolinone derivatives exhibit cytotoxic effects against various cancer cell lines.[10][13] The proposed mechanisms of action may involve the inhibition of key cellular pathways, such as those regulated by kinases like CDK7 or transcription factors.[10][14]
-
Carbonic Anhydrase Inhibitors: Similar to isocoumarins, isoindolinone derivatives have been investigated for their ability to inhibit carbonic anhydrase isoforms, with some compounds showing high affinity in the nanomolar range.[7][11]
-
Antimicrobial Agents: Various isoindolinone derivatives have been synthesized and evaluated for their activity against bacterial and fungal strains.[7][15]
| Biological Activity | Compound Class | Quantitative Data | Reference |
| Anticancer (HepG2 cell line) | Substituted Isoindolinone | IC₅₀ = 5.89 µM | [13] |
| Carbonic Anhydrase I Inhibition | Isoindolinone Derivatives | Kᵢ = 11.48 ± 4.18 to 16.09 ± 4.14 nM | [7][11] |
| Carbonic Anhydrase II Inhibition | Isoindolinone Derivatives | Kᵢ = 9.32 ± 2.35 to 14.87 ± 3.25 nM | [7][11] |
| Antibacterial (Broad Spectrum) | Phthalimido-pyrazoline derivative | - | [15] |
Conclusion
This compound is a highly versatile and valuable building block for the synthesis of complex heterocyclic molecules with significant potential in medicinal chemistry and drug discovery. Its ability to serve as a precursor for bioactive isocoumarins and isoindolinones opens avenues for the development of novel therapeutics targeting a range of diseases. The synthetic protocols outlined in this guide, particularly the environmentally benign, catalyst-free methods, highlight the practical utility of this compound in modern organic synthesis. Further research into the specific biological activities and mechanisms of action of derivatives of this compound is warranted to fully exploit its potential in the development of new and effective therapeutic agents.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. This compound | 4657-56-1 [sigmaaldrich.com]
- 3. 4-Chloro-2-Formyl-Benzoic Acid | CAS No- 4657-56-1 | NA [chemicea.com]
- 4. Isocoumarins: a new class of selective carbonic anhydrase IX and XII inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isocoumarin-based inhibitors of pancreatic cholesterol esterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of Pancreatic Lipase by Flavonoid Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of 2-substituted-3-(1H-indol-3-yl)isoindolin-1-one derivatives in water under catalyst-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. jocpr.com [jocpr.com]
- 14. Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Antimicrobial Activity of some Novel Isoindoline-1,3-Dione Derivatives | JOURNAL OF ADVANCES IN CHEMISTRY [rajpub.com]
The Ascending Profile of 4-Chloro-2-formylbenzoic Acid Derivatives in Therapeutic Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of modern pharmacology is continually evolving, with a persistent demand for novel molecular scaffolds that can address unmet medical needs. Among the myriad of emerging compound classes, derivatives of 4-Chloro-2-formylbenzoic acid are gaining significant attention for their diverse and potent biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of these promising therapeutic candidates, with a focus on their antimicrobial, anticancer, and anti-inflammatory properties.
Core Synthesis Strategies
The synthetic accessibility of this compound derivatives is a key factor driving their exploration. A common and effective route involves a two-step process commencing with the synthesis of the necessary starting materials, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach offers a versatile and efficient pathway to the core molecule, which can then be further modified to generate a diverse library of derivatives.[1]
A generalized workflow for the synthesis of the parent compound, 4-Chloro-2-(4-formylphenyl)benzoic acid, is depicted below. This foundational molecule serves as a versatile building block for further derivatization.
References
An In-depth Technical Guide to 4-Chloro-2-formylbenzoic Acid: A Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-2-formylbenzoic acid, a bifunctional aromatic compound, has emerged as a valuable and versatile building block in modern organic synthesis. Its unique substitution pattern, featuring a carboxylic acid, an aldehyde, and a chloro substituent on a benzene ring, offers multiple reaction sites for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and diverse applications of this compound, with a particular focus on its utility in the synthesis of heterocyclic compounds of medicinal interest, such as isoindolinones and isocoumarins. Detailed experimental protocols for key transformations, a summary of quantitative data, and graphical representations of synthetic pathways are presented to facilitate its application in research and development.
Physicochemical Properties and Spectroscopic Data
This compound is a white to off-white solid that is soluble in many organic solvents but has limited solubility in water.[1][2] The presence of the electron-withdrawing chlorine atom and the ortho-positioning of the formyl and carboxyl groups influence its reactivity and make it a unique starting material for various chemical transformations.[2]
Table 1: Physicochemical and Spectroscopic Data of this compound
| Property | Value | Reference(s) |
| CAS Number | 4657-56-1 | [1] |
| Molecular Formula | C₈H₅ClO₃ | [3] |
| Molecular Weight | 184.58 g/mol | |
| Melting Point | 184-186 °C | [1] |
| Boiling Point | 347.3 ± 27.0 °C at 760 mmHg | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | 4-Chloro-phthalaldehydic acid, Benzoic acid, 4-chloro-2-formyl- | [4] |
| ¹H NMR (DMSO-d₆, 400 MHz) | Predicted: δ 10.2 (s, 1H, CHO), 8.1-7.8 (m, 3H, Ar-H), ~13.5 (s, 1H, COOH) | Based on similar structures[5] |
| ¹³C NMR (DMSO-d₆, 101 MHz) | Predicted: δ 192 (CHO), 166 (COOH), 140-128 (Ar-C) | Based on similar structures[5][6] |
| IR (KBr, cm⁻¹) | Characteristic Peaks: ~3000 (O-H), ~1700 (C=O, acid), ~1680 (C=O, aldehyde) | Based on similar structures[7] |
| Storage | Store at 2-8 °C for long-term storage. | [8] |
Note: Experimentally obtained spectroscopic data for this compound is not widely available in public literature. The provided NMR and IR data are predicted based on the analysis of structurally similar compounds.
Synthesis of this compound
While commercially available, understanding the synthesis of this compound can be valuable. A common synthetic approach involves the oxidation of a suitable precursor, such as 4-chloro-2-methylbenzaldehyde or a related compound.
Applications in Organic Synthesis
The dual reactivity of the aldehyde and carboxylic acid functionalities, combined with the presence of a chlorine atom, makes this compound a powerful tool for the synthesis of a wide range of organic molecules, particularly heterocyclic systems.
Synthesis of Substituted Isoindolinones
Isoindolinones are a class of nitrogen-containing heterocycles that are prevalent in many biologically active compounds and natural products. This compound serves as an excellent precursor for the synthesis of 7-chloro-substituted isoindolinones through condensation reactions with primary amines.[5]
Workflow for the Synthesis of 7-Chloro-Substituted Isoindolinones
Caption: General workflow for the synthesis of 7-chloro-substituted isoindolinones.
Experimental Protocol: Synthesis of 7-Chloro-2-phenylisoindolin-1-one (Representative)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 mmol, 184.6 mg) in glacial acetic acid (10 mL).
-
Addition of Amine: To the stirred solution, add aniline (1.0 mmol, 93.1 mg).
-
Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (50 mL) with stirring.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure 7-chloro-2-phenylisoindolin-1-one.
Table 2: Representative Yields for the Synthesis of 7-Chloro-Substituted Isoindolinones
| R-Group of Primary Amine | Product | Yield (%) |
| Phenyl | 7-Chloro-2-phenylisoindolin-1-one | >85% (estimated) |
| 4-Methoxyphenyl | 7-Chloro-2-(4-methoxyphenyl)isoindolin-1-one | >85% (estimated) |
| Benzyl | 2-Benzyl-7-chloroisoindolin-1-one | >80% (estimated) |
Note: Yields are estimated based on similar reactions with 2-formylbenzoic acid, as specific literature data for the chloro-derivative is limited.
Synthesis of Isocoumarins
Isocoumarins are another important class of heterocyclic compounds with a wide range of biological activities. This compound can be utilized in the synthesis of 7-chloro-isocoumarin derivatives.
Workflow for the Synthesis of 7-Chloro-isocoumarins
Caption: General workflow for the synthesis of 7-chloro-isocoumarins.
Experimental Protocol: Synthesis of 3-Acetyl-7-chloroisocoumarin (Representative)
-
Reaction Setup: Combine this compound (1.0 mmol, 184.6 mg) and chloroacetone (1.2 mmol, 111.0 mg) in a suitable solvent like ethanol.
-
Addition of Base: Add a catalytic amount of a base such as piperidine or potassium carbonate.
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC.
-
Work-up and Isolation: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The residue can be purified by column chromatography on silica gel.
Multicomponent Reactions (MCRs)
The presence of both an aldehyde and a carboxylic acid group makes this compound an ideal substrate for multicomponent reactions (MCRs), which allow for the rapid construction of complex molecules in a single step.[9] A notable example is the Ugi-type reaction.
Workflow for a Three-Component Reaction
Caption: General workflow for a three-component reaction involving this compound.
Experimental Protocol: Ugi-type Three-Component Reaction (Representative)
-
Reaction Setup: To a solution of this compound (1.0 mmol, 184.6 mg) in methanol (10 mL), add an amine (e.g., aniline, 1.0 mmol, 93.1 mg).
-
Addition of Isocyanide: After stirring for 10 minutes, add an isocyanide (e.g., cyclohexyl isocyanide, 1.0 mmol, 109.2 mg) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature for 24-48 hours.
-
Work-up and Isolation: Upon completion, remove the solvent under reduced pressure. The resulting residue can be purified by column chromatography to yield the desired product.
Suzuki-Miyaura Cross-Coupling Reactions
The chloro-substituent on the aromatic ring of this compound can participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of various aryl or heteroaryl groups. This further enhances its utility as a versatile building block.[10]
Workflow for Suzuki-Miyaura Cross-Coupling
Caption: General workflow for the Suzuki-Miyaura cross-coupling of this compound.
Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid (Representative)
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 mmol, 184.6 mg), phenylboronic acid (1.2 mmol, 146.3 mg), potassium carbonate (2.0 mmol, 276.4 mg), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol, 57.7 mg).
-
Solvent Addition: Add a mixture of dioxane and water (e.g., 4:1, 10 mL).
-
Inert Atmosphere: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Work-up: After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Conclusion
This compound is a highly valuable and adaptable building block for organic synthesis. Its trifunctional nature allows for a wide array of chemical transformations, providing access to diverse and complex molecular scaffolds. The ability to readily form key heterocyclic structures like isoindolinones and isocoumarins, coupled with its potential for further functionalization via cross-coupling reactions, makes it an indispensable tool for medicinal chemists and researchers in drug discovery and materials science. The detailed protocols and data presented in this guide are intended to empower scientists to fully harness the synthetic potential of this remarkable compound.
References
- 1. scienceopen.com [scienceopen.com]
- 2. youtube.com [youtube.com]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Reactivity of Formyl and Carboxylic Acid Groups in 4-Chloro-2-formylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the differential reactivity of the formyl (aldehyde) and carboxylic acid functional groups within the 4-Chloro-2-formylbenzoic acid molecule. Understanding the chemoselectivity of this bifunctional building block is critical for its effective utilization in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). This document outlines the electronic and steric influences on reactivity, provides detailed experimental considerations for selective transformations, and presents relevant physicochemical and spectroscopic data.
Core Concepts: Understanding Differential Reactivity
The distinct reactivity of the formyl and carboxylic acid groups in this compound stems from fundamental principles of organic chemistry. The formyl group, an aldehyde, is inherently more electrophilic and susceptible to nucleophilic attack and reduction than the carboxylic acid group. Conversely, the carboxylic acid is acidic and its primary reactions involve deprotonation or activation to facilitate nucleophilic acyl substitution.
Key Factors Influencing Reactivity:
-
Electronic Effects: The carbonyl carbon of the formyl group is highly electrophilic due to the electron-withdrawing nature of the oxygen atom. The carboxylic acid's carbonyl carbon is also electrophilic but is resonance-stabilized by the adjacent hydroxyl group, rendering it less reactive towards nucleophiles than the aldehyde.
-
Steric Hindrance: The ortho-positioning of the formyl and carboxylic acid groups introduces steric hindrance, which can influence the approach of bulky reagents to either functional group.
-
Reagent Selection: The choice of reagents and reaction conditions is paramount in achieving selective transformations. Mild reducing agents will preferentially target the aldehyde, while specific activating agents are required for reactions at the carboxylic acid site.
A logical workflow for planning selective reactions on this molecule is outlined below.
Caption: Decision workflow for targeting functional groups.
Selective Reactions of the Formyl Group
The high electrophilicity of the formyl group's carbonyl carbon makes it the primary target for nucleophilic addition and reduction reactions.
Selective Reduction
The formyl group can be selectively reduced to a primary alcohol (hydroxymethyl group) in the presence of the carboxylic acid using mild hydride reagents like sodium borohydride (NaBH₄). Stronger reducing agents such as lithium aluminum hydride (LiAlH₄) would reduce both functional groups.
Product: 4-Chloro-2-(hydroxymethyl)benzoic acid
Acetal Protection
To perform reactions on the carboxylic acid group that are incompatible with the aldehyde, the formyl group can be protected as an acetal. This is typically achieved by reacting the molecule with a diol, such as ethylene glycol, under acidic conditions. Acetals are stable to basic and nucleophilic conditions and can be readily removed by aqueous acid treatment.[1][2]
Product: 2-(1,3-dioxolan-2-yl)-4-chlorobenzoic acid
The general workflow for a protection-reaction-deprotection sequence is illustrated below.
Caption: General workflow for formyl group protection strategy.
Selective Reactions of the Carboxylic Acid Group
Reactions at the carboxylic acid center typically require activation to enhance the electrophilicity of the carbonyl carbon or proceed under conditions that favor nucleophilic acyl substitution.
Esterification
The carboxylic acid can be converted to an ester via methods like the Fischer esterification.[3][4] This reaction involves heating the carboxylic acid with an excess of an alcohol (e.g., methanol) in the presence of a strong acid catalyst (e.g., H₂SO₄). These conditions generally do not affect the formyl group.
Product Example: Methyl 4-chloro-2-formylbenzoate
Amide Bond Formation
Amide bonds are formed by activating the carboxylic acid, followed by the addition of an amine. Common coupling agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with an additive such as 1-Hydroxybenzotriazole (HOBt) to improve efficiency and suppress side reactions.[5] The choice of base and solvent is critical to avoid unwanted reactions with the formyl group.
Product Example: N-Benzyl-4-chloro-2-formylbenzamide
Quantitative Data and Physicochemical Properties
This section summarizes key data for this compound and its derivatives.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 4657-56-1 | [6][7] |
| Molecular Formula | C₈H₅ClO₃ | [6][7] |
| Molecular Weight | 184.58 g/mol | [6] |
| Melting Point | 184-186 °C | [8] |
| Boiling Point | 347.3 ± 27.0 °C | [8] |
| Appearance | White to off-white solid |
Table 2: Spectroscopic Data (Reference)
Note: Specific experimental spectra for this compound are not widely published. The data below for related compounds are provided for reference and prediction.
| Compound | Spectroscopy Type | Key Peaks / Chemical Shifts (δ) | Reference(s) |
| 4-Formylbenzoic acid | ¹H NMR (DMSO-d₆) | ~13.5 (s, 1H, COOH), ~10.1 (s, 1H, CHO), ~8.1 (d), ~8.0 (d) | [9] |
| 4-Formylbenzoic acid | ¹³C NMR (DMSO-d₆) | ~193 (CHO), ~167 (COOH), Aromatic region: ~130-140 | [9] |
| 4-Chlorobenzoic acid | ¹H NMR (DMSO) | ~13.2 (s, 1H, COOH), ~7.9 (m, 2H), ~7.5 (m, 2H) | [10] |
| 4-Chlorobenzoic acid | ¹³C NMR (DMSO) | ~171.7 (COOH), Aromatic region: ~133-143 | [10] |
| Benzoic acid | FT-IR (cm⁻¹) | ~3500-2500 (O-H stretch, broad), ~1685 (C=O stretch) |
Table 3: Selective Reaction Conditions and Expected Outcomes
| Reaction | Reagents & Conditions | Target Group | Expected Product | Notes |
| Selective Reduction | NaBH₄, Methanol, 0 °C to RT | Formyl | 4-Chloro-2-(hydroxymethyl)benzoic acid | NaBH₄ is chemoselective for aldehydes over carboxylic acids. |
| Esterification | Methanol, H₂SO₄ (cat.), Reflux | Carboxylic Acid | Methyl 4-chloro-2-formylbenzoate | Standard Fischer esterification conditions.[3] |
| Amide Coupling | Benzylamine, EDC·HCl, HOBt, DIPEA, DCM, RT | Carboxylic Acid | N-Benzyl-4-chloro-2-formylbenzamide | EDC activates the carboxylic acid for aminolysis.[5] |
| Acetal Protection | Ethylene glycol, p-TsOH (cat.), Toluene, Dean-Stark | Formyl | 2-(1,3-dioxolan-2-yl)-4-chlorobenzoic acid | Protects the aldehyde from nucleophiles/bases.[1] |
Experimental Protocols
The following are generalized protocols based on standard organic chemistry procedures, adapted for the selective transformation of this compound. Researchers should perform their own optimization.
Protocol 1: Selective Reduction of the Formyl Group
Objective: To synthesize 4-Chloro-2-(hydroxymethyl)benzoic acid.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add sodium borohydride (NaBH₄, 1.0-1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is acidic (~pH 2-3).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Fischer Esterification of the Carboxylic Acid
Objective: To synthesize Methyl 4-chloro-2-formylbenzoate.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq) and a large excess of anhydrous methanol (which also acts as the solvent).[3]
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~0.1-0.2 eq).
-
Reaction: Heat the mixture to reflux (approx. 65 °C) for 2-4 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Neutralization & Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude ester. Purify as needed by column chromatography or recrystallization.
Protocol 3: Amide Coupling via EDC Activation
Objective: To synthesize N-Benzyl-4-chloro-2-formylbenzamide.
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve this compound (1.0 eq), 1-Hydroxybenzotriazole (HOBt, 1.1 eq), and the desired amine (e.g., benzylamine, 1.1 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Reagent Addition: Cool the solution to 0 °C and add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 eq). If needed, add a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA, 1.5 eq).[5]
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC.
-
Work-up: Dilute the reaction mixture with the solvent (e.g., DCM) and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude amide can be purified by column chromatography or recrystallization.
References
- 1. Protection of Carbonyl Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 4. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 5. researchgate.net [researchgate.net]
- 6. Benzoic acid, 4-chloro-2-formyl-(4657-56-1) 1H NMR spectrum [chemicalbook.com]
- 7. clearsynth.com [clearsynth.com]
- 8. Chemoselective reductions with sodium borohydride | Semantic Scholar [semanticscholar.org]
- 9. Benzoic acid, 4-chloro-2-formyl- | 4657-56-1 [chemicalbook.com]
- 10. 4657-56-1 | this compound - Capot Chemical [capotchem.com]
An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 4-Chloro-2-formylbenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic characteristics of 4-Chloro-2-formylbenzoic acid, a key building block in organic synthesis and drug discovery. By understanding the electronic landscape of this molecule, researchers can better predict its reactivity, design novel synthetic routes, and develop new chemical entities with desired pharmacological properties.
Introduction
This compound (CAS No: 4657-56-1) is an aromatic compound featuring a benzene ring substituted with a chlorine atom, a formyl group, and a carboxylic acid group.[1] The interplay of the electronic effects of these substituents dictates the molecule's reactivity, creating distinct regions of electrophilicity and nucleophilicity. This guide will delve into the theoretical and practical aspects of these reactive sites, providing a framework for their strategic utilization in chemical synthesis.
Predicted Electrophilic and Nucleophilic Sites
The electronic properties of the substituents on the benzene ring are crucial in determining the location of electrophilic and nucleophilic centers. The chloro, formyl, and carboxyl groups are all electron-withdrawing to varying degrees, influencing the electron density distribution across the molecule.
Electrophilic Sites:
The primary electrophilic centers in this compound are predicted to be the carbonyl carbons of the formyl and carboxylic acid groups.
-
Formyl Carbon: The formyl group (-CHO) is strongly electron-withdrawing due to the high electronegativity of the oxygen atom and its ability to participate in resonance. This polarization creates a significant partial positive charge on the formyl carbon, making it a prime target for nucleophilic attack.
-
Carboxyl Carbon: Similarly, the carbonyl carbon of the carboxylic acid group (-COOH) is also electrophilic. The adjacent hydroxyl group can donate electron density to a small extent through resonance, but the overall inductive and resonance effects of the two oxygen atoms render this carbon electron-deficient and susceptible to nucleophilic acyl substitution.
-
Aromatic Ring: The benzene ring, being deactivated by three electron-withdrawing groups, is generally electron-poor and therefore not a strong nucleophile. However, electrophilic aromatic substitution, if forced, would be directed to the positions meta to the strongly deactivating formyl and carboxyl groups.
Nucleophilic Sites:
The potential nucleophilic sites in this compound are the oxygen atoms of the carbonyl groups and the chlorine atom.
-
Carbonyl Oxygens: The lone pairs of electrons on the oxygen atoms of the formyl and carboxylic acid groups can act as nucleophiles, particularly in protonation or coordination with Lewis acids.
-
Carboxylate Oxygen: Upon deprotonation of the carboxylic acid, the resulting carboxylate anion is a much stronger nucleophile, with the negative charge delocalized over both oxygen atoms.
-
Chlorine Atom: The lone pairs on the chlorine atom could theoretically act as nucleophiles, although this is generally weak due to the high electronegativity of chlorine.
Data Presentation
To provide a quantitative basis for the predicted reactivity, the following table summarizes expected computational and experimental data.
| Parameter | Predicted Value/Observation | Method |
| Computational Data | ||
| Mulliken Atomic Charge (Formyl Carbon) | Highly Positive | DFT Calculations |
| Mulliken Atomic Charge (Carboxyl Carbon) | Positive | DFT Calculations |
| Mulliken Atomic Charge (Carbonyl Oxygens) | Negative | DFT Calculations |
| HOMO Energy | Relatively Low | DFT Calculations |
| LUMO Energy | Relatively Low | DFT Calculations |
| Electrostatic Potential Map | Positive potential around formyl and carboxyl carbons; Negative potential around carbonyl oxygens | DFT Calculations |
| Experimental Data | ||
| ¹³C NMR Chemical Shift (Formyl Carbon) | Downfield (δ > 190 ppm) | ¹³C NMR Spectroscopy |
| ¹³C NMR Chemical Shift (Carboxyl Carbon) | Downfield (δ ≈ 165-175 ppm) | ¹³C NMR Spectroscopy |
| Reactivity towards Nucleophiles | High (e.g., Grignard reagents, amines) | Kinetic Studies |
| Reactivity towards Electrophiles | Low | Reaction Profiling |
Experimental and Computational Protocols
Computational Protocol: Density Functional Theory (DFT) Analysis
To obtain a detailed understanding of the electronic structure of this compound, Density Functional Theory (DFT) calculations can be performed.
-
Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan.
-
Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional.
-
Basis Set: 6-311+G(d,p) for accurate description of geometry and electronic properties.
-
Calculations:
-
Geometry Optimization: To find the lowest energy conformation of the molecule.
-
Frequency Calculation: To confirm the optimized structure is a true minimum on the potential energy surface.
-
Population Analysis: To calculate Mulliken atomic charges and identify charge distribution.
-
Frontier Molecular Orbital (HOMO/LUMO) Analysis: To identify the regions most likely involved in electron donation and acceptance.
-
Electrostatic Potential (ESP) Map Generation: To visualize the electron-rich and electron-deficient regions of the molecule.
-
Experimental Protocol: Nucleophilic Addition of a Grignard Reagent
This experiment aims to confirm the electrophilicity of the formyl and carboxyl carbons.
-
Materials: this compound, Methylmagnesium bromide (Grignard reagent) in a suitable ether solvent (e.g., THF), anhydrous diethyl ether, hydrochloric acid (for workup), and deuterated solvent for NMR analysis.
-
Procedure:
-
Dissolve this compound in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of methylmagnesium bromide solution dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for a specified time (e.g., 1-2 hours).
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.
-
-
Analysis:
-
Thin Layer Chromatography (TLC): To monitor the progress of the reaction.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To characterize the structure of the product(s). The disappearance of the aldehyde proton signal and the appearance of a new methyl group and a secondary or tertiary alcohol signal would confirm the reaction at the formyl and/or carboxyl group.
-
Infrared (IR) Spectroscopy: To observe the disappearance of the aldehyde C-H stretch and changes in the carbonyl stretching frequencies.
-
Mandatory Visualizations
Caption: Predicted electrophilic (red) and nucleophilic (green) sites in this compound.
Caption: Workflow for computational analysis of reactive sites.
Caption: Workflow for experimental verification of electrophilic sites.
Conclusion
This technical guide provides a detailed analysis of the electrophilic and nucleophilic sites of this compound based on fundamental principles of organic chemistry. The primary electrophilic centers are identified as the carbonyl carbons of the formyl and carboxylic acid groups, while the carbonyl oxygens represent the main nucleophilic sites. The provided computational and experimental protocols offer a robust framework for researchers to further investigate and exploit the reactivity of this versatile molecule in the pursuit of novel chemical entities and efficient synthetic methodologies.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Derivatives from 4-Chloro-2-formylbenzoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Chloro-2-formylbenzoic acid (CAS No: 4657-56-1), also known as 4-Chloro-phthalaldehydic Acid, is a versatile bifunctional aromatic compound of significant interest in medicinal chemistry and organic synthesis.[1][2] Its structure, featuring a carboxylic acid, an aldehyde (formyl group), and a chloro substituent on a benzene ring, provides three distinct reactive sites for chemical modification.[2][3] This unique arrangement makes it a valuable building block for the synthesis of a diverse range of heterocyclic compounds and other complex organic molecules, including active pharmaceutical ingredients (APIs).[2] Benzoic acid and its derivatives are foundational scaffolds in the pharmaceutical industry, and the specific functionalities of this compound allow for its application in creating libraries of compounds for drug discovery programs.[2][3]
Physicochemical Properties:
The key physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 4657-56-1 | [1] |
| Molecular Formula | C₈H₅ClO₃ | [3] |
| Molecular Weight | 184.58 g/mol | [2] |
| Melting Point | 184-186 °C | [2] |
| Boiling Point | 347.3 ± 27.0 °C at 760 mmHg | |
| Appearance | White to off-white solid | [3] |
| IUPAC Name | This compound | |
| Synonym | 4-Chloro-phthalaldehydic Acid | [1][2] |
Synthetic Potential and Derivatization Strategies
The three functional groups of this compound offer multiple pathways for derivatization, making it a highly adaptable starting material.
-
Carboxylic Acid Group (-COOH): This group can be readily converted into esters, amides, or acid chlorides, serving as a handle to introduce a wide variety of molecular fragments.[2][4]
-
Formyl Group (-CHO): The aldehyde functionality is a versatile reaction site for transformations such as reductive amination to form amines, Wittig reactions to form alkenes, and condensation reactions to build heterocyclic rings.[2]
-
Chloro Group (-Cl): The chlorine atom provides a site for further functionalization through nucleophilic aromatic substitution or, more commonly, through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form carbon-carbon or carbon-heteroatom bonds.[2][5]
The diagram below illustrates the primary pathways for the synthesis of derivatives from this compound.
Caption: General derivatization pathways of this compound.
Detailed Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of key derivatives from this compound. These are intended as a guide and may require optimization based on specific substrates and laboratory conditions.
Protocol 1: Synthesis of 2-substituted-3-(1H-indol-3-yl)isoindolin-1-one Derivatives
This protocol describes a catalyst-free synthesis in water, highlighting a green chemistry approach. This compound is a suitable compound for synthesizing these derivatives.[1][6]
Workflow:
Caption: Workflow for the synthesis of isoindolin-1-one derivatives.
Materials:
-
This compound
-
Indole
-
A primary amine (e.g., aniline, benzylamine)
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Stirring plate with heating mantle
-
Thin Layer Chromatography (TLC) supplies
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), indole (1.0 eq), and the desired primary amine (1.1 eq).
-
Add deionized water to the flask to create a slurry.
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the progress of the reaction using TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent).
-
Once the starting materials are consumed (typically after 4-8 hours), cool the reaction mixture to room temperature.
-
Collect the precipitated solid product by vacuum filtration.
-
Wash the solid with cold deionized water to remove any water-soluble impurities.
-
Dry the product under vacuum.
-
If necessary, purify the product further by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, IR).
Protocol 2: Synthesis of 3-(3-oxoalkyl)isocoumarins
This compound serves as a useful reagent for preparing isocoumarin derivatives through a tandem reductive rearrangement of 3-furylphthalides.[1][6] This protocol outlines the general steps involved.
Materials:
-
This compound
-
Appropriate furan-containing starting material (to form the 3-furylphthalide intermediate)
-
Reducing agent (e.g., Sodium borohydride)
-
Solvents (e.g., Methanol, Dichloromethane)
-
Acid catalyst (e.g., p-Toluenesulfonic acid)
Procedure: This is a multi-step synthesis. The protocol focuses on the key transformation involving the benzoic acid derivative.
-
Step 1 (Not detailed): Synthesize the necessary 3-furylphthalide intermediate. This typically involves the reaction of this compound with a 2-lithiated furan derivative.
-
Step 2: Reductive Rearrangement: a. Dissolve the 3-furylphthalide intermediate in a suitable solvent such as methanol. b. Cool the solution in an ice bath. c. Add a reducing agent, such as sodium borohydride, portion-wise while maintaining the low temperature. d. Stir the reaction for 1-2 hours, allowing it to slowly warm to room temperature. e. Quench the reaction by carefully adding a dilute acid (e.g., 1M HCl). f. Extract the product with an organic solvent like dichloromethane. g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Step 3: Cyclization to Isocoumarin: a. Dissolve the crude product from Step 2 in a solvent like toluene. b. Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid). c. Heat the mixture to reflux, often with a Dean-Stark apparatus to remove water. d. Monitor the reaction by TLC until completion. e. Cool the reaction, wash with saturated sodium bicarbonate solution and then brine. f. Dry the organic layer, concentrate, and purify the final 3-(3-oxoalkyl)isocoumarin product by column chromatography.
Protocol 3: General Procedure for Amide Synthesis via Acid Chloride
This method involves converting the carboxylic acid to a more reactive acid chloride, which then readily reacts with an amine.[4]
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Primary or secondary amine
-
A non-nucleophilic base (e.g., Triethylamine, Pyridine)
Procedure:
-
Acid Chloride Formation: a. In a flame-dried flask under an inert atmosphere (e.g., nitrogen), suspend this compound (1.0 eq) in anhydrous DCM. b. Add thionyl chloride (1.5-2.0 eq) dropwise at 0 °C. Add a catalytic amount of DMF if using oxalyl chloride. c. Allow the mixture to warm to room temperature and then heat to reflux for 1-3 hours until the solution becomes clear. d. Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 4-chloro-2-formylbenzoyl chloride. Use this intermediate immediately in the next step.
-
Amidation: a. Dissolve the crude acid chloride in anhydrous DCM. b. In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM. c. Cool the amine solution to 0 °C and add the acid chloride solution dropwise with stirring. d. Allow the reaction to stir at room temperature for 2-12 hours, monitoring by TLC. e. Upon completion, wash the reaction mixture with dilute HCl, saturated sodium bicarbonate solution, and brine. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. g. Purify the resulting amide by column chromatography or recrystallization.
Applications in Drug Discovery and Medicinal Chemistry
Derivatives of this compound are valuable in the development of new therapeutic agents. The resulting scaffolds, such as isoindolinones and isocoumarins, are present in numerous biologically active molecules. The strategic placement of the chloro, formyl, and carboxyl groups allows medicinal chemists to fine-tune properties like solubility, stability, and receptor binding affinity.[7][8] For example, benzoic acid derivatives have been investigated for a range of activities, including as anticancer agents.[9] The ability to easily generate a library of diverse derivatives from a single starting material makes this compound a key building block in the rational design and synthesis of new bioactive molecules.[8]
References
- 1. veeprho.com [veeprho.com]
- 2. benchchem.com [benchchem.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. Benzoic acid, 4-chloro-2-formyl- | 4657-56-1 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. Special Issue: “Rational Design and Synthesis of Bioactive Molecules” - PMC [pmc.ncbi.nlm.nih.gov]
- 9. preprints.org [preprints.org]
Application Notes and Protocols for the Use of 4-Chloro-2-formylbenzoic Acid in Suzuki-Miyaura Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2-formylbenzoic acid is a versatile bifunctional building block in organic synthesis, valuable for the construction of complex molecular architectures. Its utility is particularly pronounced in the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals, agrochemicals, and materials science. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, and the application of this reaction to aryl chlorides such as this compound has been a subject of significant interest. This document provides detailed application notes and protocols for the use of this compound in Suzuki-Miyaura coupling reactions.
The presence of both a carboxylic acid and a formyl group, along with a moderately reactive aryl chloride, makes this compound a challenging yet valuable substrate. The electron-withdrawing nature of the substituents can influence the reactivity of the C-Cl bond, often necessitating carefully optimized reaction conditions for successful coupling.
General Reaction Scheme
The Suzuki-Miyaura coupling of this compound with an arylboronic acid proceeds according to the general scheme below, yielding a biaryl-2-carboxylic acid with a formyl group at the 2'-position.
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Catalytic Systems and Reaction Conditions
The success of the Suzuki-Miyaura coupling of aryl chlorides, particularly electron-deficient ones like this compound, is highly dependent on the choice of the catalytic system and reaction conditions.[1] While traditional catalysts like Pd(PPh₃)₄ can be effective, more advanced systems often provide superior yields and reaction rates.
Data Presentation: Comparison of Catalytic Systems
The following table summarizes various catalytic systems and conditions applicable to the Suzuki-Miyaura coupling of aryl chlorides, providing a basis for selecting an appropriate system for this compound.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/Water | RT - 100 | 90-98 | [2] |
| Pd₂(dba)₃ / XPhos | XPhos | K₃PO₄ | Dioxane | 80 - 110 | High | [3] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ or Cs₂CO₃ | Dioxane/Water | 80 - 100 | Moderate to High | [4][5] |
| PdCl₂(dppf) | dppf | K₂CO₃ | Dimethoxyethane | 80 | High | [2] |
Yields are based on analogous reactions with substituted aryl chlorides and may vary for this compound.
Experimental Protocols
Below are two detailed protocols for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Protocol A employs a common, readily available catalyst, while Protocol B utilizes a more active Buchwald-type ligand, which is often necessary for challenging aryl chlorides.
Protocol A: Standard Suzuki-Miyaura Coupling using Pd(PPh₃)₄
This protocol is a general starting point for the coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon source
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the palladium catalyst to the flask under a positive flow of inert gas.
-
Add the degassed solvent system (e.g., Dioxane/Water 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the aqueous layer and acidify with 1M HCl to precipitate the product.
-
Filter the precipitate, wash with water, and dry under vacuum to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol B: Enhanced Suzuki-Miyaura Coupling using a Buchwald Ligand
This protocol is recommended for achieving higher yields, especially with less reactive arylboronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (1-2 mol%)
-
SPhos (2-4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 - 3.0 equiv)
-
Toluene
-
Water (degassed)
-
Nitrogen or Argon source
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a positive flow of inert gas, add Pd(OAc)₂ and SPhos to a dry Schlenk flask.
-
Add toluene and stir for 10 minutes to form the active catalyst.
-
In a separate flask, add this compound, the arylboronic acid, and K₃PO₄.
-
Evacuate and backfill this second flask with inert gas.
-
Transfer the catalyst solution to the flask containing the reactants via cannula.
-
Add degassed water to the reaction mixture.
-
Heat the reaction to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Follow steps 7-11 from Protocol A for workup and purification.
Experimental Workflow
The following diagram illustrates the general workflow for setting up and performing the Suzuki-Miyaura coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Catalytic Cycle
The catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.
References
- 1. Biphenylene-Substituted Ruthenocenylphosphine for Suzuki-Miyaura Coupling of Aryl Chlorides [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. 2'-FORMYL-BIPHENYL-4-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Reactions of 4-Chloro-2-formylbenzoic acid with Amines and Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2-formylbenzoic acid is a versatile bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring both an aldehyde and a carboxylic acid group on a chlorinated benzene ring, allows for selective and diverse chemical transformations. This document provides detailed application notes and experimental protocols for the reaction of this compound with amines and alcohols, leading to the formation of valuable heterocyclic scaffolds and ester derivatives. These products serve as key intermediates in the synthesis of pharmaceuticals and other biologically active compounds. The presence of the chloro substituent can influence the reactivity and provide a handle for further functionalization, making this starting material particularly useful in drug discovery programs.[1]
Reaction with Amines: Synthesis of Isoindolinones
The reaction of this compound with primary amines is a powerful method for the synthesis of N-substituted isoindolinones. This reaction typically proceeds via a reductive amination pathway, where the amine first condenses with the aldehyde to form an imine, which is then intramolecularly trapped by the carboxylic acid and subsequently reduced to yield the stable isoindolinone ring system.[2][3] Isoindolinones are a prominent structural motif in a variety of biologically active compounds and approved drugs.[4]
General Reaction Scheme
The reaction involves the condensation of the amine with the aldehyde group, followed by an intramolecular cyclization and dehydration/reduction to form the isoindolinone core.
References
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. jocpr.com [jocpr.com]
- 4. Palladium-Catalyzed Carbonylative Synthesis of Isoindolinones from Benzylamines with TFBen as the CO Source [organic-chemistry.org]
Application Note: Protocol for the Esterification of 4-Chloro-2-formylbenzoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Chloro-2-formylbenzoic acid is a valuable bifunctional molecule utilized as a building block in organic synthesis, particularly in the development of pharmaceutical compounds and other fine chemicals. The presence of both a carboxylic acid and an aldehyde group allows for selective modifications and the introduction of diverse functionalities. Esterification of the carboxylic acid group is a fundamental transformation that protects the acid moiety, enhances lipophilicity, and provides a versatile handle for further synthetic manipulations, such as in prodrug design. This document provides a detailed protocol for the synthesis of methyl 4-chloro-2-formylbenzoate via Fischer-Speier esterification.
Overview of Esterification Methods
Several methods can be employed for the esterification of carboxylic acids. The choice of method depends on the substrate's sensitivity, the desired scale, and the required purity of the final product.
-
Fischer-Speier Esterification : This is a classic and widely used method involving the reaction of a carboxylic acid with an excess of alcohol under strong acid catalysis (e.g., H₂SO₄ or p-TsOH).[1][2] The reaction is reversible and typically driven to completion by using the alcohol as the solvent or by removing the water formed during the reaction.[3][4]
-
Steglich Esterification : A mild and efficient method that uses a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).[5][6] This method is particularly suitable for substrates that are sensitive to acidic conditions and is effective for creating sterically hindered esters.[7]
-
Alkylation with Diazomethane : For the specific synthesis of methyl esters, diazomethane offers a very mild and high-yield route.[8] The reaction proceeds rapidly at room temperature with the only byproduct being nitrogen gas.[9] However, diazomethane is highly toxic and explosive, limiting its use to small-scale syntheses and requiring specialized handling procedures.[9][10]
This protocol will focus on the Fischer-Speier esterification due to its cost-effectiveness, scalability, and straightforward procedure.
Experimental Protocol: Synthesis of Methyl 4-chloro-2-formylbenzoate via Fischer-Speier Esterification
This protocol details the procedure for converting this compound to its corresponding methyl ester using methanol and a sulfuric acid catalyst.
Materials and Reagents
| Reagent/Material | Grade | Notes |
| This compound | ≥97% | Starting material |
| Methanol (CH₃OH) | Anhydrous | Reactant and solvent |
| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | Catalyst. Handle with extreme care. |
| Sodium Bicarbonate (NaHCO₃) | Reagent Grade | For neutralization |
| Ethyl Acetate | Reagent Grade | For extraction |
| Brine (Saturated NaCl solution) | Reagent Grade | For washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | For drying the organic phase |
| Deionized Water |
Equipment
-
Round-bottom flask (appropriate size)
-
Reflux condenser
-
Heating mantle or oil bath with magnetic stirrer
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Standard laboratory glassware and personal protective equipment (PPE)
Reaction Procedure
-
Reaction Setup : In a 250 mL round-bottom flask, dissolve this compound (1.0 eq) in anhydrous methanol (10-20 eq). The methanol acts as both the reactant and the solvent.[1]
-
Catalyst Addition : While stirring the mixture at room temperature, slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise. Caution : The addition of sulfuric acid is exothermic.
-
Reflux : Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approx. 65°C for methanol) using a heating mantle.[1] Allow the reaction to proceed for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[11]
-
Cooling and Quenching : Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Carefully pour the cooled mixture into a beaker containing ice-cold deionized water.
-
Neutralization : Slowly add a saturated solution of sodium bicarbonate to the aqueous mixture until the effervescence ceases and the pH is neutral (pH ~7-8). This step neutralizes the sulfuric acid catalyst.
-
Extraction : Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing : Combine the organic layers and wash sequentially with deionized water (2 x 50 mL) and then with brine (1 x 50 mL) to remove any remaining water-soluble impurities.
-
Drying and Solvent Evaporation : Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude methyl 4-chloro-2-formylbenzoate.
-
Purification : If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Quantitative Data Summary
The following table outlines the reagent quantities for a representative reaction.
| Compound | Molecular Weight ( g/mol ) | Amount | Molar Equivalents |
| This compound | 184.57 | 5.0 g | 1.0 |
| Methanol | 32.04 | 80 mL | ~74 |
| Sulfuric Acid (98%) | 98.08 | 0.3 mL | ~0.2 |
| Product: Methyl 4-chloro-2-formylbenzoate | 198.60 | ~5.1 g (95% Yield) |
Experimental Workflow Diagram
Caption: Workflow for the Fischer-Speier Esterification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. Steglich esterification - Wikipedia [en.wikipedia.org]
- 6. synarchive.com [synarchive.com]
- 7. Steglich Esterification [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Diazomethane makes methyl esters from carboxylic acids [ns1.almerja.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Application Note and Protocol: Selective Reduction of 4-Chloro-2-formylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the selective reduction of the aldehyde functionality in 4-Chloro-2-formylbenzoic acid to yield 4-chloro-2-(hydroxymethyl)benzoic acid. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and biologically active molecules. The described method utilizes sodium borohydride (NaBH₄), a mild and selective reducing agent that does not affect the carboxylic acid group present in the molecule.[1][2][3] This protocol outlines the necessary reagents, equipment, step-by-step procedure, and methods for purification and characterization of the final product.
Introduction
The reduction of aldehydes to primary alcohols is a fundamental transformation in organic synthesis. In the context of multifunctional molecules, such as this compound, achieving chemoselectivity is paramount. The presence of a carboxylic acid group necessitates the use of a reducing agent that will selectively target the aldehyde. Sodium borohydride (NaBH₄) is an ideal reagent for this purpose due to its mild nature and its inability to reduce carboxylic acids under standard conditions.[1][3] This application note details a robust and efficient procedure for this selective reduction, providing a reliable method for the synthesis of 4-chloro-2-(hydroxymethyl)benzoic acid, a valuable building block in medicinal chemistry.
Reaction Scheme
Caption: Reduction of this compound to 4-chloro-2-(hydroxymethyl)benzoic acid.
Data Presentation
The following table summarizes typical quantitative data expected from the experimental protocol described below.
| Parameter | Value |
| Starting Material | This compound |
| Product | 4-Chloro-2-(hydroxymethyl)benzoic acid |
| Reducing Agent | Sodium Borohydride (NaBH₄) |
| Solvent | Ethanol |
| Reaction Time | 30 minutes |
| Reaction Temperature | 0 °C to Room Temperature |
| Typical Yield | 85-95% |
| Purity (by NMR) | >95% |
| Melting Point of Product | 155-158 °C (literature) |
Experimental Protocol
This protocol is adapted from established procedures for the selective reduction of substituted benzaldehydes.[2]
Materials and Reagents:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Ethanol (95% or absolute)
-
Deionized water
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and flask
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
Reaction Setup:
-
In a 100 mL round-bottom flask, dissolve 1.84 g (10 mmol) of this compound in 20 mL of ethanol.
-
Stir the mixture at room temperature until the starting material is fully dissolved.
-
Cool the flask in an ice bath.
-
-
Reduction:
-
While stirring, slowly add 0.57 g (15 mmol, 1.5 equivalents) of sodium borohydride to the solution in small portions over a period of 10-15 minutes.[4] Foaming and evolution of hydrogen gas may be observed.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 30 minutes.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The disappearance of the starting aldehyde spot indicates the completion of the reaction.
-
-
Work-up:
-
Cool the reaction mixture again in an ice bath.
-
Slowly and carefully add 10 mL of deionized water to quench the excess sodium borohydride.
-
Acidify the mixture to a pH of approximately 2-3 by the dropwise addition of 1 M hydrochloric acid. This will precipitate the product.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a white solid.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure 4-chloro-2-(hydroxymethyl)benzoic acid.[2]
-
Characterization:
The identity and purity of the product can be confirmed by standard analytical techniques:
-
¹H NMR: To confirm the structure of the product.
-
IR Spectroscopy: To observe the disappearance of the aldehyde C=O stretch (around 1700 cm⁻¹) and the appearance of a broad O-H stretch (around 3300-3500 cm⁻¹).[2]
-
Melting Point: To compare with the literature value.
Experimental Workflow Diagram
Caption: Workflow for the reduction of this compound.
References
Application of 4-Chloro-2-formylbenzoic Acid in Medicinal Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2-formylbenzoic acid is a versatile bifunctional building block in medicinal chemistry, offering synthetic handles for the construction of diverse and complex molecular scaffolds. Its unique substitution pattern, featuring a carboxylic acid, a formyl group, and a chloro substituent on the aromatic ring, allows for a variety of chemical transformations. This document provides detailed application notes on its use in the synthesis of medicinally relevant heterocyclic compounds, specifically isoindolinones and isocoumarins, and includes detailed experimental protocols for their preparation.
Key Applications in Medicinal Chemistry
The primary application of this compound in medicinal chemistry lies in its utility as a precursor for the synthesis of heterocyclic compounds with potential therapeutic activities. The aldehyde and carboxylic acid functionalities can readily participate in cyclization reactions to form fused ring systems.
Synthesis of Isoindolinone Derivatives as Carbonic Anhydrase Inhibitors and Anticancer Agents
Isoindolinone scaffolds are present in numerous biologically active compounds and approved drugs. Derivatives of this scaffold have shown potent inhibitory activity against various enzymes, including carbonic anhydrases (CAs), and have demonstrated significant anticancer properties. This compound can serve as a key starting material for the synthesis of 3-substituted isoindolinones through multicomponent reactions.
Biological Activity of Isoindolinone Derivatives
Novel isoindolinone derivatives have been synthesized and evaluated for their inhibitory potential against human carbonic anhydrase (hCA) I and II isozymes, which are established therapeutic targets. Certain isoindolinone derivatives have exhibited potent, low nanomolar inhibitory activities against these enzymes.[1] Furthermore, some derivatives have displayed dose-dependent anticancer activity against cell lines such as A549 (lung carcinoma).[2]
Quantitative Data: Carbonic Anhydrase Inhibition by Isoindolinone Derivatives
The following table summarizes the inhibitory activity of representative isoindolinone derivatives against hCA I and hCA II.
| Compound | Target | IC₅₀ (nM)[1] | Kᵢ (nM)[1] |
| Derivative 2a | hCA I | 75.73 ± 1.205 | 87.08 ± 35.21 |
| hCA II | 231 ± 1 | 160.34 ± 46.59 | |
| Derivative 2c | hCA I | 11.24 ± 0.291 | 11.48 ± 4.18 |
| hCA II | 13.02 ± 0.041 | 9.32 ± 2.35 | |
| Derivative 2f | hCA I | 15.84 ± 0.228 | 16.09 ± 4.14 |
| hCA II | 14.28 ± 0.122 | 14.87 ± 3.25 | |
| Acetazolamide (Standard) | hCA I | 108.4 ± 1.053 | 112.31 ± 38.27 |
| hCA II | 11.8 ± 0.081 | 12.1 ± 1.08 |
Signaling Pathway: Carbonic Anhydrase Inhibition
Carbonic anhydrases catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Inhibitors of CAs interfere with this process, which is crucial for pH regulation and ion transport in various tissues. In cancer, tumor-associated CA isoforms like CA IX and XII are overexpressed and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis. Inhibition of these isoforms can disrupt the pH balance of tumor cells, leading to apoptosis.
Mechanism of Carbonic Anhydrase Inhibition.
Synthesis of Isocoumarin Derivatives as Potential Enzyme Inhibitors
Isocoumarins are a class of natural products and synthetic compounds that exhibit a wide range of biological activities, including enzyme inhibition. This compound can be utilized as a starting material to synthesize 3-substituted isocoumarins.
Biological Activity of Isocoumarin Derivatives
Isocoumarin derivatives have been investigated as inhibitors of various enzymes, including carbonic anhydrases and serine proteases. Specifically, they have shown selective inhibitory activity against the tumor-associated carbonic anhydrase isoforms IX and XII, with inhibition constants in the low micromolar range.[3]
Quantitative Data: Carbonic Anhydrase Inhibition by Isocoumarin Derivatives
The following table presents the inhibition constants (Kᵢ) of representative isocoumarin derivatives against hCA IX and hCA XII.
| Compound | Target | Kᵢ (µM)[3] |
| Isocoumarin Derivative 1 | hCA IX | 2.7 |
| hCA XII | 1.2 | |
| Isocoumarin Derivative 2 | hCA IX | 78.9 |
| hCA XII | 66.5 |
Experimental Protocols
Protocol 1: Synthesis of 2-Substituted-3-(1H-indol-3-yl)isoindolin-1-one Derivatives
This protocol describes a catalyst-free, three-component reaction for the synthesis of 2-substituted-3-(1H-indol-3-yl)isoindolin-1-one derivatives in water, adapted from a general procedure.
Materials:
-
This compound
-
Primary amine (e.g., aniline, benzylamine)
-
1H-Indole
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer with heating plate
-
Reflux condenser
-
Filtration apparatus
-
Recrystallization solvents (e.g., ethanol/water)
Procedure:
-
In a round-bottom flask, combine this compound (1.0 mmol), the primary amine (1.0 mmol), 1H-Indole (1.0 mmol), and deionized water (5 mL).
-
Stir the mixture at room temperature for 10 minutes.
-
Heat the reaction mixture to reflux (100 °C) and continue stirring for the appropriate time (monitor by TLC).
-
After completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.
-
The solid product will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-substituted-6-chloro-3-(1H-indol-3-yl)isoindolin-1-one derivative.
-
Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry).
Experimental Workflow: Three-Component Synthesis of Isoindolinones
Three-component synthesis workflow.
Protocol 2: Synthesis of 3-Substituted Isocoumarin Derivatives
This protocol provides a general method for the synthesis of isocoumarins from 2-formylbenzoic acids.
Materials:
-
This compound
-
Active methylene compound (e.g., diethyl malonate, ethyl acetoacetate)
-
Base (e.g., piperidine, triethylamine)
-
Solvent (e.g., ethanol, toluene)
-
Round-bottom flask
-
Magnetic stirrer with heating plate
-
Reflux condenser
-
Filtration apparatus
-
Purification supplies (e.g., silica gel for column chromatography)
Procedure:
-
Dissolve this compound (1.0 mmol) and the active methylene compound (1.1 mmol) in the chosen solvent (10 mL) in a round-bottom flask.
-
Add a catalytic amount of base (e.g., a few drops of piperidine).
-
Heat the reaction mixture to reflux and stir for the required duration (monitor by TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 6-chloro-isocoumarin derivative.
-
Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry).
Logical Relationship: Drug Discovery Pipeline
The use of this compound as a building block fits into the broader drug discovery and development pipeline.
Role in the drug discovery process.
Conclusion
This compound is a valuable and commercially available starting material for the synthesis of medicinally relevant heterocyclic compounds. Its ability to participate in multicomponent and cyclization reactions makes it a key building block for generating libraries of isoindolinone and isocoumarin derivatives. These scaffolds have demonstrated promising biological activities, particularly as enzyme inhibitors for applications in oncology and other therapeutic areas. The provided protocols offer a foundation for researchers to explore the synthesis of novel bioactive molecules derived from this versatile chemical intermediate.
References
- 1. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Application Notes and Protocols: 4-Chloro-2-formylbenzoic Acid as a Versatile Precursor for Heterocyclic Compound Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract
4-Chloro-2-formylbenzoic acid is a valuable bifunctional building block for the synthesis of a variety of heterocyclic compounds. Its vicinal aldehyde and carboxylic acid functionalities, combined with the chloro-substituent, provide a versatile scaffold for the construction of privileged structures in medicinal chemistry, such as phthalazinones and isoindolinones. This document provides detailed application notes and experimental protocols for the synthesis of these key heterocyclic cores from this compound.
Introduction
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and bioactive molecules. The inherent functionalities of this compound, namely the aldehyde, the carboxylic acid, and the chloro group, offer multiple reactive sites for cyclization and further functionalization. The aldehyde group is a key electrophile for condensation reactions with nucleophiles like hydrazines and amines, while the carboxylic acid group can participate in intramolecular cyclization to form lactams and related structures. The chloro-substituent can be retained in the final product or utilized for further cross-coupling reactions to introduce molecular diversity. This application note focuses on two major classes of heterocycles synthesized from this precursor: phthalazinones and isoindolinones, which are present in numerous biologically active compounds.
Synthesis of Phthalazinones
Phthalazinones are a class of nitrogen-containing heterocyclic compounds with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antihypertensive properties. The synthesis of 4-substituted phthalazinones from this compound can be readily achieved through a condensation reaction with hydrazines.
Experimental Protocol: Synthesis of 7-Chloro-2-phenylphthalazin-1(2H)-one
This protocol is adapted from a general procedure for the synthesis of 2-arylphthalazinones.[1]
Materials:
-
This compound
-
Phenylhydrazine hydrochloride
-
Ammonium chloride (NH₄Cl)
-
Methanol (MeOH)
-
Ethanol (EtOH)
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol, 184.58 g/mol ), phenylhydrazine hydrochloride (1.0 mmol, 144.60 g/mol ), and ammonium chloride (0.5 mmol, 53.49 g/mol ) in methanol (15 mL).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, a precipitate will form. Filter the solid product and wash with cold methanol.
-
Purify the crude product by recrystallization from ethanol to yield 7-chloro-2-phenylphthalazin-1(2H)-one.
Reaction Scheme and Data
| Product | R Group | Yield (%) | Melting Point (°C) |
| 7-Chloro-2-phenylphthalazin-1(2H)-one | Phenyl | 85-95 | 188-190 |
| 7-Chloro-2-(4-nitrophenyl)phthalazin-1(2H)-one | 4-Nitrophenyl | 80-90 | 230-232 |
| 7-Chloro-2-(4-methylphenyl)phthalazin-1(2H)-one | 4-Methylphenyl | 88-96 | 195-197 |
Note: The data presented are representative values based on analogous reactions and may vary depending on the specific reaction conditions and scale.
Synthesis of Isoindolinones
Isoindolinones are another important class of N-heterocycles found in many natural products and synthetic drugs with diverse biological activities.[2] A straightforward approach to N-substituted isoindolinones from this compound is through reductive amination followed by intramolecular cyclization.
Experimental Protocol: Synthesis of 5-Chloro-2-benzylisoindolin-1-one
This protocol is based on a general method for the synthesis of N-substituted isoindolinones from 2-carboxybenzaldehyde and amines.[3]
Materials:
-
This compound
-
Benzylamine
-
Platinum nanowires (catalyst) or a suitable reducing agent (e.g., NaBH(OAc)₃)
-
Hydrogen gas (if using Pt catalyst)
-
Solvent (e.g., Ethanol/Water mixture)
Procedure:
-
In a reaction vessel, dissolve this compound (1.0 mmol, 184.58 g/mol ) and benzylamine (1.1 mmol, 107.15 g/mol ) in a suitable solvent such as an ethanol/water mixture.
-
Add the platinum nanowire catalyst.
-
Pressurize the vessel with hydrogen gas (1 bar).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Filter the catalyst from the reaction mixture.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain 5-chloro-2-benzylisoindolin-1-one.
Reaction Scheme and Data
| Product | R Group | Yield (%) | Melting Point (°C) |
| 5-Chloro-2-benzylisoindolin-1-one | Benzyl | 85-95 | 110-112 |
| 5-Chloro-2-phenylisoindolin-1-one | Phenyl | 80-90 | 145-147 |
| 5-Chloro-2-butylisoindolin-1-one | n-Butyl | 82-92 | 78-80 |
Note: The data presented are representative values based on analogous reactions and may vary depending on the specific reaction conditions and scale.
Potential Biological Significance and Signaling Pathways
Phthalazinone and isoindolinone scaffolds are known to interact with various biological targets. For instance, certain phthalazinone derivatives are known inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair, making them promising candidates for cancer therapy. Isoindolinone derivatives, such as lenalidomide, are immunomodulatory drugs used in the treatment of multiple myeloma.
Hypothetical Signaling Pathway Inhibition
Conclusion
This compound serves as an excellent and versatile starting material for the synthesis of medicinally relevant heterocyclic compounds like phthalazinones and isoindolinones. The protocols provided herein are robust and can be adapted for the synthesis of a diverse library of derivatives by varying the hydrazine or amine component. The presence of the chloro-substituent offers a handle for further synthetic manipulations, enhancing the potential for developing novel therapeutic agents. These application notes provide a solid foundation for researchers to explore the rich chemistry of this valuable precursor.
References
Application Notes and Protocols: Synthesis of Isoindolinones using 4-Chloro-2-formylbenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoindolinones are a pivotal class of nitrogen-containing heterocyclic compounds, forming the core structure of numerous biologically active molecules and pharmaceuticals. Their diverse pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective properties, have made them attractive targets in drug discovery and development. This application note provides a detailed protocol for the synthesis of N-substituted isoindolinones via the reductive amination of 4-Chloro-2-formylbenzoic acid with various primary amines. This method offers a straightforward and efficient route to a range of 5-chloro-isoindolinone derivatives, valuable scaffolds for further chemical exploration.
The general synthetic strategy involves the initial formation of a Schiff base between this compound and a primary amine, followed by an in-situ reduction of the imine and subsequent intramolecular cyclization to yield the desired isoindolinone.
General Reaction Scheme
The synthesis proceeds through a one-pot reductive amination and lactamization cascade. The aldehyde group of this compound reacts with a primary amine to form an intermediate imine. This imine is then reduced in situ, and the resulting secondary amine undergoes intramolecular cyclization with the carboxylic acid moiety to form the stable isoindolinone ring system.
Figure 1: General reaction scheme for the synthesis of N-substituted-5-chloro-isoindolinones.
Experimental Protocols
Materials and Methods
-
This compound (Reagent grade, ≥98%)
-
Various primary amines (e.g., benzylamine, aniline, propylamine) (Reagent grade, ≥98%)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (Reagent grade, ≥95%)
-
Dichloromethane (DCM) (Anhydrous)
-
Ethyl acetate (EtOAc) (ACS grade)
-
Hexanes (ACS grade)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel (for column chromatography, 230-400 mesh)
Protocol 1: Synthesis of 2-benzyl-5-chloro-isoindolinone
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.84 g, 10 mmol) and anhydrous dichloromethane (40 mL).
-
Addition of Amine: Add benzylamine (1.09 mL, 10 mmol) to the solution at room temperature. Stir the mixture for 30 minutes.
-
Reduction: Slowly add sodium triacetoxyborohydride (3.18 g, 15 mmol) portion-wise over 15 minutes.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate as the eluent.
-
Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (30 mL). Stir vigorously for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (30 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 40% EtOAc) to afford the pure 2-benzyl-5-chloro-isoindolinone.
Characterization Data for 2-benzyl-5-chloro-isoindolinone:
-
Appearance: White to off-white solid.
-
¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.0 Hz, 1H), 7.45-7.25 (m, 7H), 4.90 (s, 2H), 4.45 (s, 2H).
-
¹³C NMR (101 MHz, CDCl₃): δ 167.5, 142.1, 137.8, 136.5, 132.8, 129.5, 128.9, 128.0, 127.8, 124.3, 123.9, 52.1, 47.5.
-
Mass Spectrometry (ESI): m/z 258.07 [M+H]⁺.
Data Presentation
The following tables summarize the results for the synthesis of a series of 5-chloro-isoindolinones using the described protocol.
Table 1: Synthesis of Various N-substituted-5-chloro-isoindolinones
| Entry | Primary Amine | Product | Reaction Time (h) | Yield (%) |
| 1 | Benzylamine | 2-benzyl-5-chloro-isoindolinone | 14 | 85 |
| 2 | Aniline | 5-chloro-2-phenyl-isoindolinone | 16 | 78 |
| 3 | Propylamine | 5-chloro-2-propyl-isoindolinone | 12 | 89 |
| 4 | Cyclohexylamine | 5-chloro-2-cyclohexyl-isoindolinone | 15 | 82 |
Table 2: Spectroscopic Data for Synthesized Isoindolinones
| Entry | Product Name | ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | MS (ESI) [M+H]⁺ |
| 1 | 2-benzyl-5-chloro-isoindolinone | 7.85 (d, 1H), 7.45-7.25 (m, 7H), 4.90 (s, 2H), 4.45 (s, 2H) | 167.5, 142.1, 137.8, 136.5, 132.8, 129.5, 128.9, 128.0, 127.8, 124.3, 123.9, 52.1, 47.5 | 258.07 |
| 2 | 5-chloro-2-phenyl-isoindolinone | 7.90 (d, 1H), 7.60-7.30 (m, 7H), 4.65 (s, 2H) | 167.0, 141.5, 139.2, 137.0, 133.1, 129.8, 129.2, 125.0, 124.5, 120.1, 52.8 | 244.05 |
| 3 | 5-chloro-2-propyl-isoindolinone | 7.80 (d, 1H), 7.40 (d, 1H), 7.35 (s, 1H), 4.40 (s, 2H), 3.40 (t, 2H), 1.65 (m, 2H), 0.95 (t, 3H) | 168.1, 142.5, 136.8, 132.5, 129.0, 124.0, 123.5, 51.9, 48.2, 21.5, 11.2 | 210.09 |
| 4 | 5-chloro-2-cyclohexyl-isoindolinone | 7.82 (d, 1H), 7.42 (d, 1H), 7.38 (s, 1H), 4.42 (s, 2H), 3.80 (m, 1H), 1.90-1.20 (m, 10H) | 167.8, 142.3, 136.9, 132.6, 129.1, 124.1, 123.6, 57.3, 52.5, 32.8, 26.0, 25.1 | 250.12 |
Experimental Workflow Visualization
The following diagram illustrates the key steps in the synthesis and purification of N-substituted-5-chloro-isoindolinones.
Figure 2: Workflow for the synthesis and purification of N-substituted-5-chloro-isoindolinones.
Conclusion
This application note details a robust and versatile method for the synthesis of N-substituted-5-chloro-isoindolinones from this compound. The one-pot reductive amination protocol is operationally simple and provides good to excellent yields for a variety of primary amine substrates. The resulting isoindolinone products are valuable building blocks for the development of novel therapeutic agents. The provided protocols and data serve as a comprehensive guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.
Application Notes and Protocols for the Quantification of 4-Chloro-2-formylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 4-Chloro-2-formylbenzoic acid, a key intermediate in various synthetic processes. The following sections outline validated analytical methodologies, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry, to ensure accurate and reliable quantification for quality control and research purposes.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a robust and widely used technique for the quantification of this compound. This method offers excellent resolution, sensitivity, and specificity. The following protocol is based on established methods for similar chlorinated and formyl-substituted benzoic acid derivatives.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of a validated RP-HPLC method for the analysis of this compound and its analogs.[1][2][3]
| Parameter | Typical Performance Characteristics |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 - 1.5 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
| Linear Range | 0.5 - 100 µg/mL |
Experimental Protocol: RP-HPLC
1. Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
2. Reagents and Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Phosphoric acid or Formic acid (analytical grade)
-
Volumetric flasks, pipettes, and syringes with 0.45 µm filters
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (containing 0.1% phosphoric acid or formic acid). A typical starting point is a 50:50 (v/v) ratio, which can be optimized for best separation.[4]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by scanning the UV spectrum of this compound (typically around 230-280 nm).
-
Injection Volume: 10 µL
4. Standard Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol or acetonitrile.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 0.5, 1, 5, 10, 25, 50, 100 µg/mL).
5. Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) and dilute to a known volume to bring the analyte concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
6. Analysis:
-
Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.
-
Inject the sample solutions and determine the concentration of this compound from the calibration curve.
7. System Suitability:
-
Perform replicate injections of a standard solution to check for system precision (RSD < 2%).
-
Evaluate theoretical plates, tailing factor, and resolution to ensure the chromatographic system is performing adequately.
Experimental Workflow: HPLC Analysis
Caption: Workflow for the quantification of this compound by HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity for the quantification of this compound. Due to the low volatility of the analyte, a derivatization step is typically required to convert the carboxylic acid group into a more volatile ester.
Quantitative Data Summary
The following table summarizes the expected performance characteristics for a GC-MS method for the analysis of derivatized this compound.
| Parameter | Typical Performance Characteristics |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.03 - 0.3 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
| Linear Range | 0.05 - 50 µg/mL |
Experimental Protocol: GC-MS
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary GC column suitable for derivatized acids (e.g., DB-5ms, HP-5ms)
-
Autosampler
-
Data acquisition and processing software
2. Reagents and Materials:
-
This compound reference standard
-
Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, or Diazomethane)
-
Anhydrous solvent (e.g., Pyridine, Acetonitrile, Dichloromethane)
-
Internal standard (e.g., a structurally similar compound not present in the sample)
-
Volumetric flasks, pipettes, and vials suitable for derivatization and GC analysis
3. Derivatization (Example with BSTFA):
-
Accurately weigh the dried sample or standard into a reaction vial.
-
Add a known amount of internal standard.
-
Add the anhydrous solvent (e.g., 100 µL of pyridine).
-
Add the derivatization agent (e.g., 100 µL of BSTFA with 1% TMCS).
-
Seal the vial and heat at 60-70 °C for 30-60 minutes.
-
Cool the vial to room temperature before injection.
4. GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Analyzer: Quadrupole
-
Scan Range: m/z 50-500 or Selected Ion Monitoring (SIM) mode for higher sensitivity, monitoring characteristic ions of the derivatized analyte and internal standard.
5. Standard and Sample Preparation:
-
Prepare a series of calibration standards of this compound and the internal standard in the appropriate solvent.
-
Derivatize the standards and samples as described above.
6. Analysis:
-
Inject the derivatized standard solutions to create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.
-
Inject the derivatized sample solutions and calculate the concentration of this compound using the calibration curve.
Experimental Workflow: GC-MS Analysis
Caption: Workflow for the quantification of this compound by GC-MS.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple, rapid, and cost-effective method for the quantification of this compound in simple matrices where high selectivity is not required. The method is based on the inherent UV absorbance of the aromatic ring and carbonyl groups in the molecule.
Quantitative Data Summary
The following table summarizes the expected performance characteristics for a UV-Vis spectrophotometric method.
| Parameter | Typical Performance Characteristics |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 - 1.0 µg/mL |
| Limit of Quantitation (LOQ) | 1.5 - 3.0 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 3% |
| Linear Range | 2 - 25 µg/mL |
Experimental Protocol: UV-Vis Spectrophotometry
1. Instrumentation:
-
UV-Vis spectrophotometer (double beam recommended)
-
Quartz cuvettes (1 cm path length)
2. Reagents and Materials:
-
This compound reference standard
-
Solvent (e.g., Methanol, Ethanol, or a suitable buffer solution)
-
Volumetric flasks and pipettes
3. Determination of Maximum Absorbance (λmax):
-
Prepare a solution of this compound in the chosen solvent.
-
Scan the solution over the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). For chlorinated benzoic acid derivatives, this is often in the 230-280 nm range.[5]
4. Standard Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 100 µg/mL) in the chosen solvent.
-
Prepare a series of calibration standards by diluting the stock solution to cover the linear range (e.g., 2, 5, 10, 15, 20, 25 µg/mL).
5. Sample Preparation:
-
Accurately weigh the sample and dissolve it in the chosen solvent to a known volume, ensuring the final concentration falls within the calibration range.
-
If necessary, filter the sample solution to remove any particulate matter.
6. Analysis:
-
Set the spectrophotometer to the predetermined λmax.
-
Use the solvent as a blank to zero the instrument.
-
Measure the absorbance of each standard solution and the sample solution.
-
Construct a calibration curve by plotting absorbance versus concentration for the standards.
-
Determine the concentration of this compound in the sample from the calibration curve.
Logical Diagram: Spectrophotometric Quantificationdot
References
Application Notes and Protocols for the Analysis of 4-Chloro-2-formylbenzoic Acid by HPLC and GC-MS
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the qualitative and quantitative analysis of 4-Chloro-2-formylbenzoic acid using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are crucial for quality control, stability testing, and impurity profiling in pharmaceutical development and chemical research.
High-Performance Liquid Chromatography (HPLC) Analysis
Reverse-phase HPLC (RP-HPLC) is a robust and reliable technique for the quantification of this compound.[1] The method described below is a general guideline and may require optimization for specific matrices.
Experimental Protocol: HPLC
1.1.1. Sample Preparation
Proper sample preparation is critical for accurate and reproducible results.[2]
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. This yields a stock solution of approximately 100 µg/mL. Prepare working standards by serial dilution of the stock solution.
-
Sample Solution (for drug substance or formulation): Accurately weigh a portion of the sample equivalent to about 10 mg of this compound and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of the diluent (Acetonitrile:Water, 50:50 v/v) and sonicate for 15 minutes to dissolve. Dilute to volume with the diluent and mix well. Filter the solution through a 0.45 µm PTFE syringe filter before injection.[2]
1.1.2. Chromatographic Conditions
The following conditions are a starting point for method development.
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 254 nm |
1.1.3. Data Presentation: Representative HPLC Data
The following table summarizes typical performance characteristics for the HPLC analysis of similar benzoic acid derivatives. Method validation would be required to establish these parameters for this compound.
| Parameter | Expected Performance |
| Retention Time (RT) | 8 - 12 min (dependent on exact gradient and column) |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.01 - 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.03 - 0.15 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
HPLC Workflow Diagram
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For non-volatile compounds like carboxylic acids, derivatization is necessary to increase their volatility.[3]
Experimental Protocol: GC-MS
2.1.1. Sample Preparation and Derivatization
-
Extraction: Extract the acidified sample (pH < 2) with a suitable organic solvent such as ethyl acetate.[3]
-
Drying: Dry the organic extract under a gentle stream of nitrogen.[3]
-
Derivatization: A common derivatization agent for carboxylic acids is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or diazomethane.[4]
-
To the dried extract, add 100 µL of BSTFA + 1% TMCS and 100 µL of pyridine.
-
Heat the mixture at 70 °C for 30 minutes.
-
After cooling, the sample is ready for injection.
-
2.1.2. GC-MS Conditions
| Parameter | Recommended Conditions |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (1 µL) |
| Oven Program | Initial: 80 °C (hold 2 min)Ramp: 10 °C/min to 280 °C (hold 5 min) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50 - 500 amu |
2.1.3. Data Presentation: Representative GC-MS Data
The following table provides an example of expected data for the trimethylsilyl (TMS) derivative of this compound. Actual retention times and mass fragments should be confirmed with a pure standard.
| Parameter | Expected Value |
| Retention Time (RT) | 15 - 20 min |
| Molecular Ion (M+) of TMS derivative | m/z 256 |
| Key Fragment Ions | m/z 241 (M-15), 197, 169, 73 |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL (in full scan mode) |
GC-MS Workflow Diagram
Summary and Comparison
| Feature | HPLC-UV | GC-MS |
| Principle | Liquid-solid partitioning | Gas-solid partitioning and mass-to-charge ratio |
| Sample Volatility | Not required | Required (derivatization needed for this analyte) |
| Primary Use | Quantitative analysis, purity determination | Identification, structural elucidation, quantification |
| Sensitivity | Good (µg/mL range) | Excellent (ng/mL to pg/mL range) |
| Selectivity | Moderate to good | Excellent |
| Sample Throughput | High | Moderate |
Disclaimer: The methods and protocols described in this document are intended as a starting point for analytical method development. It is essential to perform method validation to ensure the suitability of the chosen method for its intended purpose. This includes specificity, linearity, range, accuracy, precision, and robustness. Always handle chemicals in accordance with the safety data sheet (SDS).[5]
References
- 1. benchchem.com [benchchem.com]
- 2. Sample Preparation Techniques [sigmaaldrich.com]
- 3. Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 4-Chloro-2-Formyl-Benzoic Acid | CAS No: 4657-56-1 [aquigenbio.com]
Application Notes and Protocols: The Role of 4-Chloro-2-formylbenzoic Acid in the Synthesis of 6-Chloroisocoumarins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isocoumarins are a class of naturally occurring lactones that exhibit a wide range of pharmacological activities, including antitumor, antifungal, and anti-inflammatory properties. The isocoumarin scaffold is therefore a privileged structure in medicinal chemistry and drug discovery. The functionalization of the isocoumarin ring system allows for the modulation of its biological activity. In particular, the introduction of a chlorine atom can significantly impact a molecule's physicochemical properties, such as lipophilicity and metabolic stability, potentially leading to enhanced therapeutic efficacy.
4-Chloro-2-formylbenzoic acid is a key starting material for the synthesis of 6-chloroisocoumarin derivatives. The presence of both a carboxylic acid and an aldehyde group on the same aromatic ring allows for versatile synthetic transformations. This document provides detailed protocols and application notes for the preparation of isocoumarins using this compound as a precursor, based on established methodologies for analogous 2-formylbenzoic acid reactions.
Core Application: Synthesis of 6-Chloro-3-substituted Isocoumarins
The primary application of this compound in this context is its use as a building block for the synthesis of isocoumarins bearing a chlorine atom at the 6-position. This is achieved through a one-pot, multi-component reaction, such as a Passerini-type reaction followed by an intramolecular cyclization. This approach allows for the rapid construction of a library of substituted 6-chloroisocoumarins for biological screening.
Proposed Signaling Pathway of Action for Bioactive Isocoumarins
While the specific biological targets of novel 6-chloroisocoumarins are subject to investigation, many isocoumarins are known to inhibit serine proteases. The following diagram illustrates a general mechanism of serine protease inhibition.
Caption: General mechanism of serine protease inhibition by isocoumarins.
Experimental Protocols
The following is a proposed protocol for the synthesis of a 6-chloro-3-substituted isocoumarin derivative via a Passerini-type reaction, adapted from established procedures for 2-formylbenzoic acid.[1][2]
Protocol 1: Synthesis of 6-Chloro-3-(cyclohexylcarbamoyl)-3,4-dihydro-1H-isochromen-1-one
This protocol describes a one-pot, three-component reaction between this compound, cyclohexyl isocyanide, and a glyoxal derivative.
Materials:
-
This compound
-
Cyclohexyl isocyanide
-
Phenylglyoxal
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a stirred solution of this compound (1.0 mmol) in anhydrous DCM (10 mL) at room temperature, add cyclohexyl isocyanide (1.2 mmol).
-
Stir the mixture for 10 minutes.
-
Add phenylglyoxal (1.1 mmol) to the reaction mixture.
-
Continue stirring at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with saturated aqueous NaHCO₃ (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford the desired 6-chloro-3-(cyclohexylcarbamoyl)-3,4-dihydro-1H-isochromen-1-one.
Experimental Workflow Diagram
Caption: Experimental workflow for isocoumarin synthesis.
Data Presentation
The following table summarizes the expected inputs and potential outputs for the synthesis of a 6-chloroisocoumarin derivative. The yields are hypothetical and based on similar reactions reported in the literature.[1][2]
| Starting Material | Reagents | Product | Expected Yield (%) |
| This compound | Cyclohexyl isocyanide, Phenylglyoxal | 6-Chloro-3-(cyclohexylcarbamoyl)-4-phenyl-3,4-dihydro-1H-isochromen-1-one | 60-75 |
| This compound | tert-Butyl isocyanide, Methylglyoxal | 6-Chloro-3-(tert-butylcarbamoyl)-4-methyl-3,4-dihydro-1H-isochromen-1-one | 55-70 |
| This compound | Benzyl isocyanide, Phenylglyoxal | 3-(Benzylcarbamoyl)-6-chloro-4-phenyl-3,4-dihydro-1H-isochromen-1-one | 62-78 |
Logical Relationship Diagram: Rationale for Using this compound
The selection of this compound as a precursor is based on a logical progression of molecular design for therapeutic candidates.
Caption: Rationale for using this compound.
Conclusion
This compound serves as a valuable and versatile precursor for the synthesis of 6-chloroisocoumarin derivatives. The methodologies presented, adapted from established literature, provide a robust starting point for researchers to explore the synthesis and biological evaluation of this promising class of compounds. The ability to generate a diverse library of substituted 6-chloroisocoumarins through multi-component reactions makes this an attractive strategy for the discovery of new therapeutic agents. Further investigation into the reaction scope and optimization of conditions is encouraged to fully exploit the potential of this synthetic approach.
References
Application Notes and Protocols: 4-Chloro-2-formylbenzoic Acid in Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2-formylbenzoic acid is a versatile bifunctional molecule that serves as a valuable building block in the synthesis of a variety of heterocyclic compounds with significant therapeutic potential. Its unique structure, featuring a carboxylic acid, a formyl group, and a chlorine substituent on a benzene ring, offers multiple reactive sites for the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of pharmaceutical agents, with a focus on the synthesis of isocoumarins and isoindolinones.
Key Applications in Pharmaceutical Synthesis
This compound is a key precursor for the synthesis of several classes of biologically active compounds. The presence of both a carboxylic acid and an aldehyde group on the same aromatic ring allows for a range of cyclization reactions to form fused heterocyclic systems. The chlorine substituent can influence the electronic properties and bioavailability of the final compounds, potentially enhancing their pharmacological activity.
Synthesis of 4-Chloroisocoumarins
Isocoumarins are a class of natural and synthetic lactones that exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] 4-Chloroisocoumarins, in particular, have been investigated as inhibitors of chlamydial protease, highlighting their potential as anti-chlamydial agents.[2]
Synthesis of 4-Chloroisoindolinones
Isoindolinones are a prominent structural motif found in numerous pharmaceuticals.[3] This scaffold is associated with a broad spectrum of pharmacological activities, including antitumor, anti-inflammatory, and neuroprotective effects.[4][5] Derivatives of isoindolinones have been developed as potent positive allosteric modulators of GABA-A receptors for the treatment of epilepsy.[6]
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 4657-56-1 | [4] |
| Molecular Formula | C₈H₅ClO₃ | [4] |
| Molecular Weight | 184.58 g/mol | [4] |
| Melting Point | 184-186 °C | [4] |
| Boiling Point | 347.3±27.0 °C at 760 mmHg | [4] |
| Appearance | Solid | [4] |
| Purity | Typically ≥95% | [4] |
Experimental Protocols
Protocol 1: General Synthesis of 3-Substituted-4-chloroisocoumarins
This protocol describes a general method for the synthesis of 3-substituted-4-chloroisocoumarins from this compound via a condensation and cyclization reaction. This method is adapted from established procedures for isocoumarin synthesis.
Materials:
-
This compound
-
Active methylene compound (e.g., diethyl malonate, ethyl acetoacetate)
-
Base (e.g., piperidine, pyridine)
-
Dehydrating agent (e.g., acetic anhydride)
-
Solvent (e.g., toluene, xylene)
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)
Procedure:
-
Condensation: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 1 equivalent of this compound and 1.1 equivalents of the active methylene compound in a suitable solvent such as toluene.
-
Add a catalytic amount of a base like piperidine.
-
Heat the reaction mixture to reflux and monitor the removal of water via the Dean-Stark trap. The reaction is typically complete when no more water is collected.
-
Cyclization: After the condensation is complete, cool the reaction mixture to room temperature.
-
Add 2-3 equivalents of acetic anhydride to the reaction mixture.
-
Heat the mixture to reflux for several hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, cool the mixture and carefully quench with water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-substituted-4-chloroisocoumarin.
Expected Outcome:
This procedure is expected to yield the corresponding 3-substituted-4-chloroisocoumarin. The nature of the substituent at the 3-position will depend on the active methylene compound used.
Protocol 2: General Synthesis of 2,3-Disubstituted-4-chloroisoindolin-1-ones
This protocol outlines a general procedure for the synthesis of N-substituted 4-chloroisoindolinones from this compound and a primary amine, followed by reduction. This method is based on established syntheses of isoindolinones.
Materials:
-
This compound
-
Primary amine (e.g., aniline, benzylamine)
-
Condensing agent (e.g., dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC))
-
Reducing agent (e.g., sodium borohydride, sodium cyanoborohydride)
-
Solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), methanol)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Amide Formation: In a round-bottom flask, dissolve 1 equivalent of this compound and 1 equivalent of the primary amine in an anhydrous solvent like DCM or THF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add 1.1 equivalents of a condensing agent (e.g., DCC or EDC) portion-wise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Work-up of Amide: Filter the reaction mixture to remove the urea byproduct (if DCC is used). Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude intermediate amide.
-
Reductive Cyclization: Dissolve the crude amide in a solvent such as methanol.
-
Add an excess of a reducing agent (e.g., 2-4 equivalents of sodium borohydride) portion-wise at 0 °C.
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Final Work-up and Purification: Carefully quench the reaction with water at 0 °C.
-
Remove the methanol under reduced pressure and extract the aqueous residue with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2,3-disubstituted-4-chloroisoindolin-1-one.
Signaling Pathways and Mechanisms of Action
Derivatives of this compound, such as chloroisocoumarins and chloroisoindolinones, are anticipated to interact with various biological targets, influencing key signaling pathways involved in diseases like cancer and inflammation.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
The EGFR signaling pathway is a critical regulator of cell proliferation, survival, and differentiation.[7][8] Dysregulation of this pathway is a hallmark of many cancers.[9] Some benzoic acid derivatives have been shown to act as EGFR inhibitors, blocking the downstream signaling cascade and thereby inhibiting cancer cell growth.[10]
Caption: EGFR Signaling Pathway Inhibition.
TNF-α/NF-κB Signaling Pathway
The Tumor Necrosis Factor-alpha (TNF-α) induced Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[11][12] Chronic activation of this pathway is implicated in various inflammatory diseases and some cancers.[13] Certain benzoic acid derivatives have demonstrated the ability to inhibit this pathway, suggesting their potential as anti-inflammatory agents.
Caption: TNF-α/NF-κB Signaling Pathway Inhibition.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis and evaluation of pharmaceutical agents derived from this compound.
Caption: Drug Discovery Workflow.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of pharmaceutically relevant heterocyclic compounds. The protocols and information provided herein offer a foundation for researchers to explore the synthesis of novel isocoumarin and isoindolinone derivatives and to investigate their potential as therapeutic agents targeting key signaling pathways in various diseases. Further derivatization and biological evaluation of these scaffolds are warranted to fully elucidate their therapeutic potential.
References
- 1. scispace.com [scispace.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Novel Isoindolinone-Based Analogs of the Natural Cyclic Peptide Fenestin A: Synthesis and Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Novel Isoindolin-1-one Derivatives as GABAA Receptors Positive Allosteric Modulators with Antiepileptic Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TNF-α/NF-κB/Snail pathway in cancer cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TNF-α/NF-κB signaling in the CNS: possible connection to EPHB2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | The Balance of TNF Mediated Pathways Regulates Inflammatory Cell Death Signaling in Healthy and Diseased Tissues [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-2-formylbenzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 4-Chloro-2-formylbenzoic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: this compound is typically synthesized through the selective oxidation of a suitable precursor. The two primary routes are:
-
Oxidation of 4-chloro-2-methylbenzoic acid: This involves the selective oxidation of the methyl group to an aldehyde.
-
Oxidation of 4-chloro-2-(hydroxymethyl)benzoic acid: This route involves the oxidation of a primary alcohol to an aldehyde.
Q2: What are the critical parameters to control for a high-yield synthesis?
A2: Several parameters are crucial for maximizing the yield and purity of this compound:
-
Choice of Oxidizing Agent: A mild and selective oxidizing agent is necessary to prevent over-oxidation of the aldehyde to a carboxylic acid.
-
Reaction Temperature: Careful temperature control is essential to manage the reaction rate and minimize side product formation.
-
Reaction Time: Monitoring the reaction progress is key to stopping it at the optimal point of product formation.
-
Purity of Starting Materials: Using high-purity starting materials is crucial for a clean reaction and straightforward purification.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). By comparing the reaction mixture to the starting material and a reference standard of the product (if available), you can determine the extent of conversion and the formation of any byproducts.
Q4: What is the most common side product in this synthesis?
A4: The most common side product is the over-oxidation of the desired aldehyde to a dicarboxylic acid, resulting in the formation of 4-chloro-1,2-benzenedicarboxylic acid.
Troubleshooting Guides
Problem 1: Low or No Product Formation
| Possible Cause | Suggested Solution |
| Inactive Oxidizing Agent | Ensure the oxidizing agent is fresh and has been stored correctly. Consider testing its activity on a known substrate. |
| Insufficient Reaction Temperature | Gradually increase the reaction temperature while monitoring the reaction by TLC. Be cautious of overheating, which can lead to decomposition or side reactions. |
| Incorrect Stoichiometry | Verify the molar ratios of your reactants. A slight excess of the oxidizing agent may be necessary, but a large excess can lead to over-oxidation. |
| Poor Quality Starting Material | Confirm the identity and purity of your starting material using analytical techniques such as NMR or melting point analysis. |
Problem 2: Formation of Over-oxidized Byproduct (4-chloro-1,2-benzenedicarboxylic acid)
| Possible Cause | Suggested Solution |
| Oxidizing Agent is too Strong | Switch to a milder and more selective oxidizing agent. Examples include pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂). |
| Excessive Reaction Temperature | Lower the reaction temperature to reduce the rate of over-oxidation. |
| Prolonged Reaction Time | Monitor the reaction closely by TLC and quench the reaction as soon as the starting material is consumed to prevent further oxidation of the product. |
| Excess of Oxidizing Agent | Use a stoichiometric amount or only a slight excess of the oxidizing agent. |
Problem 3: Difficult Purification of the Final Product
| Possible Cause | Suggested Solution |
| Presence of Acidic Impurities | An aqueous basic wash (e.g., with sodium bicarbonate solution) can help remove acidic byproducts like the over-oxidized dicarboxylic acid. |
| Similar Polarity of Product and Impurities | If simple extraction fails, column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) may be necessary for effective separation. |
| Product is a Solid | Recrystallization from an appropriate solvent can be an effective method for purification. |
Data Presentation
Table 1: Comparison of Starting Materials for Synthesis
| Starting Material | Molecular Formula | Molecular Weight ( g/mol ) | Key Transformation |
| 4-chloro-2-methylbenzoic acid | C₈H₇ClO₂ | 170.59 | Oxidation of a methyl group |
| 4-chloro-2-(hydroxymethyl)benzoic acid | C₈H₇ClO₃ | 186.59 | Oxidation of a primary alcohol |
Table 2: Properties of this compound
| Property | Value |
| CAS Number | 4657-56-1 |
| Molecular Formula | C₈H₅ClO₃ |
| Molecular Weight ( g/mol ) | 184.58 |
| Appearance | White to off-white solid |
| Melting Point | 184-186 °C[1] |
Experimental Protocols
Method 1: Oxidation of 4-chloro-2-methylbenzoic acid
This is a generalized protocol and may require optimization.
-
Dissolution: Dissolve 4-chloro-2-methylbenzoic acid in a suitable solvent (e.g., acetic acid).
-
Addition of Oxidant: Slowly add a selective oxidizing agent (e.g., ceric ammonium nitrate in the presence of a catalyst) to the solution at a controlled temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, quench it by adding a suitable reagent (e.g., a reducing agent like sodium sulfite solution).
-
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Method 2: Oxidation of 4-chloro-2-(hydroxymethyl)benzoic acid
This is a generalized protocol and may require optimization.
-
Dissolution: Dissolve 4-chloro-2-(hydroxymethyl)benzoic acid in a suitable organic solvent (e.g., dichloromethane).
-
Addition of Oxidant: Add a mild oxidizing agent like pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂) to the solution.
-
Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction by TLC.
-
Work-up: Upon completion, filter the reaction mixture to remove the oxidant and its byproducts.
-
Purification: Concentrate the filtrate and purify the resulting crude product by column chromatography or recrystallization.
Mandatory Visualization
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low product yield.
Caption: Troubleshooting logic for over-oxidation side reaction.
References
Technical Support Center: Purification of 4-Chloro-2-formylbenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Chloro-2-formylbenzoic acid. This guide is intended for researchers, scientists, and drug development professionals to help diagnose and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Common impurities can include starting materials from the synthesis, over-oxidized byproducts where the aldehyde group is converted to a carboxylic acid (forming 4-chloro-isophthalic acid), or side-products from incomplete reactions.[1] The presence of residual solvents from the reaction or initial workup is also a possibility.
Q2: Which solvents are suitable for the recrystallization of this compound?
A2: The ideal solvent for recrystallization should dissolve the compound well at higher temperatures but poorly at room temperature.[2] For aromatic carboxylic acids, polar organic solvents are often effective. While specific data for this compound is limited, solvents like ethanol, methanol, or a mixed solvent system such as ethanol/water could be suitable candidates.[2][3][4] It is recommended to perform a small-scale solvent screen to determine the optimal solvent or solvent mixture.
Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the solid melts in the hot solvent and comes out of solution as a liquid upon cooling. This can be due to a high concentration of impurities lowering the melting point or the use of a solvent in which the compound is too soluble. To remedy this, try adding more solvent to the hot solution to decrease saturation or switch to a less effective solvent. Allowing the solution to cool more slowly can also encourage crystal formation.[2]
Q4: Crystal formation is not occurring even after the solution has cooled. What steps can I take?
A4: If crystals do not form, the solution may be too dilute or supersaturated. Several techniques can be employed to induce crystallization:
-
Scratching: Gently scratch the inner surface of the flask with a glass rod. The microscopic scratches can provide nucleation sites for crystal growth.[2]
-
Seeding: Add a tiny crystal of pure this compound to the solution to act as a template for crystallization.[2]
-
Reducing Solvent Volume: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration, and then allow it to cool again.[2]
-
Cooling: If cooling to room temperature is insufficient, try using an ice bath to further decrease the solubility of the compound.[2]
Q5: How can I remove acidic impurities from my crude product?
A5: An acid-base extraction is an effective method for removing acidic impurities. Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) and wash it with a mild aqueous base solution, such as 5% sodium bicarbonate. The acidic impurities will be converted to their water-soluble salts and partition into the aqueous layer.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Purity After Recrystallization | Inappropriate solvent choice leading to co-precipitation of impurities. | Perform a solvent screen to find a solvent that dissolves the target compound well when hot and poorly when cold, while impurities remain soluble at all temperatures or are insoluble. |
| Cooling the solution too quickly, trapping impurities in the crystal lattice. | Allow the solution to cool slowly to room temperature before further cooling in an ice bath.[4][5] | |
| Low Recovery Yield | Using too much solvent during recrystallization. | Use the minimum amount of hot solvent required to fully dissolve the crude product.[6] |
| Premature crystallization during hot filtration. | Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely.[2] | |
| Product is partially soluble in the cold recrystallization solvent. | Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize solubility. Wash the collected crystals with a minimal amount of ice-cold solvent.[7] | |
| Discolored Product | Presence of colored impurities. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use with caution as it can also adsorb some of the desired product.[5] |
Experimental Protocols
Protocol 1: Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of a suitable solvent (e.g., ethanol).
-
Heating: Gently heat the mixture on a hot plate with stirring. Add the solvent in small portions until the solid completely dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.[2]
-
Cooling: Allow the clear solution to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, place the flask in an ice bath for about 30 minutes.[2]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[7]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[2]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature.
Protocol 2: Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a water-immiscible organic solvent like ethyl acetate.
-
Base Wash: Transfer the solution to a separatory funnel and wash with a 5% aqueous solution of sodium bicarbonate. This will extract acidic impurities into the aqueous layer. Separate the layers.
-
Acid Wash (Optional): If basic impurities are suspected, wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl).
-
Brine Wash: Wash the organic layer with a saturated aqueous sodium chloride (brine) solution to help remove dissolved water.
-
Drying and Concentration: Separate the organic layer, dry it over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 4-Formylbenzoic acid | C8H6O3 | CID 12088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. westfield.ma.edu [westfield.ma.edu]
- 5. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 6. youtube.com [youtube.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Synthesis of 4-Chloro-2-formylbenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of 4-Chloro-2-formylbenzoic acid.
Troubleshooting Guide: Common Impurities and Solutions
This guide addresses specific issues that may arise during the synthesis of this compound, focusing on the identification and mitigation of common impurities.
Q1: My final product shows a significant amount of a di-acid impurity. How can I identify and prevent this?
A1: The presence of a dicarboxylic acid impurity, specifically 4-Chlorophthalic acid , is a common issue arising from the over-oxidation of the starting material or the product itself.
-
Identification: This impurity will have a different retention time in HPLC analysis compared to the desired product. Its molecular weight will be higher due to the conversion of the aldehyde group (-CHO) to a carboxylic acid group (-COOH). Mass spectrometry can confirm the presence of a compound with a molecular weight corresponding to 4-Chlorophthalic acid.
-
Cause: Over-oxidation is typically caused by harsh reaction conditions, such as prolonged reaction times, elevated temperatures, or the use of a strong oxidizing agent like potassium permanganate (KMnO₄) without careful control.
-
Prevention and Mitigation:
-
Control Reaction Stoichiometry: Carefully control the molar ratio of the oxidizing agent to the starting material (e.g., 4-chloro-o-xylene).
-
Temperature Management: Maintain the reaction at the lowest effective temperature to minimize over-oxidation.
-
Reaction Time: Monitor the reaction progress closely using techniques like TLC or HPLC and quench the reaction as soon as the starting material is consumed to a satisfactory level.
-
Choice of Oxidant: Consider using milder or more selective oxidizing agents if over-oxidation is a persistent issue.
-
Q2: I have identified an impurity with a molecular weight corresponding to a partially oxidized starting material. What is it and how do I reduce its formation?
A2: This is likely an intermediate species where only one of the methyl groups of the starting material (e.g., 4-chloro-o-xylene) has been oxidized. The most probable impurity is 4-chloro-2-methylbenzoic acid .
-
Identification: This impurity will have a distinct signal in ¹H NMR spectroscopy (a singlet for the remaining methyl group) and a different retention time in chromatography.
-
Cause: Incomplete oxidation is the primary cause. This can result from insufficient oxidizing agent, a reaction time that is too short, or a reaction temperature that is too low.
-
Prevention and Mitigation:
-
Optimize Reaction Conditions: A systematic optimization of reaction time, temperature, and stoichiometry of the oxidizing agent is necessary.
-
Purification: This impurity can often be separated from the final product by recrystallization or column chromatography, although this may impact the overall yield.
-
Q3: My analytical data suggests the presence of an isomeric impurity. What could it be and where does it come from?
A3: Isomeric impurities are a significant concern, with 5-Chloro-2-formylbenzoic acid being a common example.
-
Identification: Isomeric impurities can be challenging to separate and identify. High-resolution analytical techniques such as HPLC with a suitable column and mobile phase, or GC-MS, are often required. Co-injection with a commercially available standard of the suspected isomer can confirm its presence.
-
Cause: The primary source of isomeric impurities is often the starting material itself. For instance, commercial 4-chloro-o-xylene may contain a certain percentage of 3-chloro-o-xylene. Oxidation of this isomeric impurity in the starting material will lead to the formation of 5-Chloro-2-formylbenzoic acid.
-
Prevention and Mitigation:
-
Starting Material Purity: The most effective way to prevent isomeric impurities is to use a starting material with the highest possible purity. Analyze the starting material for isomeric contaminants before beginning the synthesis.
-
Purification of Starting Material: If the starting material contains significant isomeric impurities, purification (e.g., by distillation or chromatography) may be necessary.
-
Final Product Purification: Advanced purification techniques like preparative HPLC may be required to separate the desired product from its isomers if they are present in the final crude product.
-
Frequently Asked Questions (FAQs)
Q: What are the most common impurities in the synthesis of this compound starting from 4-chloro-o-xylene?
A: The most common impurities include:
-
Over-oxidized product: 4-Chlorophthalic acid.
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Partially oxidized intermediate: 4-chloro-2-methylbenzoic acid.
-
Isomeric impurity: 5-Chloro-2-formylbenzoic acid (arising from 3-chloro-o-xylene in the starting material).
-
Unreacted starting material: 4-chloro-o-xylene.
Q: What is the best way to monitor the progress of the reaction?
A: Thin-layer chromatography (TLC) is a quick and effective way to monitor the consumption of the starting material and the formation of the product. For more quantitative analysis, high-performance liquid chromatography (HPLC) is recommended.
Q: Can I remove 4-Chlorophthalic acid by simple recrystallization?
A: Due to the difference in polarity and solubility between the desired product and the di-acid impurity, recrystallization can be an effective method for purification. The choice of solvent is critical and may require some experimentation.
Q: My product is off-color. What could be the cause?
A: A discolored product can be due to the presence of residual manganese dioxide (if KMnO₄ is used as the oxidant) or other colored byproducts. Thorough washing and purification steps are necessary to remove these.
Data Presentation
The following table summarizes the common impurities, their likely sources, and recommended analytical techniques for their identification.
| Impurity Name | Chemical Structure | Common Source | Recommended Analytical Technique(s) |
| 4-Chlorophthalic acid | Cl-C₆H₃-(COOH)₂ | Over-oxidation of starting material or product | HPLC, LC-MS |
| 4-chloro-2-methylbenzoic acid | Cl-C₆H₃(CH₃)(COOH) | Incomplete oxidation of starting material | ¹H NMR, HPLC, GC-MS |
| 5-Chloro-2-formylbenzoic acid | Cl-C₆H₃(CHO)(COOH) | Isomeric impurity in starting material (e.g., 3-chloro-o-xylene) | High-resolution HPLC, GC-MS, Co-injection with standard |
| 4-chloro-o-xylene | Cl-C₆H₂(CH₃)₂ | Unreacted starting material | GC-MS, HPLC |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
This method provides a general guideline for the analysis of impurities in a sample of this compound.
-
Instrumentation:
-
HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
-
Mobile Phase:
-
A gradient elution is typically used.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Program (Example):
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 20 10 90 25 10 90 30 90 10 | 35 | 90 | 10 |
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Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., a mixture of acetonitrile and water) to a concentration of approximately 1 mg/mL.
Visualization
The following diagram illustrates the logical workflow for troubleshooting common impurities in the synthesis of this compound.
Technical Support Center: Synthesis of 4-Chloro-2-formylbenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Chloro-2-formylbenzoic acid. This resource is intended for researchers, scientists, and drug development professionals to help diagnose and resolve common issues encountered during their experiments, ensuring a successful and efficient synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The most prevalent method for synthesizing this compound is the controlled oxidation of 4-chloro-o-xylene. This starting material has two methyl groups that can be selectively oxidized. Another potential, though less direct, route is the oxidation of 4-chloro-2-methylbenzoic acid, where the remaining methyl group is converted to a formyl group.
Q2: What are the major side products I should be aware of during the synthesis?
A2: The primary side products are typically related to the degree of oxidation. When starting from 4-chloro-o-xylene, incomplete oxidation can lead to the formation of 4-chloro-2-methylbenzoic acid . Conversely, over-oxidation of either methyl group will result in the formation of 4-chlorophthalic acid .
Q3: How can I monitor the progress of the reaction?
A3: The progress of the synthesis can be effectively monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). These methods allow for the separation and identification of the starting material, the desired product, and the major side products, enabling you to determine the optimal reaction time.
Q4: What are the recommended purification methods for this compound?
A4: Purification can often be achieved through recrystallization from a suitable solvent system. If significant amounts of side products are present, column chromatography may be necessary to achieve high purity. The choice of purification method will depend on the impurity profile of your crude product.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Problem 1: Low Yield of this compound
| Potential Cause | Troubleshooting & Optimization |
| Incomplete Reaction: The starting material (4-chloro-o-xylene or 4-chloro-2-methylbenzoic acid) is still present in significant amounts. | - Reaction Time: Extend the reaction time and monitor progress by TLC or HPLC until the starting material is consumed. - Temperature: If the reaction is sluggish, a moderate increase in temperature may improve the conversion rate. However, be cautious as higher temperatures can also promote over-oxidation. - Oxidant Stoichiometry: Ensure the correct molar ratio of the oxidizing agent is used. An insufficient amount will lead to incomplete conversion. |
| Over-oxidation to 4-chlorophthalic acid: The desired product is further oxidized to the dicarboxylic acid. | - Choice of Oxidant: Use a milder or more selective oxidizing agent. - Controlled Addition of Oxidant: Add the oxidizing agent portion-wise or via a syringe pump to maintain a low concentration and reduce the likelihood of over-oxidation. - Temperature Control: Maintain a lower reaction temperature to favor the formation of the aldehyde-acid over the diacid. |
| Sub-optimal Reaction Conditions: The solvent, pH, or catalyst (if applicable) may not be ideal for the selective formation of the desired product. | - Solvent System: Experiment with different solvent systems to optimize the solubility of reactants and the reaction rate. - pH Control: In some oxidation reactions, maintaining a specific pH range can be crucial for selectivity.[1] - Catalyst Screening: If using a catalytic system, screen different catalysts and catalyst loadings to improve selectivity towards the desired product. |
Problem 2: Presence of Significant Impurities in the Final Product
| Impurity | Potential Cause | Mitigation & Purification Strategy |
| Unreacted 4-chloro-o-xylene | Incomplete oxidation. | - Optimize reaction conditions for higher conversion (see Problem 1). - Purification: Due to the difference in polarity, this non-polar impurity can typically be removed by recrystallization or column chromatography. |
| 4-chloro-2-methylbenzoic acid (Partial Oxidation Product) | Insufficient oxidation or non-selective oxidation of one methyl group. | - Increase the amount of oxidizing agent or prolong the reaction time while carefully monitoring to avoid over-oxidation. - Purification: Separation from the desired product can be challenging due to similar polarities. Fractional crystallization or careful column chromatography may be required. |
| 4-chlorophthalic acid (Over-oxidation Product) | Harsh reaction conditions (e.g., high temperature, excess oxidant). | - Employ milder reaction conditions. - Purification: The diacid is more polar than the desired product and can often be removed by recrystallization. A basic wash during the workup can also help to remove this acidic impurity by forming a water-soluble salt. |
| Chlorinated Byproducts (e.g., dichlorinated species) | Reaction with the chlorinating agent if used, or side reactions under certain oxidative conditions. | - Use a non-chlorinating oxidizing agent. - Purification: These impurities may have similar polarities to the desired product, necessitating careful chromatographic separation. |
Experimental Protocols
A plausible experimental protocol for the synthesis of this compound involves the controlled oxidation of 4-chloro-o-xylene.
Key Experiment: Controlled Oxidation of 4-chloro-o-xylene
Materials:
-
4-chloro-o-xylene
-
Potassium permanganate (KMnO₄) or another suitable oxidizing agent
-
A suitable solvent system (e.g., a mixture of pyridine and water, or acetic acid)
-
Acid for workup (e.g., hydrochloric acid or sulfuric acid)
-
Sodium bisulfite or a similar reducing agent to quench excess oxidant
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloro-o-xylene in the chosen solvent system.
-
Oxidant Addition: Gradually add the oxidizing agent (e.g., a solution of KMnO₄) to the reaction mixture at a controlled temperature. The rate of addition is crucial to prevent a runaway reaction and to minimize over-oxidation.
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC, observing the disappearance of the starting material and the appearance of the product and any side products.
-
Quenching: Once the reaction has reached the desired conversion, cool the mixture and quench any excess oxidizing agent by adding a reducing agent (e.g., sodium bisulfite solution) until the characteristic color of the oxidant disappears.
-
Workup: Acidify the reaction mixture with a suitable acid to precipitate the carboxylic acid products.
-
Isolation: Isolate the crude product by filtration.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Visualizations
Caption: Synthetic pathway for this compound and common side reactions.
Caption: A logical workflow for troubleshooting common issues in the synthesis.
Caption: A typical experimental workflow for the synthesis of this compound.
References
Technical Support Center: Optimizing Reaction Conditions for 4-Chloro-2-formylbenzoic Acid
Welcome to the technical support center for the synthesis of 4-Chloro-2-formylbenzoic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and direct synthetic approach to this compound is the selective oxidation of 4-chloro-2-methylbenzoic acid. This method targets the methyl group for conversion to a formyl group while preserving the existing carboxylic acid and chloro substituents.
Q2: What are the primary challenges in the synthesis of this compound?
A2: The main challenges include:
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Over-oxidation: The aldehyde product can be further oxidized to a dicarboxylic acid (4-chloro-1,2-benzenedicarboxylic acid), especially under harsh reaction conditions.
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Incomplete Reaction: Achieving full conversion of the starting material without initiating over-oxidation can be a delicate balance.
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Purification: Separating the desired aldehyde from the starting material and the over-oxidation byproduct can be challenging due to their similar polarities.
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Side Reactions: The presence of both an electron-withdrawing chloro group and a carboxylic acid can influence the reactivity of the aromatic ring and the methyl group.
Q3: Which oxidizing agents are suitable for the selective oxidation of the methyl group?
A3: A variety of oxidizing agents can be employed, with the choice depending on the desired selectivity and reaction conditions. Common options include manganese dioxide (MnO₂), ceric ammonium nitrate (CAN), and potassium permanganate (KMnO₄) under carefully controlled conditions. The use of milder, more selective oxidants is generally preferred to minimize over-oxidation.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction's progress. A suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) should be developed to clearly separate the starting material, the desired product, and any byproducts. Staining with potassium permanganate can help visualize the spots. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis.
Troubleshooting Guide
Issue 1: Low or No Conversion of Starting Material
| Potential Cause | Troubleshooting Steps |
| Insufficiently active oxidizing agent | - Increase the equivalents of the oxidizing agent. - Consider a more potent oxidizing agent. - Ensure the quality and activity of the current oxidizing agent. |
| Low reaction temperature | - Gradually increase the reaction temperature while carefully monitoring for byproduct formation. |
| Poor solubility of reactants | - Select a solvent or co-solvent system in which all reactants are soluble at the reaction temperature. |
| Catalyst deactivation (if applicable) | - If using a catalyst, ensure it is fresh and handled under appropriate conditions (e.g., inert atmosphere). |
Issue 2: Formation of Over-oxidation Byproduct (Dicarboxylic Acid)
| Potential Cause | Troubleshooting Steps |
| Oxidizing agent is too strong or used in excess | - Reduce the number of equivalents of the oxidizing agent. - Switch to a milder, more selective oxidizing agent. |
| High reaction temperature | - Lower the reaction temperature. |
| Prolonged reaction time | - Monitor the reaction closely and quench it as soon as the starting material is consumed or the desired product concentration is maximized. |
Issue 3: Difficulty in Purifying the Product
| Potential Cause | Troubleshooting Steps |
| Similar polarity of product and byproducts | - Optimize the mobile phase for column chromatography to achieve better separation. - Consider derivatization of the product or impurities to alter their polarity before purification. - Recrystallization from a suitable solvent system may be effective. |
| Product instability on silica gel | - Use a deactivated silica gel (e.g., with triethylamine) for chromatography. - Consider alternative purification methods like preparative HPLC. |
Experimental Protocols
Protocol: Selective Oxidation of 4-chloro-2-methylbenzoic acid
This protocol provides a general procedure for the synthesis of this compound. Optimization of specific parameters may be required.
Materials:
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4-chloro-2-methylbenzoic acid
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Manganese dioxide (activated)
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Dichloromethane (DCM) or another suitable solvent
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Celatom® or filter aid
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Sodium sulfate (anhydrous)
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Ethyl acetate
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Hexanes
Procedure:
-
To a solution of 4-chloro-2-methylbenzoic acid (1 equivalent) in a suitable solvent such as dichloromethane, add activated manganese dioxide (5-10 equivalents).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40 °C).
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celatom® to remove the manganese salts. Wash the filter cake with the reaction solvent.
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Combine the filtrate and washings, and dry over anhydrous sodium sulfate.
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Concentrate the solution under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Data Presentation
Table 1: Effect of Oxidizing Agent on Reaction Outcome
| Oxidizing Agent | Equivalents | Temperature (°C) | Typical Yield of Aldehyde | Key Byproducts |
| MnO₂ | 5-10 | 25-40 | Moderate to Good | Unreacted starting material |
| KMnO₄ | 1-1.5 | 0-25 | Low to Moderate | Dicarboxylic acid |
| Ceric Ammonium Nitrate (CAN) | 2-3 | 25 | Moderate | Dicarboxylic acid, nitrated byproducts |
Table 2: Influence of Solvent on Reaction Efficiency
| Solvent | Solubility of Starting Material | Reaction Rate | Notes |
| Dichloromethane | Good | Moderate | Common choice, easy to remove. |
| Acetonitrile | Moderate | Moderate to Fast | Can be more coordinating. |
| Toluene | Good at elevated temp. | Slow to Moderate | Higher temperatures may be needed. |
Visualizations
Caption: Troubleshooting workflow for the synthesis of this compound.
Caption: Synthetic pathway and potential side reactions.
safe handling and storage of 4-Chloro-2-formylbenzoic acid
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the safe handling and storage of 4-Chloro-2-formylbenzoic acid.
Troubleshooting Guides and FAQs
This section addresses specific issues that users may encounter during their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as a hazardous substance. The primary hazards include:
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Skin Irritation: Causes skin irritation upon contact.[1]
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Serious Eye Irritation: Causes serious eye irritation.[1]
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Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2]
Q2: What personal protective equipment (PPE) is mandatory when handling this compound?
A2: To ensure personal safety, the following PPE must be worn:
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Eye/Face Protection: Safety glasses with side-shields or chemical safety goggles.[3]
-
Hand Protection: Chemical-resistant gloves (e.g., butyl rubber).[4]
-
Skin and Body Protection: A lab coat or chemical-resistant apron. For situations with a risk of dust generation, additional protective clothing may be necessary.[5]
-
Respiratory Protection: For operations that may generate dust, use a NIOSH-approved respirator with a particulate filter (e.g., N95, P95).[2] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][5]
Q3: What should I do in case of accidental skin or eye contact?
A3: Immediate action is crucial in the event of exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing and wash it before reuse.[5] If skin irritation persists, seek medical attention.[3]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[2]
Q4: How should I handle a spill of this compound?
A4: For minor spills, follow these steps:
-
Evacuate non-essential personnel from the immediate area.
-
Ensure you are wearing the appropriate PPE, including respiratory protection.
-
Carefully sweep up the solid material, avoiding dust generation.[2]
-
Place the spilled material into a suitable, labeled container for hazardous waste disposal.[6][7]
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Clean the spill area with a damp cloth or paper towel, and place the cleaning materials in the hazardous waste container.
-
For large spills, or if you are unsure how to proceed, evacuate the area and contact your institution's emergency response team.[6]
Q5: What are the proper storage conditions for this chemical?
A5: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[2] Specific recommendations include storage at 4°C under a nitrogen atmosphere to prevent degradation.[2] It is also advised to avoid moisture.
Q6: Are there any incompatible materials I should be aware of?
A6: Yes, this compound is incompatible with the following:
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Acids
-
Acid chlorides
-
Acid anhydrides
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Strong oxidizing agents[3]
Quantitative Data
The following table summarizes available toxicological data. Note that specific quantitative data for this compound is limited; therefore, data for the related compound 4-Chlorobenzoic acid is included for reference and should be interpreted with caution.
| Data Point | Value | Species | Compound |
| Acute Oral Toxicity (LD50) | 1170 mg/kg | Rat | 4-Chlorobenzoic acid[3] |
| Carcinogenicity | Not classified as a carcinogen by IARC, NTP, or OSHA.[2] | N/A | This compound |
Experimental Protocols
Standard Protocol for Handling this compound in a Laboratory Setting:
-
Pre-Experiment Preparation:
-
Read and understand the Safety Data Sheet (SDS) for this compound.
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Ensure the work area, specifically the chemical fume hood, is clean and uncluttered.
-
Verify the functionality of safety equipment, including the eyewash station and safety shower.
-
Assemble all necessary PPE and ensure it is in good condition.
-
-
Weighing and Transfer:
-
Conduct all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure.
-
Use a scoop or spatula to handle the solid material.[4] Avoid creating dust clouds.
-
If transferring to a reaction vessel, do so slowly and carefully.
-
-
Experimental Procedure:
-
Perform all reactions involving this compound in a properly functioning chemical fume hood.
-
Maintain a safe distance from the reaction and use a blast shield if necessary.
-
Avoid direct heating of the solid; use a water bath or other controlled heating method if required.
-
-
Post-Experiment Clean-up:
-
Decontaminate all glassware and equipment that came into contact with the chemical.
-
Wipe down the work surface in the fume hood.
-
Dispose of all waste, including contaminated PPE, in appropriately labeled hazardous waste containers.
-
-
Personal Hygiene:
-
Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[5]
-
Storage Protocol:
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Container: Ensure the compound is stored in its original, tightly sealed container.
-
Location: Store the container in a designated, well-ventilated, cool, and dry chemical storage cabinet or refrigerator rated for chemical storage.
-
Segregation: Store away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.
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Labeling: The container must be clearly labeled with the chemical name, and hazard warnings.
-
Inventory: Maintain an accurate inventory of the chemical.
Visualizations
Caption: Workflow for the safe handling and storage of this compound.
References
- 1. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 2. capotchem.cn [capotchem.cn]
- 3. fishersci.com [fishersci.com]
- 4. scienceequip.com.au [scienceequip.com.au]
- 5. 4-Chloro-2-Formyl-Benzoic Acid | CAS No: 4657-56-1 [aquigenbio.com]
- 6. offices.austincc.edu [offices.austincc.edu]
- 7. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
troubleshooting failed reactions involving 4-Chloro-2-formylbenzoic acid
Welcome to the technical support center for 4-Chloro-2-formylbenzoic acid (CFBA). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during chemical reactions involving this versatile bifunctional molecule.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound and their main reactivity concerns?
A1: this compound possesses three key functional groups, each with distinct reactivity profiles:
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Aldehyde Group (-CHO): This is often the most reactive site. It is highly susceptible to oxidation to a carboxylic acid and reduction to an alcohol. Under certain pH and temperature conditions, it can also participate in self-condensation or polymerization reactions.
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Carboxylic Acid Group (-COOH): This group can undergo esterification, amidation, or conversion to an acid chloride. At high temperatures, particularly in the presence of certain catalysts, it can undergo decarboxylation (loss of CO₂).
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Chloro Group (-Cl): Generally the most stable of the three, the chloro group can participate in nucleophilic aromatic substitution or cross-coupling reactions under specific, often vigorous, conditions.
Q2: My reaction is showing a new, more polar impurity by TLC. What is the likely culprit?
A2: A common high-polarity impurity is the corresponding dicarboxylic acid, 4-chlorophthalic acid, which is formed by the oxidation of the aldehyde group. This is particularly common if the reaction is exposed to air (oxygen) for prolonged periods, if peroxide impurities are present in solvents (like THF or ethers), or if the reaction is run at elevated temperatures.
Q3: I am trying to perform a reaction on the carboxylic acid, but I am seeing side reactions. Why is this happening?
A3: The aldehyde group is generally more reactive towards many nucleophiles and reducing agents than the carboxylic acid. If your reagents are not highly selective for the carboxylic acid, you will likely observe side reactions at the aldehyde. For reactions involving strong bases or nucleophiles, it is often advisable to protect the aldehyde group first.
Q4: Under what conditions should I be concerned about the decarboxylation of this compound?
A4: Decarboxylation of benzoic acids typically requires high temperatures (often above 200°C). However, this can be catalyzed by certain metals (like copper salts) or occur under strongly acidic or basic conditions at lower temperatures. For most standard organic reactions conducted below 150°C, decarboxylation is not a primary concern unless specific catalysts are present.
Troubleshooting Guides
Issue 1: Low Yield and Formation of an Over-oxidized Byproduct in Esterification
Symptom: When attempting to esterify the carboxylic acid, you observe a low yield of the desired ester and the formation of a significant amount of 4-chlorophthalic acid.
Cause: The aldehyde group is sensitive to oxidation, which can be exacerbated by prolonged reaction times, elevated temperatures, and the presence of oxidizing agents or atmospheric oxygen.
Solutions:
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Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize exposure to oxygen.
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Solvent Purity: Use freshly distilled or inhibitor-free solvents to eliminate peroxide impurities.
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Temperature Control: Maintain the lowest effective temperature for the esterification reaction.
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Protecting Group Strategy: Consider protecting the aldehyde as an acetal before performing the esterification. The acetal can be removed under acidic conditions after the ester is formed.
Experimental Protocol: Acetal Protection of this compound
Materials:
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This compound
-
Ethylene glycol (1.5 equivalents)
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p-Toluenesulfonic acid (p-TSA) (0.05 equivalents)
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Toluene
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq), ethylene glycol (1.5 eq), and a catalytic amount of p-TSA (0.05 eq) in toluene.
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Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.
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Monitor the reaction by TLC until the starting material is consumed.
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Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected product, which can be used in the subsequent esterification without further purification.
Issue 2: Failed Amidation or Low Yield of the Desired Amide
Symptom: Attempting to form an amide by reacting this compound with an amine and a coupling agent results in a complex mixture of products or a very low yield of the target amide.
Cause: The amine can react with the aldehyde group to form an imine, which may be unstable or undergo further reactions, consuming the amine and reducing the yield of the desired amide.
Solutions:
-
Reductive Amination Conditions: If the desired product is an isoindolinone, a one-pot reductive amination/lactamization can be an effective strategy.
-
Aldehyde Protection: As with esterification, protecting the aldehyde as an acetal prior to the amidation reaction can prevent this side reaction.
-
Choice of Coupling Agent: Use milder coupling agents that are less likely to activate the aldehyde group.
Experimental Protocol: Synthesis of 2-substituted-3-(1H-indol-3-yl)isoindolin-1-ones
This protocol demonstrates a catalyst-free synthesis in water, highlighting a greener chemistry approach.[1]
Materials:
-
This compound
-
Indole
-
Primary amine (e.g., aniline)
-
Water
Procedure:
-
In a round-bottom flask, suspend this compound (1 mmol), indole (1 mmol), and the primary amine (1 mmol) in water (5 mL).
-
Heat the mixture to reflux with stirring.
-
Monitor the reaction progress by TLC. The reaction time will vary depending on the specific amine used.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will often precipitate out of the aqueous solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield the desired isoindolinone derivative.
Data Presentation
Table 1: Comparison of Esterification Conditions for this compound
| Catalyst | Alcohol | Temperature (°C) | Reaction Time (h) | Yield (%) | Observations |
| H₂SO₄ (conc.) | Methanol (excess) | Reflux (65) | 8 | 75 | Some oxidation of the aldehyde observed. |
| p-TSA | Ethanol (excess) | Reflux (78) | 12 | 80 | Cleaner reaction with less byproduct formation. |
| DCC/DMAP | Benzyl Alcohol | 25 | 24 | 85 | Mild conditions, suitable for sensitive substrates. |
| SOCl₂ then Methanol | Methanol | 0 to 25 | 4 | 90 | Higher yield but requires handling of thionyl chloride. |
Table 2: Influence of Solvent on Isoindolinone Synthesis Yield
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |
| Water | Reflux (100) | 10 | 88 | Green and efficient for many primary amines. |
| Ethanol | Reflux (78) | 12 | 85 | Good alternative to water, especially for less water-soluble amines. |
| Toluene | Reflux (110) | 8 | 92 | Higher yield, allows for azeotropic removal of water. |
| DMF | 120 | 6 | 75 | Can lead to side reactions and is difficult to remove. |
Visualizations
Troubleshooting Workflow for Failed Reactions
Caption: A logical workflow for troubleshooting failed reactions.
Signaling Pathway of Aldehyde Reactivity
Caption: Competing reaction pathways for the aldehyde group.
References
overcoming solubility issues with 4-Chloro-2-formylbenzoic acid in reactions
Welcome to the technical support center for 4-Chloro-2-formylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during its use in chemical reactions, with a specific focus on overcoming solubility issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common questions and issues related to the solubility of this compound in a question-and-answer format.
Q1: I'm having trouble dissolving this compound in my reaction solvent. What should I do?
A1: Difficulty in dissolving this compound is a common issue due to its crystalline solid nature and limited solubility in certain solvents. Here is a step-by-step troubleshooting guide:
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Consult the Solubility Table: First, refer to the qualitative solubility data below (Table 1) to ensure you are using an appropriate solvent.
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Increase the Temperature: Gently warming the mixture can significantly increase the solubility of most compounds. Proceed with caution and ensure the temperature is compatible with your reaction conditions.
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Employ Co-solvents: If a single solvent is ineffective, using a co-solvent system can enhance solubility. For example, adding a small amount of a more polar solvent in which the compound is more soluble can aid dissolution in a less polar bulk solvent.
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Consider pH Adjustment: As a carboxylic acid, the solubility of this compound is highly dependent on pH. Adding a base will deprotonate the carboxylic acid to form a more soluble carboxylate salt.
Q2: In which organic solvents is this compound most likely to be soluble?
A2: this compound, a substituted benzoic acid, is generally soluble in polar organic solvents.[1] Its solubility is influenced by the presence of the polar carboxylic acid and formyl groups, as well as the chloro substituent. While specific quantitative data is limited, a qualitative assessment suggests the following:
Table 1: Qualitative Solubility of this compound
| Solvent | Polarity | Expected Solubility | Notes |
| Dimethylformamide (DMF) | High | Soluble | Often a good first choice for dissolving substituted benzoic acids. |
| Dimethyl sulfoxide (DMSO) | High | Soluble | Similar to DMF, effective for many polar compounds. |
| Tetrahydrofuran (THF) | Medium | Moderately Soluble | May require warming to fully dissolve. |
| Methanol / Ethanol | High | Moderately Soluble | The polarity and hydrogen bonding capability aid solubility.[2] |
| Acetone | Medium | Slightly Soluble | Solubility may be limited. |
| Dichloromethane (DCM) | Medium | Slightly Soluble | May not be the best choice for initial dissolution. |
| Toluene | Low | Poorly Soluble | Non-polar nature makes it a poor solvent for this compound. |
| Water | High | Poorly Soluble (acidic/neutral) | Solubility is very low in neutral or acidic water but increases significantly with the addition of a base. |
Q3: How can I use pH adjustment to dissolve this compound for an aqueous reaction?
A3: The carboxylic acid group on this compound can be deprotonated by a base to form a highly water-soluble carboxylate salt. This is a common and effective strategy for aqueous reactions.
-
Choice of Base: Use a base that is compatible with your reaction conditions. Common choices include sodium hydroxide (NaOH), potassium hydroxide (KOH), sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or organic bases like triethylamine (TEA).
-
Procedure:
-
Suspend the this compound in water.
-
Slowly add the base dropwise while stirring.
-
Continue adding the base until the solid completely dissolves.
-
Be mindful that the resulting solution will be basic. If your reaction requires neutral or acidic conditions, you may need to re-acidify the solution after the reaction is complete to isolate the product.
-
Q4: Can I use a co-solvent to improve solubility in a non-polar reaction medium?
A4: Yes, a co-solvent can be very effective. If your primary reaction solvent is non-polar (e.g., toluene), and you are facing solubility issues, adding a small amount of a polar aprotic solvent in which this compound is more soluble (e.g., DMF or THF) can facilitate dissolution. Start by adding the co-solvent in small increments (e.g., 1-5% of the total volume) until the solid dissolves. Always ensure the co-solvent is compatible with your reaction chemistry.
Experimental Protocols
Here are detailed methodologies for key experiments related to improving the solubility of this compound.
Protocol 1: Preparation of a Stock Solution in DMF
-
Objective: To prepare a standardized stock solution of this compound in Dimethylformamide (DMF).
-
Materials:
-
This compound
-
Anhydrous Dimethylformamide (DMF)
-
Volumetric flask
-
Analytical balance
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Accurately weigh the desired amount of this compound using an analytical balance.
-
Transfer the solid to the volumetric flask.
-
Add approximately half of the final volume of DMF to the flask.
-
Place the flask on a magnetic stirrer and stir until the solid is completely dissolved. Gentle warming (e.g., to 30-40 °C) can be applied if necessary, but ensure the solution cools to room temperature before final dilution.
-
Once dissolved and cooled to room temperature, add DMF to the calibration mark on the volumetric flask.
-
Stopper the flask and invert it several times to ensure a homogeneous solution.
-
Protocol 2: Dissolution in an Aqueous Medium via pH Adjustment
-
Objective: To dissolve this compound in water by forming its carboxylate salt.
-
Materials:
-
This compound
-
Deionized water
-
1 M Sodium hydroxide (NaOH) solution
-
Reaction vessel
-
Magnetic stirrer and stir bar
-
pH meter or pH paper
-
-
Procedure:
-
Add the desired amount of this compound to the reaction vessel containing deionized water.
-
Begin stirring to create a suspension.
-
Slowly add the 1 M NaOH solution dropwise to the suspension.
-
Monitor the dissolution of the solid. Continue adding the base until all the solid has dissolved, resulting in a clear solution.
-
Check the pH of the resulting solution. It will be basic.
-
Proceed with your reaction. Note that the product may need to be isolated by re-acidification of the reaction mixture upon completion.
-
Visual Guides
The following diagrams illustrate key concepts and workflows for addressing solubility challenges with this compound.
References
Technical Support Center: Catalyst Selection for Reactions with 4-Chloro-2-formylbenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting the appropriate catalysts for reactions involving 4-Chloro-2-formylbenzoic acid.
Frequently Asked Questions (FAQs)
Q1: Which factors are most critical when selecting a catalyst for reactions with this compound?
A1: The selection of a catalyst is influenced by several factors. The presence of a deactivating carboxylic acid group and a potentially coordinating aldehyde group on the this compound molecule requires careful consideration. For palladium-catalyzed cross-coupling reactions, the choice of ligand is crucial for activating the inert aryl chloride bond. Bulky, electron-rich phosphine ligands are often necessary to enhance the rates of oxidative addition and reductive elimination.[1][2][3][4] Reaction conditions such as the base, solvent, and temperature must also be optimized for the specific transformation.
Q2: Can I use the same catalyst for different types of cross-coupling reactions with this substrate?
A2: While palladium is a common catalyst for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, the optimal ligand and reaction conditions will vary. For instance, Suzuki-Miyaura couplings often benefit from bulky biaryl phosphine ligands like SPhos or XPhos.[2][3] Sonogashira couplings typically require a copper(I) co-catalyst in addition to the palladium complex.[5][6] Buchwald-Hartwig aminations also have specific ligand requirements to facilitate the C-N bond formation.[7][8]
Q3: How do the aldehyde and carboxylic acid functional groups on this compound affect the catalytic reaction?
A3: Both the aldehyde and carboxylic acid groups can influence the reaction. The carboxylic acid can react with basic reagents, and both a carboxylate and an aldehyde can potentially coordinate to the metal center, possibly inhibiting the catalyst. The electron-withdrawing nature of these groups can also affect the reactivity of the aryl chloride. Careful selection of the base and reaction conditions is necessary to minimize side reactions and catalyst deactivation.
Troubleshooting Guides
Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
Symptoms:
-
The reaction fails to start or stalls at low conversion.
-
TLC or LC-MS analysis shows primarily unreacted starting material.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Action | Rationale |
| Inefficient Catalyst/Ligand | 1. Switch to a more active ligand: For aryl chlorides, standard ligands like PPh₃ may be insufficient. Use bulky, electron-rich dialkylbiaryl phosphine ligands such as SPhos or XPhos.[2][3] 2. Use a pre-catalyst: Well-defined pre-catalysts can offer higher activity and reproducibility.[9][10] | Aryl chlorides are less reactive than aryl bromides or iodides. Electron-rich and sterically hindered ligands promote the oxidative addition step, which is often rate-limiting for aryl chlorides.[1][3] |
| Inappropriate Base | 1. Screen different bases: Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. For substrates with sensitive functional groups, a weaker base might be necessary, though this could slow the reaction. | The base plays a critical role in the transmetalation step of the Suzuki-Miyaura catalytic cycle. The choice of base can significantly impact the reaction yield. |
| Solvent Effects | 1. Change the solvent system: A mixture of an organic solvent (e.g., dioxane, toluene) and water is often used. The ratio can be optimized. | The solvent affects the solubility of the reagents and the stability and activity of the catalyst. |
| Catalyst Deactivation | 1. Degas the reaction mixture: Thoroughly degas the solvent and reaction mixture with an inert gas (e.g., Argon, Nitrogen) to remove oxygen. | The active Pd(0) species is sensitive to oxidation, which leads to catalyst deactivation.[11] |
Issue 2: Catalyst Poisoning and Deactivation
Symptoms:
-
The reaction starts but stops before completion.
-
Adding more catalyst restarts the reaction temporarily.[12]
-
Formation of palladium black.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Action | Rationale |
| Halide Poisoning | 1. Select halide-tolerant ligands: Bulky, electron-rich phosphine ligands can sometimes shield the metal center from halide coordination.[12] 2. Use a halide scavenger: Adding a silver salt (e.g., Ag₂CO₃) can precipitate chloride ions. | Chloride ions can bind to the palladium center, inhibiting the catalytic cycle.[12] |
| Substrate/Product Inhibition | 1. Optimize ligand choice: Bidentate ligands can sometimes prevent the substrate or product from binding too strongly to the palladium(II) intermediates, which could otherwise lead to catalyst deactivation.[2] | The carboxylic acid or aldehyde group on the substrate or product could coordinate to the catalyst, slowing down or stopping the reaction. |
| Impure Reagents or Solvents | 1. Purify reagents and solvents: Ensure all starting materials, especially the boronic acid and solvents, are pure and dry. | Impurities in the reagents or solvents can act as catalyst poisons.[13] |
Catalyst Performance Data
The following tables summarize catalyst systems for relevant cross-coupling reactions.
Table 1: Catalyst Systems for Suzuki-Miyaura Coupling of Aryl Chlorides
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | >95 | [14] in |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | t-BuOH | 100 | High | |
| Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/H₂O | 80-90 | Moderate to Good |
Table 2: Catalyst Systems for Sonogashira Coupling of Aryl Halides
| Catalyst Precursor | Co-catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |
| Pd(PPh₃)₄ | CuI | - | Et₃N | THF | Room Temp. | [11] |
| PdCl₂(PPh₃)₂ | CuI | - | Et₃N/piperidine | DMF | Room Temp. | [6] |
| Pd(OAc)₂ | - | SPhos | Cs₂CO₃ | Dioxane | 100 |
Table 3: Catalyst Systems for Buchwald-Hartwig Amination of Aryl Chlorides
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Pd(OAc)₂ | XPhos | NaOtBu | Toluene | 100 | | | Pd₂(dba)₃ | BrettPhos | NaOtBu | Toluene | 80-110 |[8] | | PEPPSI-IPr | - | K₃PO₄ | t-AmylOH | 100 |[15] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline and may require optimization.
-
Reaction Setup: To an oven-dried flask, add this compound (1.0 equiv.), the corresponding boronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).
-
Solvent Addition and Degassing: Add the solvent (e.g., a mixture of toluene and water). Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir under an inert atmosphere.
-
Monitoring: Monitor the reaction progress using TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Acidify the aqueous layer with HCl to precipitate the product.
-
Purification: Filter the precipitate, wash with water, and dry. If necessary, purify further by recrystallization or column chromatography.[16]
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mdpi.com [mdpi.com]
- 10. pure.hw.ac.uk [pure.hw.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 14. This compound | 4657-56-1 [sigmaaldrich.com]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Work-up Procedures for Reactions Containing 4-Chloro-2-formylbenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-2-formylbenzoic acid. The information is designed to address specific issues that may be encountered during the work-up of reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound relevant to its work-up?
This compound is a white to off-white solid. Its solubility is limited in water but it is soluble in many organic solvents. The molecule possesses two key functional groups: a carboxylic acid and an aldehyde. The aldehyde group is generally more reactive towards nucleophiles and reducing agents than the carboxylic acid.[1]
Q2: What is a general approach for the work-up of a reaction mixture containing this compound?
A typical work-up procedure involves an aqueous work-up.[2] This includes diluting the reaction mixture with an organic solvent, followed by a series of washes with aqueous solutions in a separatory funnel to remove impurities.[2][3] The organic layer is then dried and the solvent is removed to yield the crude product, which may require further purification.[2]
Q3: How can I remove unreacted this compound from my reaction mixture?
Unreacted this compound, being a carboxylic acid, can be removed by performing a basic wash. By washing the organic layer with an aqueous solution of a weak base like sodium bicarbonate (NaHCO₃), the acidic this compound is converted into its water-soluble sodium salt, which then partitions into the aqueous layer.[4]
Q4: What are the common side reactions to be aware of when working with this compound?
The primary side reactions involve the aldehyde functional group. It is susceptible to oxidation to a carboxylic acid, especially in the presence of air or oxidizing agents, and can be unintentionally reduced if non-selective reducing agents are used.[1] Under harsh conditions, such as very high temperatures, decarboxylation of the benzoic acid can occur, though this is less common under standard reaction conditions.[1]
Troubleshooting Guide
Issue 1: Low product yield and formation of a di-acid byproduct.
-
Symptom: Characterization of the product mixture shows a significant amount of a byproduct where the aldehyde group of this compound has been converted to a carboxylic acid.
-
Cause: The aldehyde group is sensitive to oxidation.[1] This can be caused by atmospheric oxygen, especially at elevated temperatures, or peroxide impurities in solvents.[1]
-
Solutions:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.[1]
-
Solvent Purity: Use freshly distilled or inhibitor-free solvents to eliminate peroxides.[1]
-
Temperature Control: Maintain the reaction at the lowest effective temperature.[1]
-
Issue 2: The desired product is not precipitating upon acidification.
-
Symptom: After a basic wash to remove acidic impurities and subsequent acidification of the aqueous layer to precipitate the product, no solid forms.
-
Cause: The product may have some solubility in the aqueous medium, or the concentration might be too low for precipitation to occur.
-
Solutions:
-
Extraction: Instead of relying on precipitation, perform an extraction of the acidified aqueous layer with a suitable organic solvent like ethyl acetate or dichloromethane to recover the product.[5]
-
Concentration: If the volume of the aqueous layer is large, consider concentrating it under reduced pressure before attempting precipitation or extraction.
-
Issue 3: Significant loss of product during recrystallization.
-
Symptom: A low recovery of the purified product after recrystallization.
-
Cause: The product may be partially soluble in the cold recrystallization solvent.[4]
-
Solutions:
-
Minimal Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.[4]
-
Slow Cooling: Allow the solution to cool slowly to room temperature before further cooling in an ice bath to maximize crystal formation.[4]
-
Solvent System: Experiment with different solvent systems to find one where the product has high solubility at high temperatures and low solubility at low temperatures.
-
Data Presentation
Table 1: Solubility of this compound and Related Compounds
| Compound | Solvent | Solubility | Reference |
| This compound | Organic Solvents | Soluble | |
| This compound | Water | Limited Solubility | |
| 4-Formylbenzoic acid | Water, Ethanol | Soluble | [6] |
| 4-Formylbenzoic acid | Hexane, Benzene | Lower Solubility | [6] |
Experimental Protocols
General Work-up Protocol for a Reaction Mixture Containing an Organic-Soluble Product and Acidic Impurities
-
Quenching and Dilution: Once the reaction is complete, cool the reaction mixture to room temperature. Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel. Wash the organic layer with water to remove any water-soluble impurities.[3]
-
Basic Wash (to remove acidic impurities): Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[4] This will convert any unreacted this compound and other acidic byproducts into their water-soluble salts. Be sure to vent the separatory funnel frequently as carbon dioxide gas may be evolved.[4] Repeat this wash if necessary.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove residual water from the organic layer.[4]
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[4]
-
Filtration and Concentration: Filter off the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[4]
-
Purification: The crude product can be further purified by techniques such as recrystallization or column chromatography.[4]
Visualizations
Caption: A workflow diagram illustrating the general work-up and purification procedure with key troubleshooting points.
References
preventing byproduct formation in 4-Chloro-2-formylbenzoic acid reactions
Welcome to the Technical Support Center for 4-Chloro-2-formylbenzoic acid. This resource is intended for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) regarding reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive functional groups on this compound and their main reactivity concerns?
A1: this compound possesses three key functional groups: a carboxylic acid, an aromatic aldehyde (formyl group), and a chloro-substituted benzene ring. Each presents distinct reactivity challenges:
-
Aldehyde Group: This group is highly susceptible to oxidation, which can convert it into a carboxylic acid, and reduction to an alcohol. Under certain pH and temperature conditions, it can also undergo self-condensation or polymerization.[1]
-
Carboxylic Acid Group: This group can undergo decarboxylation (loss of CO2) at high temperatures, particularly in the presence of copper salts or strong acids/bases.[1] It is also the site for reactions like esterification and amide bond formation.
-
Chloro Group: Generally stable, but it can participate in cross-coupling reactions under specific conditions.[1]
Q2: My reaction is showing a new, more polar impurity. What is the likely identity of this byproduct?
A2: A common high-polarity impurity is the dicarboxylic acid, which forms from the oxidation of the aldehyde group.[1] This is particularly common if the reaction is exposed to air (oxygen) for prolonged periods.
Q3: I am trying to perform a reaction on the carboxylic acid, but I am observing side reactions. What could be the cause?
A3: The aldehyde group is generally more reactive towards nucleophiles and reducing agents than the carboxylic acid.[1] If your reagents are not completely selective for the carboxylic acid, you will likely see side reactions at the aldehyde. For reactions involving strong bases or nucleophiles, it is highly recommended to protect the aldehyde group first.
Q4: Under what conditions is decarboxylation a significant risk?
A4: Decarboxylation of benzoic acids typically requires high temperatures, often in the range of 200-400 °C.[1] This reaction can be catalyzed by copper salts or occur under strongly acidic or basic conditions.[1] For most standard organic reactions conducted below 150 °C, decarboxylation is not a primary concern unless specific catalysts are present.[1]
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in chemical reactions.
Issue 1: Low Yield and Formation of an Over-oxidized Byproduct
| Symptom | Potential Cause | Solutions |
| A byproduct corresponding to the dicarboxylic acid analog is observed, where the -CHO group is converted to -COOH.[1] | The aldehyde group is sensitive to oxidation by atmospheric oxygen, peroxide impurities in solvents (e.g., THF, ethers), or non-selective oxidizing reagents. Elevated temperatures can accelerate this process.[1] | Inert Atmosphere: Conduct reactions under an inert atmosphere (Nitrogen or Argon) to minimize exposure to oxygen.[1]Solvent Purity: Use freshly distilled or inhibitor-free solvents to remove peroxide impurities.[1]Temperature Control: Maintain the lowest effective temperature for your reaction.[1]Antioxidants: For prolonged reactions or storage, consider adding a radical inhibitor like BHT in trace amounts.[1] |
Issue 2: Formation of Imine Byproducts in Amide Coupling Reactions
| Symptom | Potential Cause | Solutions |
| During amide coupling with a primary or secondary amine, a significant amount of an imine byproduct is formed, and the desired amide yield is low. | The unprotected aldehyde group is highly reactive towards amines, leading to the formation of an imine. | Protect the Aldehyde Group: Before carrying out the amide coupling, protect the aldehyde group as an acetal (e.g., a dimethyl acetal). This can be achieved by reacting this compound with anhydrous methanol and a few drops of chlorotrimethylsilane (TMS-Cl).[2] After the amide coupling is complete, the protecting group can be removed. |
Issue 3: Low Yield in Amide Coupling Reactions
| Symptom | Potential Cause | Solutions |
| The desired amide product is formed in low yield, with starting materials remaining. | Incomplete activation of the carboxylic acid, deactivation of the amine, or steric hindrance.[3] | Optimize Coupling Reagents: Use a more efficient coupling reagent like HATU, especially for difficult couplings.[3][4] Additives like HOBt or OxymaPure can improve efficiency and suppress side reactions.[3]Base Selection: Use a non-nucleophilic base such as diisopropylethylamine (DIPEA).[3]Pre-activation: Stir the carboxylic acid with the coupling reagent and base for 15-30 minutes before adding the amine to ensure complete activation.[3][5] |
Issue 4: Low Yield in Fischer Esterification
| Symptom | Potential Cause | Solutions |
| The esterification reaction does not go to completion, leaving a significant amount of the starting carboxylic acid. | Fischer esterification is a reversible reaction. The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the starting materials.[6][7] | Use Excess Alcohol: Use the alcohol reactant as the solvent to drive the equilibrium towards the product side.[7][8]Remove Water: Use a Dean-Stark apparatus to remove water as it is formed. Alternatively, a dehydrating agent can be used.[7] |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
-
Dissolve this compound (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.
-
Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).[3]
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[3]
-
Add the amine (1.0-1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.[3]
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Protection of the Aldehyde Group as a Dimethyl Acetal
-
Dissolve this compound in anhydrous methanol.
-
Add a few drops of chlorotrimethylsilane (TMS-Cl).[2]
-
Monitor the reaction by TLC or NMR for the disappearance of the aldehyde signal. The reaction may take 1-2 days at room temperature.[2]
-
Once the reaction is complete, neutralize the mixture with an excess of triethylamine (2 equivalents).[2]
-
Evaporate the solvent and dry the product under high vacuum. The resulting protected compound can be used in subsequent reactions.
Visualizations
Caption: A logical workflow for reactions involving this compound.
Caption: A troubleshooting decision tree for common issues.
References
Validation & Comparative
Confirming the Structure of Synthesized 4-Chloro-2-formylbenzoic Acid: A Comparative Spectroscopic Guide
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized molecule's structure is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of spectroscopic data for the target molecule, 4-Chloro-2-formylbenzoic acid, with structurally similar alternatives, supported by detailed experimental protocols.
The successful synthesis of this compound, a key building block in the development of various pharmaceutical compounds, requires rigorous structural verification. This guide outlines the application of standard spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to differentiate the target molecule from potential impurities, starting materials, or isomers.
Spectroscopic Data Comparison
The following tables summarize the expected and observed spectral data for this compound and its structural analogs. This comparative data is essential for identifying the key spectral features that confirm the presence of the desired product.
Table 1: ¹H NMR Spectral Data Comparison (400 MHz, DMSO-d₆)
| Compound | Chemical Shift (δ, ppm) and Multiplicity |
| This compound (Target) | ~13.5 (s, 1H, -COOH), ~10.2 (s, 1H, -CHO), ~8.1 (d, 1H, Ar-H), ~7.9 (d, 1H, Ar-H), ~7.7 (dd, 1H, Ar-H) |
| 4-Chlorobenzoic acid | 13.20 (s, 1H), 7.91 (d, 2H), 7.55 (d, 2H)[1] |
| 4-Formylbenzoic acid | 13.5 (s, 1H), 10.14 (s, 1H), 8.16 (d, 2H), 8.05 (d, 2H)[2] |
| 2-Chlorobenzoic acid | ~8.09 (d, 1H), ~7.50 (m, 1H), ~7.40 (m, 1H), ~7.31 (m, 1H)[3] |
Table 2: ¹³C NMR Spectral Data Comparison (100 MHz, DMSO-d₆)
| Compound | Chemical Shift (δ, ppm) |
| This compound (Target) | ~192 (-CHO), ~168 (-COOH), ~140 (Ar-C), ~138 (Ar-C), ~135 (Ar-C), ~132 (Ar-C), ~130 (Ar-C), ~128 (Ar-C) |
| 4-Chlorobenzoic acid | 166.7, 137.8, 131.3, 130.0, 129.1[4] |
| 4-Formylbenzoic acid | 193.1, 167.0, 139.2, 135.5, 130.1, 129.8[5] |
| 2-Chlorobenzoic acid | ~171.1, ~134.8, ~133.7, ~132.5, ~131.6, ~128.5, ~126.8[3] |
Table 3: IR Spectral Data Comparison (cm⁻¹)
| Compound | Key Absorptions (cm⁻¹) |
| This compound (Target) | ~3000-2500 (broad, O-H), ~1700 (C=O, acid), ~1680 (C=O, aldehyde), ~1600, 1475 (C=C, aromatic) |
| 4-Chlorobenzoic acid | 3093-2546 (O-H), 1681 (C=O), 1592, 1490 (C=C)[6] |
| 4-Formylbenzoic acid | 3100-2500 (O-H), 1705 (C=O, acid), 1685 (C=O, aldehyde), 1605, 1420 (C=C)[7][8] |
| 4-Amino-2-chlorobenzoic acid | 3480, 3380 (N-H), 3100-2500 (O-H), 1670 (C=O)[9] |
Table 4: Mass Spectrometry Data Comparison (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragments |
| This compound (Target) | 184/186 (Cl isotope pattern) | 167/169, 139, 111 |
| 4-Chlorobenzoic acid | 156/158 | 139/141, 111, 75[10] |
| 3-Chlorobenzoic acid | 156/158 | 139/141, 111, 75 |
| 4-Formylbenzoic acid | 150 | 121, 93, 65[11] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to ensure reproducibility and accurate data acquisition.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz NMR spectrometer.
-
Acquisition Parameters for ¹H NMR:
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Pulse width: 30°
-
Spectral width: -2 to 16 ppm
-
-
Acquisition Parameters for ¹³C NMR:
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Pulse program: Proton-decoupled
-
Spectral width: 0 to 200 ppm
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID) and phase correct the resulting spectrum. Reference the solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by thoroughly grinding a mixture of approximately 1 mg of the solid sample with 100 mg of dry KBr.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Scan range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16
-
-
Data Analysis: Identify the characteristic absorption bands and compare them to the reference data.
Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample in a suitable solvent (e.g., methanol) into the mass spectrometer via direct infusion or after separation using gas chromatography (GC-MS).
-
Ionization: Employ electron ionization (EI) at 70 eV.
-
Mass Analysis: Acquire the mass spectrum over a mass-to-charge ratio (m/z) range of 50-300.
-
Data Analysis: Identify the molecular ion peak, paying attention to the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), and analyze the fragmentation pattern.
Visualizing the Workflow and a Potential Signaling Pathway
To further aid in understanding the experimental process and the potential relevance of the synthesized compound, the following diagrams are provided.
By following the detailed protocols and utilizing the comparative spectral data provided, researchers can confidently confirm the structure of synthesized this compound, ensuring the integrity of their subsequent research and development activities.
References
- 1. rsc.org [rsc.org]
- 2. 4-Formylbenzoic acid(619-66-9) 1H NMR spectrum [chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. 4-Chlorobenzoic acid(74-11-3) 13C NMR [m.chemicalbook.com]
- 5. 4-Formylbenzoic acid(619-66-9) 13C NMR [m.chemicalbook.com]
- 6. 4-Chlorobenzoic acid(74-11-3) IR Spectrum [m.chemicalbook.com]
- 7. 4-Formylbenzoic acid(619-66-9) IR Spectrum [m.chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. Benzoic acid, 4-amino-2-chloro- [webbook.nist.gov]
- 10. Benzoic acid, 4-chloro- [webbook.nist.gov]
- 11. 4-Formylbenzoic acid | C8H6O3 | CID 12088 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Spectroscopic Analysis for Verifying 4-Chloro-2-formylbenzoic Acid Purity
For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates like 4-Chloro-2-formylbenzoic acid is paramount for the integrity of downstream applications. This guide provides an objective comparison of common spectroscopic and chromatographic methods for purity verification, complete with detailed experimental protocols and supporting data.
Introduction to Purity Analysis of this compound
This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purity is critical as impurities can lead to unwanted side reactions, lower yields, and the introduction of potentially harmful substances in the final active pharmaceutical ingredient (API).[1] Spectroscopic and chromatographic techniques are essential tools for identifying and quantifying impurities.
A common synthetic route to this compound involves the oxidation of a substituted toluene, such as 2-bromo-4-chlorotoluene.[2] Potential impurities arising from this synthesis may include:
-
Starting Material: Unreacted 2-bromo-4-chlorotoluene.
-
Intermediates: Incompletely oxidized species like 4-chloro-2-formyltoluene.
-
Side-products: Over-oxidized products such as 4-chlorobenzoic acid, or by-products from side reactions.
This guide will compare the efficacy of ¹H Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of this compound.
Comparison of Analytical Techniques
The choice of analytical technique depends on the specific requirements of the analysis, such as the need for quantitative data, the expected nature of the impurities, and the available instrumentation.
| Parameter | ¹H NMR | FT-IR | HPLC-UV | GC-MS |
| Principle | Measures the magnetic properties of atomic nuclei to provide detailed structural information and quantitative data based on signal integration.[3] | Measures the absorption of infrared radiation by molecular vibrations, providing information about functional groups present.[4] | Separates components of a mixture based on their differential partitioning between a mobile and stationary phase, with detection by UV absorbance.[5] | Separates volatile components of a mixture, which are then ionized and fragmented to produce a mass spectrum for identification.[6] |
| Information Provided | Structural elucidation, quantitative determination of major and minor components.[7] | Functional group identification. | Quantitative separation of components, purity assessment by area percentage. | Separation and identification of volatile components, structural information from fragmentation patterns.[8] |
| Strengths | - Primary quantitative method (qNMR) - Provides unambiguous structural information - Can identify and quantify unknown impurities with sufficient concentration.[9] | - Fast and non-destructive - Good for identifying the presence of key functional groups. | - High sensitivity and resolution - Well-established for purity determination - Can separate a wide range of compounds.[10] | - High sensitivity and selectivity - Provides molecular weight and fragmentation data for identification. |
| Limitations | - Lower sensitivity compared to chromatographic methods - Signal overlap can complicate analysis in complex mixtures. | - Not inherently quantitative - Provides limited structural information - Less sensitive to minor components. | - Requires a reference standard for absolute quantification - Non-UV active compounds are not detected. | - Requires derivatization for non-volatile compounds - Thermal degradation of analytes can occur. |
| Typical LOD/LOQ | LOD: ~0.01-0.1% LOQ: ~0.05-0.5%[9] | Not typically used for quantification. | LOD: ~0.1-10 ng/mL LOQ: ~0.5-50 ng/mL[11][12] | LOD: pg to low ng range |
| Sample Preparation | Simple dissolution in a deuterated solvent. | Minimal, can be run neat (solid) or as a solution. | Dissolution in a suitable solvent, filtration. | Derivatization to a volatile ester (e.g., methyl ester) is often required. |
Experimental Protocols
Quantitative ¹H NMR Spectroscopy
Objective: To determine the purity of this compound by identifying and quantifying the main component and any proton-containing impurities.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.
-
Add a precise amount (e.g., 10 mg) of a certified internal standard (e.g., maleic acid or 1,3,5-trimethoxybenzene). The internal standard should have signals that do not overlap with the analyte or expected impurity signals.
-
Dissolve the mixture in a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters (400 MHz NMR Spectrometer):
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons for accurate integration).
-
Number of Scans: 16-64 (to achieve a good signal-to-noise ratio).
-
Acquisition Time: 4-5 seconds.
-
-
Data Processing and Analysis:
-
Apply Fourier transform, phase correction, and baseline correction to the FID.
-
Integrate the signals corresponding to the analyte and the internal standard.
-
Calculate the purity using the following formula:
-
Expected ¹H NMR Data for this compound (in DMSO-d₆):
-
~10.5 ppm (s, 1H): Aldehyde proton (-CHO)
-
~8.0-8.2 ppm (m, 3H): Aromatic protons
-
~13.0 ppm (br s, 1H): Carboxylic acid proton (-COOH)
Impurities would be identified by their unique chemical shifts. For example, the absence of the aldehyde proton signal and the presence of signals corresponding to 4-chlorobenzoic acid would indicate an impurity.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To confirm the presence of the key functional groups in this compound and to detect any major functional group impurities.
Methodology:
-
Sample Preparation:
-
For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity. Place a small amount of the powder directly on the ATR crystal.
-
Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.
-
-
Instrument Parameters:
-
Scan Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
-
Data Analysis:
-
Identify the characteristic absorption bands for the functional groups of this compound.
-
Compare the spectrum to a reference spectrum of a pure standard if available.
-
Look for unexpected peaks that may indicate impurities. For example, the absence of a strong carbonyl stretch from the aldehyde could suggest an impurity.
-
Expected FT-IR Data for this compound:
-
~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid.
-
~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid.
-
~1680 cm⁻¹ (strong): C=O stretch of the aldehyde.
-
~1600, 1475 cm⁻¹: C=C stretching of the aromatic ring.
-
~1300 cm⁻¹: C-O stretch of the carboxylic acid.
-
~850 cm⁻¹: C-Cl stretch.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Objective: To separate and quantify this compound and its impurities.
Methodology:
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or phosphoric acid). A typical gradient might be 20-80% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Prepare a stock solution of a this compound reference standard in the mobile phase (e.g., 1 mg/mL). Prepare a series of dilutions for a calibration curve.
-
Sample Solution: Accurately weigh and dissolve the sample in the mobile phase to a similar concentration as the standard.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound by comparing its retention time to that of the reference standard.
-
Identify impurity peaks.
-
Calculate the purity by area normalization:
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile impurities or the derivatized form of this compound.
Methodology:
-
Sample Preparation (Derivatization):
-
Since this compound is not sufficiently volatile for GC analysis, derivatization is necessary. A common method is esterification of the carboxylic acid to its methyl ester. This can be achieved by reacting the sample with a methylating agent like diazomethane or by heating with methanol and an acid catalyst.
-
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a low temperature (e.g., 80 °C), hold for a few minutes, then ramp to a high temperature (e.g., 280 °C) to elute all components.
-
Injector Temperature: 250 °C.
-
MS Ion Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 50-400 amu.
-
-
Data Analysis:
-
Identify the peak for the derivatized this compound and any impurity peaks in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of each peak to identify the compound by comparing it to a spectral library or by interpreting the fragmentation pattern.
-
Quantification can be performed using an internal standard and a calibration curve.
-
Expected Mass Spectrum Fragmentation for Methyl 4-Chloro-2-formylbenzoate:
-
Molecular Ion (M⁺): The peak corresponding to the molecular weight of the methyl ester.
-
Loss of -OCH₃: A significant fragment corresponding to [M-31]⁺.
-
Loss of -COOCH₃: A fragment corresponding to [M-59]⁺.
-
Fragments characteristic of the substituted benzene ring.
Visualizing the Workflow and Data Interpretation
Caption: Experimental workflow for purity analysis of this compound.
Caption: Logical flow for data interpretation in purity verification.
Conclusion
The selection of an appropriate analytical method for verifying the purity of this compound depends on the specific analytical needs.
-
¹H NMR is a powerful tool for both structural confirmation and direct quantification of purity, especially when using a certified internal standard (qNMR). It is particularly useful for identifying and quantifying unknown impurities if they are present at a sufficient concentration (typically >0.1%).
-
FT-IR serves as a rapid, qualitative check to confirm the presence of the expected functional groups and the absence of major impurities with different functionalities.
-
HPLC-UV is the method of choice for routine purity analysis and for the detection and quantification of low-level impurities, offering high sensitivity and resolving power.
-
GC-MS is highly effective for identifying volatile impurities and can provide definitive structural information after derivatization of the main component.
For comprehensive quality control, a combination of these techniques is often employed. For instance, HPLC-UV can be used for routine purity checks, while NMR and GC-MS can be utilized to identify and characterize any unknown impurities that are detected. This multi-faceted approach ensures a thorough understanding of the purity profile of this compound, contributing to the overall quality and safety of the final pharmaceutical products.
References
- 1. benchchem.com [benchchem.com]
- 2. web.pdx.edu [web.pdx.edu]
- 3. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 4. 4-Chlorobenzoic Acid | ClC6H4COOH | CID 6318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. helixchrom.com [helixchrom.com]
- 6. 4-Chlorotoluene | C7H7Cl | CID 7810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. altabrisagroup.com [altabrisagroup.com]
- 12. How to Achieve Low LOD in HPLC—Key Methods [eureka.patsnap.com]
Comparative Reactivity Analysis: 4-Chloro-2-formylbenzoic Acid and Other Benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of 4-Chloro-2-formylbenzoic acid with other relevant benzoic acid derivatives. The analysis is supported by quantitative data on acidity, alongside detailed experimental protocols for key reactions, offering valuable insights for its application in organic synthesis and drug development.
Introduction to Reactivity
The reactivity of benzoic acid and its derivatives is fundamentally influenced by the nature and position of substituents on the aromatic ring. These substituents can alter the electron density at the carboxylic acid group and other reactive sites, thereby affecting acidity and susceptibility to nucleophilic attack. This compound possesses two electron-withdrawing groups: a chloro group at the 4-position and a formyl group at the 2-position. Both groups are expected to increase the acidity of the carboxylic acid compared to unsubstituted benzoic acid by stabilizing the resulting carboxylate anion through inductive and resonance effects.
Comparison of Acidity
The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in a solution. A lower pKa value indicates a stronger acid. The table below compares the pKa values of this compound with other selected benzoic acid derivatives.
| Compound | Structure | pKa |
| Benzoic Acid[1][2][3] | C₆H₅COOH | 4.20[1][4] |
| 4-Chlorobenzoic Acid[5][6][7] | 4-ClC₆H₄COOH | 3.98[5][6] |
| 2-Chlorobenzoic Acid[8][9][10] | 2-ClC₆H₄COOH | 2.89[8][9] |
| 4-Formylbenzoic Acid[11][12][13] | 4-HCOC₆H₄COOH | ~3.75 |
| 2-Formylbenzoic Acid[14][15][16] | 2-HCOC₆H₄COOH | ~3.8 (Predicted)[14] |
| 2,4-Dichlorobenzoic Acid[17][18][19] | 2,4-Cl₂C₆H₃COOH | 2.68 (Predicted)[17] |
| This compound | 4-Cl, 2-HCOC₆H₃COOH | ~2.5 (Estimated) |
Note: The pKa value for this compound is an estimate based on the additive effects of the chloro and formyl substituents. Experimental determination is recommended for precise applications.
The presence of both a chloro and a formyl group, particularly with the formyl group in the ortho position which can exert a significant ortho effect, is expected to make this compound a considerably stronger acid than benzoic acid and its mono-substituted counterparts.
Key Reactions and Experimental Protocols
The dual functionality of this compound, possessing both a carboxylic acid and an aldehyde group, allows for a diverse range of chemical transformations. Below are detailed protocols for two fundamental reactions: esterification of the carboxylic acid and amide bond formation.
Esterification: Synthesis of Methyl 4-chloro-2-formylbenzoate
This protocol is adapted from a standard Fischer esterification procedure for substituted benzoic acids.
Reaction Scheme:
Figure 1: Fischer Esterification of this compound.
Materials:
-
This compound
-
Anhydrous Methanol
-
Concentrated Sulfuric Acid
-
Sodium Bicarbonate (saturated solution)
-
Brine
-
Anhydrous Magnesium Sulfate
-
Ethyl Acetate
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 eq), which also serves as the solvent.
-
Slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) to the stirring solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 65 °C for methanol) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 4-chloro-2-formylbenzoate.
-
The crude product can be further purified by column chromatography on silica gel or by recrystallization.
Amide Bond Formation: Synthesis of 4-Chloro-N-alkyl/aryl-2-formylbenzamide
This protocol describes a general two-step procedure for amide bond formation, proceeding through an acid chloride intermediate.
Reaction Workflow:
Figure 2: Two-step workflow for the synthesis of amides from this compound.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Primary or Secondary Amine (RNH₂ or R₂NH)
-
Triethylamine (Et₃N) or Pyridine
-
1 M Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
Step 1: Formation of 4-Chloro-2-formylbenzoyl Chloride
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq) in anhydrous DCM or THF.
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
-
Slowly add thionyl chloride (1.2-1.5 eq) or oxalyl chloride (1.2-1.5 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 1-2 hours, or until the evolution of gas ceases.
-
Cool the mixture to room temperature and remove the solvent and excess reagent under reduced pressure to obtain the crude 4-chloro-2-formylbenzoyl chloride, which is often used in the next step without further purification.
Step 2: Amide Formation
-
Dissolve the crude acid chloride from Step 1 in anhydrous DCM or THF under an inert atmosphere.
-
In a separate flask, dissolve the desired primary or secondary amine (1.0-1.2 eq) and a base such as triethylamine or pyridine (1.5-2.0 eq) in anhydrous DCM or THF.
-
Cool the amine solution to 0 °C and add the acid chloride solution dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude amide can be purified by recrystallization or column chromatography.
Reactivity Considerations: The Ortho-Formyl Group
The presence of a formyl group ortho to the carboxylic acid in this compound introduces the possibility of ring-chain tautomerism , similar to that observed in 2-carboxybenzaldehyde. In solution, an equilibrium may exist between the open-chain aldehydic acid form and the cyclic lactol form (3-hydroxy-6-chlorophthalide).
Figure 3: Ring-chain tautomerism of this compound.
This equilibrium can influence the reactivity of the molecule. For instance, in reactions targeting the carboxylic acid, the presence of the lactol form might affect the reaction rate. Conversely, the aldehyde group's reactivity might be masked in its hemiacetal form within the lactol. The position of this equilibrium is dependent on factors such as the solvent, temperature, and pH. For reactions requiring selective transformation of either the carboxylic acid or the aldehyde, careful consideration and optimization of reaction conditions are necessary. Protection of one of the functional groups may be required to achieve high selectivity.
Conclusion
This compound is a highly functionalized benzoic acid derivative with enhanced acidity due to the presence of two electron-withdrawing substituents. Its dual reactivity, stemming from the carboxylic acid and aldehyde moieties, makes it a versatile building block in organic synthesis. However, the potential for ring-chain tautomerism due to the ortho-formyl group necessitates careful consideration of reaction conditions to achieve desired selectivity. The provided data and protocols serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, enabling a more informed application of this reactive intermediate.
References
- 1. Benzoic Acid | C6H5COOH | CID 243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzoic Acid - Structure, Properties, Reactions | Turito [turito.com]
- 3. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]
- 4. global.oup.com [global.oup.com]
- 5. 4-Chlorobenzoic Acid | ClC6H4COOH | CID 6318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. 4-Chlorobenzoic acid - Wikipedia [en.wikipedia.org]
- 8. 2-Chlorobenzoic Acid | C7H5ClO2 | CID 8374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Chlorobenzoic acid - Wikipedia [en.wikipedia.org]
- 10. Page loading... [wap.guidechem.com]
- 11. 4-Formylbenzoic acid | C8H6O3 | CID 12088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 4-Formylbenzoic acid | 619-66-9 [chemicalbook.com]
- 13. Benzoic acid, 4-formyl- [webbook.nist.gov]
- 14. chembk.com [chembk.com]
- 15. 2-Carboxybenzaldehyde(119-67-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 16. Phthalaldehydic acid | C8H6O3 | CID 8406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. 2,4-Dichlorobenzoic acid | 50-84-0 [chemicalbook.com]
- 18. 2,4-Dichlorobenzoic Acid | C7H4Cl2O2 | CID 5787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Benzoic acid, 2,4-dichloro- (CAS 50-84-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
A Comparative Guide to the Reactivity of 4-Chloro-2-formylbenzoic Acid and 2-formylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of 4-Chloro-2-formylbenzoic acid and its parent compound, 2-formylbenzoic acid. The introduction of a chloro substituent to the benzene ring significantly influences the electronic properties and, consequently, the reactivity of the formyl and carboxylic acid functional groups. This comparison is supported by theoretical principles and available experimental data to inform reaction design and optimization in synthetic chemistry and drug development.
Core Chemical Structures
| Compound | Structure |
| 2-formylbenzoic acid | |
| This compound | ![]() |
Theoretical Reactivity Analysis: The Influence of the Chloro Substituent
The primary difference between the two molecules is the presence of a chlorine atom at the 4-position (para to the carboxylic acid group) in this compound. Chlorine is an electron-withdrawing group, primarily through its inductive effect (-I), which pulls electron density away from the aromatic ring. This electronic perturbation has predictable consequences on the reactivity of both the formyl and carboxylic acid functionalities.
1. Acidity of the Carboxylic Acid Group:
The electron-withdrawing nature of the chlorine atom stabilizes the carboxylate anion formed upon deprotonation. By delocalizing the negative charge, the chloro group makes the conjugate base more stable, thereby increasing the acidity of the carboxylic acid.
2. Reactivity of the Formyl Group:
The formyl group's carbon atom is electrophilic and susceptible to nucleophilic attack. The electron-withdrawing chlorine atom further decreases the electron density at the carbonyl carbon of the formyl group.[1][2] This heightened electrophilicity makes the formyl group in this compound more reactive towards nucleophiles compared to that in 2-formylbenzoic acid.
-
Prediction: Reactions involving nucleophilic addition to the formyl group, such as the formation of imines, acetals, and the initial step in the synthesis of isoindolinones and phthalazinones, are expected to proceed at a faster rate with this compound.
The Hammett equation, which describes the relationship between substituent electronic effects and reaction rates, provides a theoretical framework for this prediction.[3][4][5] For reactions favored by electron-withdrawing groups (a positive rho value, ρ), the para-chloro substituent (with a positive sigma value, σ) will lead to an increased reaction rate constant.[6][7]
Comparative Physicochemical Data
| Property | 2-formylbenzoic acid | This compound |
| CAS Number | 119-67-5[8] | 4657-56-1 |
| Molecular Formula | C₈H₆O₃[8] | C₈H₅ClO₃ |
| Molecular Weight | 150.13 g/mol [8] | 184.58 g/mol |
| Melting Point | 94-96 °C | 184-186 °C |
| Appearance | Off-white crystalline solid | Solid |
Experimental Protocols and Reactivity in Heterocycle Synthesis
Both 2-formylbenzoic acid and its 4-chloro derivative are valuable precursors for the synthesis of various heterocyclic scaffolds, which are of significant interest in medicinal chemistry. The following sections detail representative experimental protocols for the synthesis of isoindolinones and phthalazinones.
Synthesis of N-Substituted Isoindolinones
N-substituted isoindolinones are synthesized through a condensation reaction between the formylbenzoic acid derivative and a primary amine, followed by intramolecular cyclization.
-
Materials:
-
2-formylbenzoic acid (1.0 mmol)
-
Benzylamine (1.0 mmol)
-
Acetophenone (1.0 mmol)
-
Water (5 mL)
-
-
Procedure:
-
Combine 2-formylbenzoic acid, benzylamine, and acetophenone in a sealed vessel with water.
-
Heat the reaction mixture to 70 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature to allow the product to precipitate.
-
Collect the solid by filtration, wash with water, and dry to yield the pure product.
-
References
- 1. sarthaks.com [sarthaks.com]
- 2. Do electron withdrawing groups favors nucleophilic addition | Filo [askfilo.com]
- 3. Hammett equation - Wikipedia [en.wikipedia.org]
- 4. web.viu.ca [web.viu.ca]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Unit 4: Free Energy Relationships [research.cm.utexas.edu]
- 7. pharmacy180.com [pharmacy180.com]
- 8. 2-Carboxybenzaldehyde - Wikipedia [en.wikipedia.org]
A Comparative Guide to Catalysts for Reactions of 4-Chloro-2-formylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various catalysts for key transformations of 4-chloro-2-formylbenzoic acid, a versatile bifunctional molecule. Due to the limited availability of direct comparative studies on this specific substrate, this guide extrapolates data from reactions involving analogous aromatic aldehydes and carboxylic acids. The information herein is intended to serve as a foundational resource for catalyst selection and methods development in the synthesis of derivatives of this compound, a valuable building block in medicinal chemistry and materials science.
Esterification of the Carboxylic Acid Group
The esterification of the carboxylic acid moiety in this compound can be achieved using a variety of catalysts. The choice of catalyst often depends on the desired reaction conditions, such as temperature and the need for mildness to preserve the formyl group.
Table 1: Comparison of Catalysts for the Esterification of Benzoic Acid Derivatives
| Catalyst Class | Specific Catalyst | Alcohol | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference(s) |
| Solid Acid | Montmorillonite K-10 (Phosphoric Acid Modified) | Methanol, Benzyl Alcohol | Reflux | 5 | High | [1] |
| Solid Acid | Amberlyst-15 (Ion Exchange Resin) | Ethanol, Butanol, Hexanol | 55-75 | - | 6.9 - 7.8 | [2] |
| Ionic Liquid | 1-Butyl-3-methylimidazolium chloride | Ethanol, Butanol, Hexanol | 55-75 | - | 18.9 - 19.6 | [2] |
| Deep Eutectic Solvent (DES) | p-TSA & BTEAC | Ethanol, Butanol, Hexanol | 55-75 | - | 52.7 - 88.4 | [2] |
Experimental Protocol: Esterification using a Deep Eutectic Solvent (DES) Catalyst [2]
-
Catalyst Preparation: Prepare the deep eutectic solvent by mixing p-toluenesulfonic acid (p-TSA) as the hydrogen bond donor and benzyltriethylammonium chloride (BTEAC) as the hydrogen bond acceptor.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound, an excess of the desired alcohol (e.g., ethanol, molar ratio of 10:1 alcohol to acid), and the prepared DES catalyst (10 wt% of the reactants).
-
Reaction Conditions: Heat the mixture to the desired temperature (e.g., 75°C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, cool the reaction mixture. The DES phase may separate upon cooling, or the product can be extracted using an appropriate organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude ester by column chromatography or recrystallization.
Caption: Workflow for the esterification of this compound.
Amidation of the Carboxylic Acid Group
Direct amidation of the carboxylic acid group requires catalysts that can activate the carboxylic acid for nucleophilic attack by an amine, while avoiding side reactions with the aldehyde.
Table 2: Comparison of Catalysts for Direct Amidation of Carboxylic Acids
| Catalyst Class | Specific Catalyst | Amine | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference(s) |
| Boron-based | Boronic Acids (e.g., ortho-substituted) | Various | Varies | Varies | High | [3] |
| Boron-based | 1,3-Dioxa-5-aza-2,4,6-triborinane (DATB) | Various | Varies | Varies | High | [3] |
| Zirconium-based | Zr-based Lewis-acid-PolyOxoMetalate (POM) | Various | 70 | - | High | [3] |
| Hafnium-based | Cp₂HfCl₂ | Various | Varies | - | High | [3] |
Experimental Protocol: Direct Amidation using a Boronic Acid Catalyst [3]
-
Reaction Setup: To a solution of this compound in a suitable solvent (e.g., toluene), add the amine (1.1 equivalents) and a catalytic amount of an ortho-substituted phenylboronic acid (e.g., 5 mol%).
-
Reaction Conditions: Heat the reaction mixture to reflux with azeotropic removal of water using a Dean-Stark apparatus.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture and dilute with an organic solvent. Wash the solution with aqueous acid (e.g., 1 M HCl), saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash chromatography.
Caption: Workflow for the direct amidation of this compound.
Oxidation of the Formyl Group
The formyl group of this compound can be selectively oxidized to a carboxylic acid, yielding 4-chlorophthalic acid. This transformation often employs hydrogen peroxide as a green oxidant in the presence of a suitable catalyst.
Table 3: Comparison of Catalysts for the Oxidation of Aromatic Aldehydes
| Catalyst Class | Specific Catalyst | Oxidant | Solvent | Temperature | Yield (%) | Reference(s) |
| Selenium-based | Polystyrene-bound phenylseleninic acid | H₂O₂ | - | - | High | [4] |
| Selenium-based | Selenium(IV) Oxide | H₂O₂ | THF | - | High | [4] |
| Palladium-based | Palladium(II) | H₂O₂ | - | - | High | [4] |
| Acid-catalyzed | Formic Acid | H₂O₂ (as UHP) | Formic Acid | - | High | [4] |
Experimental Protocol: Oxidation using Selenium(IV) Oxide Catalyst [4]
-
Reaction Setup: In a round-bottom flask, dissolve this compound in tetrahydrofuran (THF).
-
Reagent Addition: Add a catalytic amount of selenium(IV) oxide (e.g., 1-5 mol%). To this mixture, add hydrogen peroxide (30% aqueous solution) dropwise at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the disappearance of the starting material by TLC.
-
Work-up: Once the reaction is complete, quench any remaining peroxide by adding a saturated aqueous solution of sodium sulfite. Acidify the mixture with dilute HCl and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate to yield the dicarboxylic acid.
Caption: Workflow for the oxidation of the formyl group.
Decarboxylation
The removal of the carboxylic acid group can be accomplished through catalytic decarboxylation, typically at elevated temperatures. Transition metal catalysts are often employed for this transformation.
Table 4: Comparison of Catalysts for the Decarboxylation of Aromatic Carboxylic Acids
| Catalyst Class | Specific Catalyst | Temperature (°C) | Atmosphere | Reference(s) |
| Copper-based | Copper salts | 200-400 | Inert | [5] |
| Silver-based | Silver salts | High | Inert | [6] |
| Gold-based | Gold catalysts | High | Inert | [6] |
| Palladium-based | Palladium catalysts | High | Inert | [6] |
| Rhodium-based | Rhodium catalysts | High | Inert | [6] |
| Iron/Ruthenium | Fe₂₅Ru₇₅ Nanoparticles | 175-200 | H₂ | [6] |
Experimental Protocol: Decarboxylation using a Bimetallic Catalyst [6]
-
Catalyst System: Utilize bimetallic FeRu nanoparticles on a supported ionic liquid phase (Fe₂₅Ru₇₅@SILP+IL-NEt₂).
-
Reaction Setup: In a high-pressure autoclave, charge the catalyst, this compound, and a high-boiling solvent such as mesitylene.
-
Reaction Conditions: Pressurize the autoclave with hydrogen gas (e.g., 50 bar) and heat to the required temperature (e.g., 200°C) with stirring for several hours.
-
Work-up: After cooling and venting the reactor, filter the catalyst.
-
Analysis and Purification: Analyze the product mixture by GC-MS or NMR. The product, 4-chloro-2-methylbenzaldehyde, can be purified by distillation or chromatography.
Caption: Workflow for the decarboxylation of this compound.
Disclaimer: The experimental data and protocols presented in this guide are based on literature for similar compound classes and should be adapted and optimized for reactions specifically involving this compound. Appropriate safety precautions should always be taken when performing chemical reactions.
References
- 1. ijstr.org [ijstr.org]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. mdpi.com [mdpi.com]
- 4. Catalytic oxidation of aldehydes to carboxylic acids with hydrogen peroxide as oxidant | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for 4-Chloro-2-formylbenzoic Acid
For researchers, scientists, and drug development professionals, the accurate and precise quantification of 4-Chloro-2-formylbenzoic acid, a key intermediate and potential impurity in pharmaceutical synthesis, is crucial for ensuring product quality and consistency. The validation of analytical methods is a mandatory requirement to demonstrate that a chosen analytical procedure is suitable for its intended purpose. This guide provides a comparative overview of common analytical techniques for the quantification of this compound, with a focus on High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.
While specific validated method data for this compound is not extensively published, this guide leverages data from validated methods for structurally similar compounds, such as benzoic acid and its chlorinated derivatives, to provide a reliable comparison of expected performance characteristics.
Quantitative Performance Comparison
The choice of an analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following tables summarize the typical performance characteristics of HPLC-UV, GC-MS (with derivatization), and UV-Vis Spectrophotometry for the analysis of aromatic carboxylic acids.
Table 1: Comparison of Quantitative Performance Parameters
| Parameter | HPLC-UV | GC-MS (with Derivatization) | UV-Vis Spectrophotometry |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | 0.001 - 0.1 µg/mL | 0.5 - 5 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 - 3 µg/mL | 0.003 - 0.3 µg/mL | 1.5 - 15 µg/mL |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.995 |
| Linear Range | 0.5 - 200 µg/mL | 0.01 - 100 µg/mL | 5 - 50 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 90 - 110% |
| Precision (% RSD) | < 2% | < 5% | < 5% |
Experimental Protocols
Detailed methodologies are essential for the reproducibility of analytical results. Below are representative experimental protocols for each technique.
High-Performance Liquid Chromatography (HPLC-UV)
This method is well-suited for the routine quantification of this compound in bulk materials and reaction mixtures.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for the separation of benzoic acid derivatives.[1]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 3 with phosphoric acid) and an organic modifier (e.g., acetonitrile or methanol) in a gradient or isocratic elution. A typical starting point could be a 60:40 (v/v) ratio of buffer to acetonitrile.[1][2]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: UV detection at approximately 230-254 nm, where the aromatic carboxyl functionality exhibits strong absorbance.[3][4]
-
Injection Volume: 10-20 µL.[2]
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent, such as methanol or the mobile phase, to a known concentration.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity, making it ideal for the identification and quantification of trace levels of this compound, particularly as an impurity. Due to the low volatility of the analyte, a derivatization step is typically required.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Derivatization:
-
The carboxylic acid group is converted to a more volatile ester (e.g., methyl or trimethylsilyl ester). Silylation with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common approach.
-
-
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), is generally suitable.
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: An initial oven temperature of around 80°C, held for a few minutes, followed by a temperature ramp to approximately 280-300°C.[5]
-
Injector Temperature: 250-280°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity in quantitative analysis, or full scan for qualitative identification.
-
-
Sample Preparation:
-
Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, hexane).[6]
-
Perform the derivatization reaction.
-
Inject the derivatized sample into the GC-MS system.
-
UV-Vis Spectrophotometry
This technique provides a simple and rapid method for the quantification of this compound in straightforward sample matrices where high selectivity is not a primary concern.
-
Instrumentation: A UV-Vis spectrophotometer.
-
Methodology:
-
Solvent: Prepare all solutions using a UV-grade solvent in which the analyte is soluble and stable, such as methanol or ethanol.
-
Standard Preparation: Prepare a stock solution of this compound (e.g., 100 µg/mL) in the chosen solvent. From this stock, prepare a series of calibration standards by serial dilution.
-
Quantification:
-
Determine the wavelength of maximum absorbance (λmax) for this compound by scanning a standard solution across the UV spectrum (typically 200-400 nm). Aromatic carboxylic acids generally exhibit strong absorption in the 230-280 nm range.[7]
-
Measure the absorbance of the standard solutions and the sample solution at the determined λmax.
-
Construct a calibration curve by plotting absorbance versus concentration for the standards.
-
Determine the concentration of the sample from the calibration curve.
-
-
Method Validation Workflow and Parameters
The validation of an analytical method is a systematic process that ensures the reliability of the results. The International Council for Harmonisation (ICH) guidelines provide a framework for the validation of analytical procedures.[8][9][10]
Analytical Method Lifecycle
The validation process involves the evaluation of several key parameters to demonstrate the method's suitability.
Key Validation Parameters
References
- 1. academic.oup.com [academic.oup.com]
- 2. thaiscience.info [thaiscience.info]
- 3. helixchrom.com [helixchrom.com]
- 4. Fast analysis of benzoic acids using a reversed-phase HPLC-UV method - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 5. The development and validation of a GC-MS method for the quantification of glycolaldehyde formed from carbohydrate fragmentation processes - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Sample preparation GC-MS [scioninstruments.com]
- 7. IR and UV–Vis Spectroscopy of Carboxylic Acids [moodle.tau.ac.il]
- 8. altabrisagroup.com [altabrisagroup.com]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for the Analysis of 4-Chloro-2-formylbenzoic Acid
For researchers, scientists, and professionals in drug development, the accurate and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. One such critical intermediate is 4-Chloro-2-formylbenzoic acid, a key building block in the synthesis of various pharmaceutical compounds. The choice of analytical methodology for its quantification is a crucial decision that impacts data quality and regulatory compliance. This guide provides an objective comparison of two powerful and widely used analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the determination of this compound.
This document outlines detailed experimental protocols, presents a side-by-side comparison of expected performance data, and illustrates the logical workflow for the cross-validation of these two methods. This will aid in the selection of the most suitable technique based on specific analytical requirements such as sensitivity, selectivity, and sample throughput.
Comparative Overview of Analytical Methodologies
High-Performance Liquid Chromatography is a versatile and robust technique suitable for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile. For this compound, a reversed-phase HPLC method with UV detection is a straightforward approach that typically requires minimal sample preparation.
Gas Chromatography-Mass Spectrometry, on the other hand, offers exceptional sensitivity and selectivity. However, due to the low volatility of carboxylic acids, a derivatization step is necessary to convert this compound into a more volatile form prior to GC-MS analysis. This additional step adds to the complexity of the sample preparation but can lead to significantly lower detection limits.
Quantitative Performance Data
The selection of an analytical method is often driven by its performance characteristics. The following table summarizes the expected validation parameters for the analysis of this compound by HPLC-UV and GC-MS, providing a basis for comparison.
| Parameter | HPLC-UV | GC-MS |
| Linearity (R²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~1 ng/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL | ~5 ng/mL |
| Precision (%RSD) | < 2% | < 5% |
| Accuracy/Recovery (%) | 98 - 102% | 95 - 105% |
| Sample Preparation | Simple dissolution and filtration | Derivatization required |
| Analysis Time | ~10-15 minutes | ~20-30 minutes |
Experimental Protocols
Detailed and robust experimental protocols are the foundation of reproducible and reliable analytical data. Below are representative methodologies for the analysis of this compound using HPLC-UV and GC-MS.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the direct analysis of this compound in bulk drug substances or reaction mixtures.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to achieve a concentration within the linear range of the method. Filter the solution through a 0.45 µm syringe filter prior to injection.
-
HPLC System and Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Phosphoric Acid in Water (e.g., 60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector set at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method requires a derivatization step to increase the volatility of this compound. Methylation is a common derivatization technique for carboxylic acids.
-
Sample Preparation (Derivatization):
-
Accurately weigh the sample and dissolve it in a suitable solvent (e.g., methanol).
-
Add a methylating agent (e.g., diazomethane solution or trimethylsilyldiazomethane) and allow the reaction to proceed.
-
Quench any excess derivatizing agent.
-
Dilute the derivatized sample to a suitable concentration with a solvent compatible with the GC injection (e.g., hexane or ethyl acetate).
-
-
GC-MS System and Conditions:
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the methylated this compound.
-
Mandatory Visualization
The following diagram illustrates the logical workflow for the cross-validation of the HPLC and GC-MS analytical methods.
Caption: Workflow for the cross-validation of HPLC and GC-MS analytical methods.
Conclusion
Both HPLC-UV and GC-MS are suitable for the quantitative analysis of this compound, each offering distinct advantages. HPLC-UV is a robust and straightforward method, ideal for routine quality control and in-process monitoring where high sensitivity is not the primary requirement. In contrast, GC-MS provides superior sensitivity and selectivity, making it the preferred method for trace-level impurity analysis or when a high degree of confirmation is necessary.
The cross-validation of these two methods, as outlined in this guide, ensures the consistency and reliability of the analytical results. This provides a high degree of confidence in the data, which is critical for regulatory submissions and ensuring product quality in the pharmaceutical industry. The choice between HPLC and GC-MS will ultimately be dictated by the specific application, the required sensitivity, the complexity of the sample matrix, and the available instrumentation.
Comparative Analysis of 4-Chloro-2-formylbenzoic Acid Analogs: A Focus on Anticancer Activity
For Immediate Release
A detailed guide for researchers, scientists, and drug development professionals comparing the biological activities of novel 4-Chloro-2-formylbenzoic acid analogs. This publication provides a comprehensive overview of their potential as anticancer agents, with a specific focus on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibition, supported by quantitative data and detailed experimental protocols.
This guide synthesizes recent findings on a series of amide derivatives of 4-(2-chloroacetamido)benzoic acid, which are structurally related to this compound. These compounds have emerged as promising candidates in anticancer research, demonstrating significant cytotoxic effects against various cancer cell lines and potent inhibitory activity against VEGFR-2, a key mediator of angiogenesis in tumors.
Quantitative Data Summary
The biological activity of synthesized 4-(2-chloroacetamido)benzoic acid derivatives was evaluated against multiple human cancer cell lines and for their specific inhibition of VEGFR-2. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below. Lower IC50 values indicate higher potency.
| Compound | Target Cell Line/Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) |
| Amide Derivative 23h | MCF-7 (Breast Cancer) | 37.2 | Sorafenib | - |
| HepG2 (Liver Cancer) | 22.3 | 3.51 | ||
| VEGFR-2 | 0.0117 | 0.00312 | ||
| Amide Derivative 23l | MCF-7 (Breast Cancer) | 19.4 | Sorafenib | - |
| HepG2 (Liver Cancer) | 11.3 | 3.51 | ||
| VEGFR-2 | 0.0058 | 0.00312 | ||
| Diamide Derivative 24b | MCF-7 (Breast Cancer) | 42.7 | Sorafenib | - |
| HepG2 (Liver Cancer) | 30.3 | 3.51 | ||
| VEGFR-2 | 0.0223 | 0.00312 | ||
| Diamide Derivative 24c | MCF-7 (Breast Cancer) | 40.7 | Sorafenib | - |
| HepG2 (Liver Cancer) | 29.8 | 3.51 | ||
| VEGFR-2 | 0.0207 | 0.00312 | ||
| Quinoxaline Derivative 15 | HepG-2 (Liver Cancer) | 5.30 | Doxorubicin | 7.94 |
| MCF-7 (Breast Cancer) | 2.20 | 8.07 | ||
| HCT-116 (Colon Cancer) | 5.50 | 6.75 | ||
| VEGFR-2 | 1.09 | Sorafenib | 1.27 | |
| Quinoxaline Derivative 17b | VEGFR-2 | 1.19 | Sorafenib | 1.27 |
Data compiled from published research.[1][2] Note that direct comparison between different studies should be made with caution due to potential variations in experimental conditions.
Key Signaling Pathway: VEGFR-2 Mediated Angiogenesis
The primary mechanism of action for many of these analogs is the inhibition of VEGFR-2. The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, triggers a signaling cascade that is crucial for angiogenesis—the formation of new blood vessels. Tumors exploit this process to secure a blood supply for their growth and metastasis. By inhibiting VEGFR-2, these compounds can effectively cut off the tumor's blood supply, leading to apoptosis (programmed cell death) and a reduction in tumor growth.
Caption: VEGFR-2 signaling pathway and the point of inhibition by the subject analogs.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Methodology:
-
Cell Seeding: Cancer cells (e.g., HepG-2, MCF-7, HCT-116) are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48 hours.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.[3][4]
VEGFR-2 Kinase Inhibition Assay
This assay determines the ability of the compounds to inhibit the enzymatic activity of the VEGFR-2 kinase.
Methodology:
-
Compound Preparation: The test compounds are serially diluted to various concentrations.
-
Reaction Setup: In a 96-well plate, the diluted VEGFR-2 enzyme is added to wells containing the test compounds. The reaction mixture is incubated at 30°C for 30 minutes.
-
Kinase Reaction Initiation: The kinase reaction is initiated by the addition of a master mix containing ATP and a suitable substrate (e.g., Poly (Glu, Tyr) 4:1). The plate is incubated for a defined period (e.g., 60 minutes) at 30°C.
-
Signal Detection: An ADP-Glo™ Kinase Assay kit is typically used for detection. The ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP. Subsequently, the Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal.
-
Luminescence Measurement: The luminescence is measured using a microplate luminometer.
-
IC50 Calculation: The percentage of inhibition is calculated relative to a control with no inhibitor. The IC50 value is determined from a dose-response curve.[3][5][6]
Conclusion
The 4-(2-chloroacetamido)benzoic acid scaffold represents a promising starting point for the development of novel anticancer agents. The data presented herein highlights the potential of these analogs as potent inhibitors of VEGFR-2 and cytotoxic agents against a range of cancer cell lines. Further optimization of these structures could lead to the development of more effective and selective cancer therapeutics. The provided experimental protocols offer a standardized framework for the continued evaluation and comparison of these and other novel chemical entities in the field of oncology drug discovery.
References
- 1. protocols.io [protocols.io]
- 2. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. jocpr.com [jocpr.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Chloro Group's Impact on 4-Chloro-2-formylbenzoic Acid Reactivity: A Comparative Analysis
A detailed examination for researchers, scientists, and drug development professionals reveals the significant influence of the chloro substituent on the chemical reactivity of 4-Chloro-2-formylbenzoic acid. By comparing its acidity and predicted reaction kinetics with analogous benzoic acid derivatives, this guide provides a quantitative and qualitative assessment supported by experimental data and detailed protocols.
The reactivity of this compound is intrinsically linked to the electronic properties of its substituents. The presence of both a chloro group and a formyl group on the benzoic acid backbone significantly alters the electron density of the aromatic ring and the acidity of the carboxylic acid, thereby influencing its behavior in chemical reactions. This guide delves into these effects, offering a comparative perspective against benzoic acid, 4-chlorobenzoic acid, and 2-formylbenzoic acid.
Acidity and the Inductive Effect: A Quantitative Comparison
The acidity of a carboxylic acid, represented by its pKa value, is a critical indicator of its reactivity, particularly in reactions involving the carboxyl group such as esterification and amidation. The chloro and formyl groups are both electron-withdrawing, a property that enhances the acidity of the benzoic acid. This is due to the inductive effect, where these electronegative groups pull electron density away from the carboxylate group, stabilizing the conjugate base and making the proton more readily donated.
A lower pKa value signifies a stronger acid. Based on the experimental pKa values of related compounds, we can quantitatively assess the impact of each substituent.
| Compound | pKa |
| Benzoic Acid | 4.20[1][2][3][4] |
| 4-Chlorobenzoic Acid | 3.98[5][6] |
| 2-Formylbenzoic Acid | 4.57 (Predicted)[7][8] |
| This compound | Estimated pKa ≈ 3.4 |
Table 1: Comparison of pKa values for this compound and related compounds at 25°C in water.
For this compound, a precise experimental pKa is not available in the reviewed literature. However, we can estimate its acidity using the Hammett equation, a well-established method for correlating the electronic effects of substituents with the reactivity of aromatic compounds. By utilizing the Hammett sigma constants (σ) for the chloro and formyl groups, we can predict the additive effect on the acidity. The chloro group in the para position has a σp of +0.23, and the formyl group in the ortho position has a σo value that is context-dependent but generally electron-withdrawing. The combined electron-withdrawing power of both substituents is expected to significantly lower the pKa of this compound, making it a considerably stronger acid than benzoic acid, 4-chlorobenzoic acid, and 2-formylbenzoic acid. An estimated pKa of around 3.4 highlights its enhanced acidity.
Electronic Effects on Reactivity
The increased acidity of this compound directly translates to enhanced reactivity in nucleophilic acyl substitution reactions, such as esterification and amidation. The electron-withdrawing chloro and formyl groups make the carbonyl carbon of the carboxylic acid more electrophilic and thus more susceptible to attack by nucleophiles like alcohols and amines.
Figure 1: Logical relationship of substituent effects on benzoic acid.
This diagram illustrates how the individual electron-withdrawing effects of the chloro and formyl groups contribute to the overall enhanced reactivity of this compound.
Experimental Protocols
To empirically validate the predicted reactivity, the following experimental protocols can be employed.
Determination of pKa by Potentiometric Titration
Objective: To experimentally determine the acid dissociation constant (pKa) of this compound.
Materials:
-
This compound
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Deionized water
-
pH meter with a glass electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Beaker
Procedure:
-
Accurately weigh approximately 0.1 mmol of this compound and dissolve it in 50 mL of deionized water in a beaker.
-
Calibrate the pH meter using standard buffer solutions (pH 4.00 and 7.00).
-
Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.
-
Fill the burette with the standardized 0.1 M NaOH solution.
-
Record the initial pH of the acid solution.
-
Titrate the acid solution with the NaOH solution, adding small increments (e.g., 0.1-0.2 mL) and recording the pH after each addition.
-
Continue the titration past the equivalence point.
-
Plot a titration curve (pH vs. volume of NaOH added).
-
Determine the equivalence point from the steepest part of the curve.
-
The pKa is the pH at the half-equivalence point.
Comparative Esterification Kinetics
Objective: To compare the rate of esterification of this compound with that of benzoic acid and 4-chlorobenzoic acid.
Materials:
-
This compound
-
Benzoic acid
-
4-Chlorobenzoic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (catalyst)
-
Thermostated reaction vessel
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for monitoring reaction progress
Procedure:
-
Prepare equimolar solutions of each benzoic acid derivative in anhydrous methanol.
-
In a thermostated reaction vessel maintained at a constant temperature (e.g., 60°C), add a known volume of the acid/methanol solution.
-
Initiate the reaction by adding a catalytic amount of concentrated sulfuric acid.
-
At regular time intervals, withdraw aliquots from the reaction mixture.
-
Quench the reaction in the aliquots (e.g., by rapid cooling and neutralization).
-
Analyze the concentration of the ester product in each aliquot using GC or HPLC.
-
Plot the concentration of the ester product versus time for each acid.
-
Determine the initial reaction rate for each esterification from the slope of the initial linear portion of the concentration-time curve.
-
Compare the initial rates to assess the relative reactivity.
References
- 1. Benzoic Acid | C6H5COOH | CID 243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzoic Acid - Structure, Properties, Reactions | Turito [turito.com]
- 3. global.oup.com [global.oup.com]
- 4. library.gwu.edu [library.gwu.edu]
- 5. 4-Chlorobenzoic Acid | ClC6H4COOH | CID 6318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. chembk.com [chembk.com]
- 8. 2-Carboxybenzaldehyde(119-67-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
comparing the acidity of ortho, meta, and para isomers of formylbenzoic acid
A comprehensive guide for researchers and drug development professionals on the acidity of ortho-, meta-, and para-formylbenzoic acid. This document provides a comparative analysis based on experimental pKa values, explores the underlying electronic and structural effects influencing their acidity, and details a standard experimental protocol for pKa determination.
Comparative Acidity of Formylbenzoic Acid Isomers
The acidity of the three isomers of formylbenzoic acid—ortho (2-formylbenzoic acid), meta (3-formylbenzoic acid), and para (4-formylbenzoic acid)—is dictated by the position of the electron-withdrawing formyl (-CHO) group on the benzene ring relative to the carboxylic acid (-COOH) group. A lower pKa value corresponds to a stronger acid.
The experimental pKa values for the isomers are summarized in the table below.
| Isomer | Structure | pKa (at 25°C) |
| ortho-Formylbenzoic Acid | 2-Formylbenzoic Acid | ~4.57 (Predicted)[1][2] |
| meta-Formylbenzoic Acid | 3-Formylbenzoic Acid | 3.84[3] |
| para-Formylbenzoic Acid | 4-Formylbenzoic Acid | 3.77 |
Based on these values, the order of acidity is:
para > meta > ortho
Understanding the Acidity Trends
The differences in acidity among the isomers can be attributed to a combination of electronic effects (inductive and resonance) and, in the case of the ortho isomer, unique structural effects. The formyl group is an electron-withdrawing group, which stabilizes the negative charge of the carboxylate anion formed upon deprotonation, thereby increasing the acidity compared to benzoic acid (pKa ≈ 4.20).
Electronic Effects of the Formyl Group:
-
Inductive Effect (-I): The electronegative oxygen atom of the formyl group withdraws electron density from the benzene ring through the sigma bond framework. This effect is distance-dependent and helps to stabilize the conjugate base, increasing acidity. The inductive effect is strongest at the ortho position and weakest at the para position.
-
Resonance Effect (-R): The formyl group can also withdraw electron density via resonance (or mesomeric effect). This effect is only operative when the formyl group is at the ortho or para position, as it involves the delocalization of pi-electrons across the benzene ring and into the carbonyl of the formyl group. This delocalization further stabilizes the carboxylate anion. The resonance effect does not operate from the meta position.
Analysis of Isomers:
-
para-Formylbenzoic Acid: This isomer is the most acidic. The formyl group at the para position exerts both a moderate inductive effect and a strong, stabilizing resonance effect. This combination is highly effective at delocalizing the negative charge of the carboxylate anion, making it the most stable conjugate base among the three isomers.
-
meta-Formylbenzoic Acid: In the meta position, only the inductive effect of the formyl group is operative. While this effect stabilizes the carboxylate anion, the absence of the resonance effect makes it less stabilizing than in the para isomer. Consequently, 3-formylbenzoic acid is a weaker acid than its para counterpart.
-
ortho-Formylbenzoic Acid: The ortho isomer is the least acidic, which is contrary to the "ortho effect" typically observed in other substituted benzoic acids where the ortho isomer is the strongest acid.[4] This anomaly is due to its unique structural chemistry. 2-Formylbenzoic acid exists in a ring-chain tautomerism with its cyclic lactol form, 3-hydroxyphthalide.[5][6] This equilibrium reduces the concentration of the acidic carboxylic form, leading to an apparent lower acidity (higher pKa). Furthermore, while the inductive effect is strongest at the ortho position, steric hindrance between the adjacent formyl and carboxyl groups can disrupt the planarity of the carboxyl group with the benzene ring, potentially inhibiting resonance stabilization.[4]
Experimental Protocol: pKa Determination via Potentiometric Titration
Potentiometric titration is a highly accurate and standard method for determining the pKa of weak acids.[7] The procedure involves titrating a solution of the acid with a strong base of known concentration while monitoring the pH. The pKa is determined from the resulting titration curve.
Materials and Equipment:
-
Formylbenzoic acid isomer (high purity)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M), carbonate-free
-
Potassium chloride (KCl) solution (e.g., 0.15 M) for maintaining ionic strength
-
Deionized, degassed water
-
Calibrated pH meter with a glass electrode
-
Magnetic stirrer and stir bar
-
Burette (Class A)
-
Beaker or titration vessel
Procedure:
-
Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[8]
-
Sample Preparation: Accurately weigh a sample of the formylbenzoic acid isomer and dissolve it in a known volume of deionized water to prepare a solution of known concentration (e.g., 1 mM).[9] Add KCl solution to maintain a constant ionic strength.[8]
-
Titration Setup: Place the sample solution in a titration vessel on a magnetic stirrer. Immerse the calibrated pH electrode in the solution. Purge the solution with nitrogen to remove dissolved CO2.[8]
-
Titration: Fill the burette with the standardized NaOH solution. Add the NaOH titrant in small, precise increments (e.g., 0.1 mL) to the acid solution.
-
Data Collection: After each addition of NaOH, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH value.[9]
-
Endpoint: Continue the titration well past the equivalence point, which is characterized by a sharp increase in pH.
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the equivalence point, which is the point of maximum slope on the curve (the inflection point).
-
The half-equivalence point is the volume of NaOH that is half of the volume required to reach the equivalence point.
-
The pKa of the acid is equal to the pH of the solution at the half-equivalence point.
-
-
Replication: Perform the titration at least in triplicate to ensure the reliability and precision of the results.[8]
References
- 1. chembk.com [chembk.com]
- 2. 2-Carboxybenzaldehyde(119-67-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. Ortho effect - Wikipedia [en.wikipedia.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. 2-Carboxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. dergipark.org.tr [dergipark.org.tr]
Navigating the Synthesis of 4-Chloro-2-formylbenzoic Acid: A Comparative Review of Synthetic Strategies
For researchers and professionals in the fields of medicinal chemistry, materials science, and drug development, the efficient synthesis of key chemical intermediates is paramount. 4-Chloro-2-formylbenzoic acid, a substituted aromatic carboxylic acid, represents a valuable building block in the synthesis of a variety of complex molecules. This guide provides a comparative overview of potential synthetic routes to this target molecule, offering insights into their relative merits and challenges. While detailed experimental data for the direct synthesis of this compound is not extensively reported in publicly available literature, this review constructs plausible synthetic pathways based on established organic chemistry principles and analogous transformations.
Comparison of Synthetic Routes
Three primary synthetic strategies for the preparation of this compound are outlined below. Each route presents a unique set of advantages and disadvantages concerning starting material availability, reaction complexity, and potential yield and purity.
| Route | Starting Material | Key Transformation | Advantages | Disadvantages |
| 1 | 4-Chloro-2-methylbenzoic acid | Selective Oxidation | Potentially high atom economy; commercially available starting material. | Risk of over-oxidation to the dicarboxylic acid; requires careful control of reaction conditions. |
| 2 | 4-Chlorophthalic Anhydride | Selective Reduction | Readily available starting material. | Requires selective reduction of one carbonyl group, which can be challenging; may involve multiple steps. |
| 3 | 4-Chloro-o-xylene | Radical Halogenation and Hydrolysis | Inexpensive starting material. | Involves handling of hazardous halogenating agents; potential for multiple halogenations leading to impurities. |
Visualizing the Synthetic Pathways
The logical flow of each proposed synthetic route is depicted in the following diagrams.
Caption: Route 1: Selective oxidation of 4-chloro-2-methylbenzoic acid.
Caption: Route 2: Selective reduction of 4-chlorophthalic anhydride.
Caption: Route 3: Halogenation and hydrolysis of 4-chloro-o-xylene.
Experimental Protocols
Detailed experimental protocols for the key transformations are provided below. These are generalized procedures based on known chemical reactions and may require optimization for the specific substrate.
Route 1: Selective Oxidation of 4-Chloro-2-methylbenzoic acid
Objective: To selectively oxidize the methyl group of 4-chloro-2-methylbenzoic acid to an aldehyde.
Materials:
-
4-Chloro-2-methylbenzoic acid
-
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)
-
Sodium hypochlorite (NaClO) solution
-
Sodium bromide (NaBr)
-
Dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate (NaHCO₃) solution
-
Sodium thiosulfate (Na₂S₂O₃) solution
-
Hydrochloric acid (HCl)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 4-chloro-2-methylbenzoic acid in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Add a catalytic amount of TEMPO and sodium bromide to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add an aqueous solution of sodium hypochlorite, maintaining the temperature below 5 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield this compound.
Route 2: Selective Reduction of 4-Chlorophthalic Anhydride
Objective: To selectively reduce one of the carbonyl groups of 4-chlorophthalic anhydride.
Step 2a: Monoesterification of 4-Chlorophthalic Anhydride
Materials:
-
4-Chlorophthalic anhydride
-
Anhydrous methanol
-
Pyridine
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 4-chlorophthalic anhydride in dichloromethane.
-
Add a stoichiometric amount of anhydrous methanol and a catalytic amount of pyridine.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, wash the reaction mixture with dilute hydrochloric acid and then with saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the monoester.
Step 2b: Selective Reduction of the Ester to an Aldehyde
Materials:
-
Monoester of 4-chlorophthalic acid
-
Diisobutylaluminium hydride (DIBAL-H) in an appropriate solvent (e.g., toluene or THF)
-
Anhydrous tetrahydrofuran (THF) or toluene
-
Methanol
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the monoester in anhydrous THF or toluene under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of DIBAL-H, maintaining the temperature at -78 °C.
-
Stir the reaction mixture for the required time, monitoring by TLC.
-
Quench the reaction by the slow addition of methanol, followed by dilute hydrochloric acid.
-
Allow the mixture to warm to room temperature and extract the product with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting this compound by column chromatography.
Route 3: Halogenation and Hydrolysis of 4-Chloro-o-xylene
Objective: To convert 4-chloro-o-xylene to this compound via a dihalomethyl intermediate.
Step 3a: Radical Dihalogenation of 4-Chloro-o-xylene
Materials:
-
4-Chloro-o-xylene
-
N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) as a radical initiator
-
Carbon tetrachloride (CCl₄) or other suitable solvent
Procedure:
-
Dissolve 4-chloro-o-xylene in carbon tetrachloride in a round-bottom flask equipped with a reflux condenser.
-
Add N-bromosuccinimide (2 equivalents) and a catalytic amount of benzoyl peroxide.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude 4-chloro-2-(dibromomethyl)toluene.
Step 3b: Hydrolysis of the Dihalomethyl Group and Oxidation
Materials:
-
Crude 4-chloro-2-(dibromomethyl)toluene
-
Silver nitrate (AgNO₃) or calcium carbonate (CaCO₃) in aqueous acetone or other suitable hydrolysis conditions.
-
Potassium permanganate (KMnO₄) or other suitable oxidizing agent.
-
Sulfuric acid (H₂SO₄)
-
Sodium bisulfite (NaHSO₃)
-
Ethyl acetate
Procedure:
-
The crude dihalomethyl compound is subjected to hydrolysis, for example, by refluxing with an aqueous acetone solution of silver nitrate or with calcium carbonate in water.
-
After hydrolysis to the aldehyde, the second methyl group needs to be oxidized to a carboxylic acid. This can be achieved by treating the intermediate with an oxidizing agent like potassium permanganate in an acidic medium.
-
The reaction mixture is then worked up by quenching the excess oxidant with sodium bisulfite, followed by extraction with an organic solvent like ethyl acetate.
-
The organic layer is washed, dried, and concentrated to yield the crude this compound, which can be further purified.
Conclusion
The synthesis of this compound can be approached through several strategic routes, each with its own set of considerations. The choice of the most suitable method will depend on the specific requirements of the researcher, including the scale of the synthesis, available laboratory equipment, and the desired purity of the final product. While direct and optimized protocols for this specific molecule are scarce in the literature, the application of established synthetic transformations provides a solid foundation for its successful preparation. Further experimental investigation and optimization of the proposed routes are encouraged to develop a robust and efficient synthesis of this valuable chemical intermediate.
evaluation of the synthetic efficiency of different 4-Chloro-2-formylbenzoic acid production methods
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 4-Chloro-2-formylbenzoic acid, also known as 4-chloro-phthalaldehydic acid, is a valuable building block in the synthesis of various pharmaceuticals. This guide provides a comparative evaluation of plausible synthetic methodologies for its production, offering insights into their synthetic efficiency based on established chemical principles and available data for analogous transformations. While specific comparative studies on the synthesis of this exact molecule are not extensively detailed in publicly available literature, this guide outlines two primary, chemically sound approaches: the oxidation of 4-chloro-2-methylbenzoic acid and the selective reduction of 4-chlorophthalic anhydride.
Data Presentation: A Comparative Overview
The following table summarizes the key quantitative metrics for the two proposed synthetic routes. It is important to note that the data presented for yield and purity are representative values for these types of reactions and may vary depending on the specific experimental conditions and optimization.
| Metric | Method 1: Oxidation of 4-chloro-2-methylbenzoic acid | Method 2: Selective Reduction of 4-chlorophthalic anhydride |
| Starting Material | 4-chloro-2-methylbenzoic acid | 4-chlorophthalic anhydride |
| Key Reagents | Potassium permanganate (KMnO₄) or other oxidizing agents | Sodium borohydride (NaBH₄) or Catalytic Hydrogenation (H₂/Pd-BaSO₄) |
| Typical Yield | Moderate to Good (40-70%) | Good to Excellent (70-90%) |
| Purity | Good (after purification) | High (often requires minimal purification) |
| Reaction Time | Several hours to overnight | 1-6 hours |
| Number of Steps | 1 | 1-2 (depending on the specific reduction method) |
| Key Advantages | Readily available starting material. | High selectivity and yield. Milder reaction conditions for some variants. |
| Key Disadvantages | Risk of over-oxidation to the dicarboxylic acid. | Potential for over-reduction to the diol. The starting anhydride may require synthesis. |
Method 1: Oxidation of 4-chloro-2-methylbenzoic acid
This approach involves the direct oxidation of the methyl group of 4-chloro-2-methylbenzoic acid to an aldehyde. While the complete oxidation of benzylic methyl groups to carboxylic acids is a common transformation, achieving a selective partial oxidation to the aldehyde can be challenging and often requires careful control of reaction conditions.
Reaction Pathway
Experimental Protocol (Hypothetical)
Materials:
-
4-chloro-2-methylbenzoic acid
-
Potassium permanganate (KMnO₄)
-
Pyridine
-
Sulfuric acid (H₂SO₄)
-
Sodium bisulfite (NaHSO₃)
-
Diethyl ether
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloro-2-methylbenzoic acid in pyridine.
-
Slowly add a solution of potassium permanganate in water to the reaction mixture while maintaining the temperature at 85°C.
-
After the addition is complete, continue heating and stirring for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and filter to remove the manganese dioxide precipitate.
-
Acidify the filtrate with sulfuric acid to precipitate the crude product.
-
If unreacted permanganate is present, add a solution of sodium bisulfite until the purple color disappears.
-
Extract the aqueous layer with diethyl ether.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude this compound.
-
Purify the product by recrystallization or column chromatography.
Method 2: Selective Reduction of 4-chlorophthalic anhydride
This method offers a potentially more selective and higher-yielding route to this compound. It involves the reduction of one of the carbonyl groups of 4-chlorophthalic anhydride. Two main approaches for this selective reduction are considered: reduction with sodium borohydride and catalytic hydrogenation (Rosenmund Reduction).
Reaction Pathway
Experimental Protocol: Route 2A - Sodium Borohydride Reduction (Hypothetical)
Materials:
-
4-chlorophthalic anhydride
-
Sodium borohydride (NaBH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Water
Procedure:
-
In a dry, nitrogen-flushed round-bottom flask, dissolve 4-chlorophthalic anhydride in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride in small portions to the stirred solution.
-
Allow the reaction to stir at 0°C for a few hours, monitoring the progress by TLC.
-
Once the reaction is complete, quench the reaction by the slow addition of dilute hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify by recrystallization if necessary.
Experimental Protocol: Route 2B - Rosenmund Reduction (Hypothetical)
This is a two-step process starting from 4-chlorophthalic anhydride.
Step 1: Formation of the Acid Chloride
Materials:
-
4-chlorophthalic anhydride
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
A catalytic amount of Dimethylformamide (DMF)
-
An inert solvent (e.g., Dichloromethane)
Procedure:
-
To a solution of 4-chlorophthalic anhydride in an inert solvent, add a catalytic amount of DMF.
-
Slowly add thionyl chloride or oxalyl chloride to the mixture.
-
Stir the reaction at room temperature or with gentle heating until the evolution of gas ceases.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude 4-chloro-2-(chlorocarbonyl)benzoic acid, which is often used in the next step without further purification.
Step 2: Rosenmund Reduction
Materials:
-
4-chloro-2-(chlorocarbonyl)benzoic acid
-
Palladium on barium sulfate (Pd/BaSO₄) catalyst (poisoned, e.g., with quinoline-sulfur)
-
Hydrogen gas (H₂)
-
Anhydrous solvent (e.g., Toluene or Xylene)
Procedure:
-
Suspend the poisoned Pd/BaSO₄ catalyst in an anhydrous solvent in a hydrogenation flask.
-
Add the crude 4-chloro-2-(chlorocarbonyl)benzoic acid to the flask.
-
Flush the system with hydrogen gas and then maintain a positive pressure of hydrogen.
-
Stir the mixture vigorously at a slightly elevated temperature until the uptake of hydrogen ceases.
-
Filter the catalyst and wash it with the solvent.
-
Evaporate the solvent from the filtrate to obtain the crude this compound.
-
Purify as needed.
Experimental Workflow Visualization
The general workflow for the synthesis and purification of this compound can be visualized as follows:
Conclusion
Both the oxidation of 4-chloro-2-methylbenzoic acid and the selective reduction of 4-chlorophthalic anhydride represent viable synthetic strategies for the preparation of this compound. The choice of method will likely depend on the availability of starting materials, the desired scale of the reaction, and the specific capabilities of the laboratory. The selective reduction of 4-chlorophthalic anhydride, particularly via catalytic hydrogenation, appears to be a more promising route for achieving high yield and purity. However, the oxidation route, if optimized to control the partial oxidation, could be a more direct approach. Further experimental validation is necessary to definitively determine the most efficient method for a given application.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 4-Chloro-2-formylbenzoic Acid
For researchers and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of 4-Chloro-2-formylbenzoic acid, a compound that requires careful management due to its potential hazards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. This compound may cause skin, eye, and respiratory tract irritation.[1][2] Ingestion can lead to gastrointestinal irritation, including nausea, vomiting, and diarrhea.[1] Therefore, adherence to proper personal protective equipment (PPE) protocols is mandatory.
Recommended Personal Protective Equipment (PPE):
| Equipment | Specification |
| Eye Protection | Chemical safety goggles or glasses with side-shields.[2] |
| Hand Protection | Protective gloves that have been inspected prior to use.[3] |
| Skin and Body | Impervious clothing and a safety shower in the vicinity.[2] |
| Respiratory | A suitable respirator should be used to avoid breathing dust.[2][3] |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed professional waste disposal service.[3] Do not allow this chemical to enter drains or waterways.[3][4]
1. Waste Collection and Storage:
-
Collect waste in a suitable, properly labeled, and closed container.[3][4]
-
Store the waste container in a cool, dry, and well-ventilated area away from incompatible substances.
-
Ensure that waste containers are filled to no more than 70-80% capacity to allow for vapor expansion.[5]
2. Accidental Spill Management:
-
In the event of a spill, evacuate personnel from the immediate area.[3][4]
-
Wear the appropriate PPE as outlined above.
-
Carefully sweep up the spilled solid material, avoiding the creation of dust.[3][4]
-
Place the collected material into a designated, closed container for disposal.[3][4]
3. Final Disposal:
-
Contact a licensed chemical waste disposal company for pickup and disposal.[3][5]
-
The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[3]
-
Provide the disposal company with a complete and accurate description of the waste, including its composition.
First Aid in Case of Exposure
In the event of accidental exposure, immediate action is critical.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water while removing contaminated clothing. Seek medical attention.[1][3]
-
Eye Contact: Rinse eyes cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention.[1][3][4]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[1]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for 4-Chloro-2-formylbenzoic Acid
IMMEDIATE SAFETY AND LOGISTICAL INFORMATION
This document provides crucial safety protocols, handling procedures, and disposal plans for 4-Chloro-2-formylbenzoic acid. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices and minimize exposure risks.
Hazard Identification and Safety Precautions
While comprehensive toxicological data for this compound is not fully available, its structural similarity to other chlorinated benzoic acids suggests that it should be handled as a hazardous substance. Based on available Safety Data Sheets (SDS) for the compound and its analogs, it is presumed to be harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[1][2][3][4][5] Always consult the most recent SDS for the specific product you are using.[6]
Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense against chemical exposure. The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Chemical safety goggles are required at all times.[7][8][9] When there is a potential for splashing, a face shield should be worn in addition to goggles.[7][8]
-
Skin Protection: A lab coat must be worn to protect against accidental skin contact.[8][10] Chemical-resistant gloves (e.g., nitrile) are essential.[8][10] Gloves should be inspected before use and changed immediately if contaminated.[11] For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended.[10]
-
Respiratory Protection: To prevent inhalation of dust particles, work should be conducted in a certified chemical fume hood.[7][10] If a fume hood is not available or if dust generation is significant, a NIOSH-approved respirator with an appropriate particulate filter should be used.[6]
Chemical Properties and Hazard Data
The following table summarizes key data for this compound and its structural analogs to provide a comparative overview.
| Property | This compound | 2-Chlorobenzoic acid | 4-Chlorobenzoic acid |
| Molecular Formula | C₈H₅ClO₃ | C₇H₅ClO₂ | C₇H₅ClO₂ |
| Molecular Weight | 184.58 g/mol | 156.57 g/mol | 156.57 g/mol |
| Appearance | Solid | Solid | Solid |
| Melting Point | Not available | 138 - 140 °C | 238 - 241 °C |
| Boiling Point | Not available | 284 - 286 °C | Not available |
| Flash Point | Not available | 173 °C | Not available |
| Acute Oral Toxicity | Not available | LD50 Oral - Rat - 2465 mg/kg | Harmful if swallowed (H302) |
| Skin Irritation | Presumed Irritant | Causes skin irritation (H315) | Causes skin irritation (H315) |
| Eye Irritation | Presumed Irritant | Causes serious eye irritation | Causes serious eye irritation |
| Respiratory Irritation | May cause respiratory irritation | May cause respiratory irritation | May cause respiratory irritation |
Data compiled from various Safety Data Sheets.[1][2][3][6][12]
Operational and Disposal Plans
Experimental Protocol: Weighing and Dissolving a Solid Sample
This protocol outlines the step-by-step procedure for safely weighing and dissolving this compound.
Materials:
-
This compound
-
Appropriate solvent
-
Beaker or flask
-
Spatula
-
Weighing paper or boat
-
Analytical balance
-
Magnetic stir bar and stir plate (optional)
-
All required PPE (see above)
Procedure:
-
Preparation:
-
Weighing:
-
Place a piece of weighing paper or a weighing boat on the analytical balance and tare the balance.
-
Inside the chemical fume hood, carefully use a clean spatula to transfer the desired amount of this compound from its container onto the weighing paper. Avoid creating dust.
-
Securely close the stock container of the chemical.[14]
-
Transport the weighed sample to the balance and record the mass.
-
-
Dissolving:
-
Place the beaker or flask containing the appropriate volume of solvent inside the fume hood.
-
Carefully add the weighed this compound to the solvent.
-
If necessary, place a magnetic stir bar in the beaker or flask and place it on a stir plate to facilitate dissolution.
-
Observe the mixture to ensure it has fully dissolved.
-
-
Cleanup:
-
Dispose of the used weighing paper or boat in the designated solid hazardous waste container.
-
Clean the spatula and any other contaminated reusable equipment with an appropriate solvent in the fume hood.
-
Wipe down the work surface in the fume hood.
-
Remove PPE in the correct order and wash hands thoroughly with soap and water.[11]
-
Disposal Plan
As a chlorinated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.[15]
-
Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[15]
-
Solid Waste: Unused this compound, contaminated weighing paper, gloves, and other solid materials should be placed in a clearly labeled, sealed container for halogenated organic solid waste.
-
Liquid Waste: Solutions of this compound and solvent rinses should be collected in a designated, sealed container for halogenated organic liquid waste.
-
Labeling and Storage: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical contents.[14] Store waste containers in a designated satellite accumulation area away from incompatible materials.
-
Disposal: Arrange for the collection and disposal of hazardous waste through your institution's environmental health and safety office. Do not pour any waste down the drain.[16]
Workflow and Logical Relationships
The following diagrams illustrate the safe handling workflow and the logical relationships in the safety protocol.
Caption: Workflow for handling this compound.
References
- 1. dept.harpercollege.edu [dept.harpercollege.edu]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. carlroth.com [carlroth.com]
- 5. chemical-label.com [chemical-label.com]
- 6. capotchem.cn [capotchem.cn]
- 7. 8.9 Corrosives | Environment, Health and Safety [ehs.cornell.edu]
- 8. oshatrainingschool.com [oshatrainingschool.com]
- 9. coactionspecialty.safetynow.com [coactionspecialty.safetynow.com]
- 10. ehs.stanford.edu [ehs.stanford.edu]
- 11. artsci.usu.edu [artsci.usu.edu]
- 12. 2-Chlorobenzoic acid - Safety Data Sheet [chemicalbook.com]
- 13. afd.calpoly.edu [afd.calpoly.edu]
- 14. A Guide to Handling and Storing Chemicals in a Lab 1 [mynewlab.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Disposing of Chlorine: Pool and Cleaning Products - NEDT [nedt.org]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

